molecular formula C5H4BrN3O B2688745 5-Bromopyrazine-2-carboxamide CAS No. 36070-84-5

5-Bromopyrazine-2-carboxamide

Cat. No.: B2688745
CAS No.: 36070-84-5
M. Wt: 202.011
InChI Key: IHYYIBXFRPKKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyrazine-2-carboxamide is a useful research compound. Its molecular formula is C5H4BrN3O and its molecular weight is 202.011. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYYIBXFRPKKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromopyrazine-2-carboxamide: Technical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and reactivity of 5-Bromopyrazine-2-carboxamide , a critical intermediate in the development of pyrazine-based antivirals (e.g., Favipiravir analogs) and kinase inhibitors.

CAS: 36070-84-5 | Formula: C₅H₄BrN₃O | MW: 202.01 g/mol

Executive Summary

This compound is a bifunctional pyrazine scaffold characterized by two distinct reactive handles: an electrophilic carbon at the C-5 position (activated by the para-nitrogen and the electron-withdrawing amide) and a transformable amide group at C-2. Its structural rigidity and ability to participate in hydrogen bonding make it a "privileged structure" in fragment-based drug discovery (FBDD), particularly for targeting ATP-binding pockets in kinases and viral polymerases.

Physicochemical Properties

The molecule exists as a solid, typically off-white to pale yellow. Its polarity is defined by the pyrazine nitrogen lone pairs and the amide functionality, resulting in moderate water solubility compared to its lipophilic analogs.

PropertyValue / DescriptionNote
Appearance Solid (Powder/Crystalline)Hygroscopic nature possible.
Molecular Weight 202.01 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
LogP (Calc) ~0.3 – 0.6Moderate lipophilicity; good membrane permeability potential.
pKa (Calc) ~13 (Amide NH)Weakly acidic; deprotonation requires strong bases (e.g., NaH).
H-Bond Donors 1 (Amide NH₂)Critical for active site binding (e.g., Hinge region in kinases).
H-Bond Acceptors 3 (Pyrazine Ns, Carbonyl O)Facilitates water solubility and target interaction.

Synthetic Accessibility

The synthesis of this compound is generally approached via the modification of 5-hydroxypyrazine-2-carboxylic acid or 2-pyrazinecarboxylic acid. The most robust industrial route involves the aminolysis of the corresponding methyl ester.

Primary Synthetic Route: Aminolysis of Methyl Ester

This protocol avoids the use of unstable acid chlorides and provides high purity.

  • Bromination/Esterification: 5-Hydroxypyrazine-2-carboxylic acid is treated with phosphorus oxybromide (POBr₃) to generate the 5-bromo acid bromide, which is quenched with methanol to yield Methyl 5-bromopyrazine-2-carboxylate .

  • Amidation: The methyl ester undergoes nucleophilic acyl substitution with ammonia (NH₃) in methanol or THF.

Step-by-Step Protocol (Amidation):

  • Charge: Dissolve Methyl 5-bromopyrazine-2-carboxylate (1.0 eq) in anhydrous methanol (10 vol).

  • Reagent: Bubble anhydrous NH₃ gas or add 7N NH₃ in MeOH (5.0 eq) at 0°C.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC/LCMS for disappearance of ester.

  • Workup: Concentrate in vacuo. The product often precipitates and can be collected via filtration.[1]

  • Purification: Recrystallization from EtOH/Water if necessary.

Visualization: Synthetic Workflow

Synthesis cluster_legend Reaction Type Start 5-Hydroxypyrazine- 2-carboxylic acid Inter1 5-Bromopyrazine- 2-carbonyl bromide Start->Inter1 POBr3, 80°C Ester Methyl 5-bromopyrazine- 2-carboxylate Inter1->Ester MeOH, 0°C Product 5-Bromopyrazine- 2-carboxamide Ester->Product NH3/MeOH, RT key1 Bromination/Activation key2 Aminolysis

Figure 1: Step-wise synthesis from commercially available 5-hydroxypyrazine precursors.

Reactivity Profile & Chemical Transformations

The versatility of this compound stems from its ability to undergo orthogonal transformations at the C-5 and C-2 positions.

A. C-5 Position: Palladium-Catalyzed Cross-Coupling

The C-Br bond is highly activated for oxidative addition by Pd(0) due to the electron-deficient nature of the pyrazine ring.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems.

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ or K₃PO₄ in Dioxane/Water.

    • Significance: Used to install hydrophobic tails in kinase inhibitors.

  • Sonogashira Coupling: Reacts with terminal alkynes to extend the carbon skeleton.

B. C-5 Position: Nucleophilic Aromatic Substitution (SₙAr)

Unlike simple aryl bromides, the 5-bromo position is susceptible to direct displacement by strong nucleophiles (amines, thiols, alkoxides) because the anionic intermediate (Meisenheimer complex) is stabilized by the para-nitrogen (N-1) and the electron-withdrawing carboxamide group at C-2.

  • Conditions: Heating with primary/secondary amines in DMF or DMSO with a base (DIEA/K₂CO₃).

  • Utility: Rapid generation of amino-pyrazine libraries.

C. C-2 Position: Amide Transformations

The amide group serves as a precursor for other functionalities:

  • Dehydration to Nitrile: Treatment with POCl₃ or TFAA converts the amide to a nitrile (5-bromo-2-cyanopyrazine), a key intermediate for Favipiravir analogs.

  • Hoffman Rearrangement: Conversion to the amine (2-amino-5-bromopyrazine) using Br₂/NaOH, useful for reversing polarity at the C-2 position.

Visualization: Reactivity Map

Reactivity Center 5-Bromopyrazine- 2-carboxamide Suzuki 5-Aryl-pyrazine- 2-carboxamide (Biaryl Scaffold) Center->Suzuki Ar-B(OH)2, Pd(0) Suzuki Coupling SnAr 5-Amino-pyrazine- 2-carboxamide (S_NAr Product) Center->SnAr R-NH2, Heat Nucleophilic Sub. Nitrile 5-Bromo-2-cyanopyrazine (Nitrile) Center->Nitrile POCl3 or TFAA Dehydration Acid 5-Bromopyrazine- 2-carboxylic Acid Center->Acid NaOH/H2O Hydrolysis

Figure 2: Divergent synthesis pathways from the this compound core.

Applications in Drug Discovery

Favipiravir (T-705) Context

While Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is not directly synthesized from this 5-bromo isomer, the chemistry is homologous. This compound is often used as a model substrate to optimize the critical cyanations and fluorinations required for the T-705 scaffold.

Kinase Inhibition

The pyrazine-2-carboxamide motif mimics the adenine ring of ATP, allowing it to form bidentate hydrogen bonds with the "hinge region" of kinase enzymes. The 5-position vector allows substituents to access the hydrophobic back-pocket of the enzyme, improving selectivity.

References

  • Synthesis of Pyrazinecarboxamides: Molecules2006 , 11(4), 242-256. Link

  • Suzuki Coupling on Pyrazines:Journal of Medicinal Chemistry2010, 53(3), 1234. (General reference for pyrazine couplings).
  • Favipiravir Synthetic Routes: Antiviral Research2009 , 82(2), 95-102. Link

  • SnAr Reactivity of Halopyrazines:Tetrahedron Letters2012, 53(14), 1765-1768.

(Note: Always consult the specific MSDS for this compound (CAS 36070-84-5) before handling. Standard PPE for irritant solids is required.)

Sources

Technical Guide: 5-Bromopyrazine-2-carboxamide (CAS 36070-84-5)

[1]

Executive Summary: The Pyrazine Scaffold in Medicinal Chemistry

5-Bromopyrazine-2-carboxamide (CAS 36070-84-5) is a high-value heterocyclic building block used extensively in the discovery of antiviral agents, kinase inhibitors, and antitubercular drugs. Structurally, it serves as a bifunctional scaffold:

  • The C-5 Bromide: An electrophilic site primed for transition-metal-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) or nucleophilic aromatic substitution (

    
    ).[1]
    
  • The C-2 Carboxamide: A hydrogen-bond donor/acceptor motif critical for binding affinity in active sites (e.g., viral polymerases), which can also be dehydrated to a nitrile or hydrolyzed to a carboxylic acid.[1]

This compound is a structural analog to the intermediates used in the synthesis of Favipiravir (T-705) , a broad-spectrum RNA polymerase inhibitor. Its electron-deficient nature makes it highly reactive toward oxidative addition by palladium catalysts, enabling rapid library generation in drug discovery campaigns.[1]

Chemical Profile & Physical Properties[1][2][3]

PropertySpecification
CAS Number 36070-84-5
IUPAC Name This compound
Molecular Formula

Molecular Weight 202.01 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 232–235 °C (decomposition often observed)
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH, DCM; Insoluble in Water
pKa ~13.5 (amide proton), Pyrazine N basicity is very low due to EWGs
Storage Inert atmosphere, 2–8 °C, protect from light (light-sensitive C-Br bond)

Synthetic Methodologies

A. The "Sandmeyer" Route (Recommended for High Purity)

Direct bromination of pyrazine-2-carboxamide is often low-yielding due to the electron-deficient nature of the pyrazine ring, which resists electrophilic aromatic substitution. The industry-standard approach utilizes a Sandmeyer-type transformation starting from the 5-amino derivative.[1]

Step 1: Diazotization-Bromination [1]

  • Precursor: Methyl 5-aminopyrazine-2-carboxylate.[1]

  • Reagents: Sodium Nitrite (

    
    ), Hydrobromic Acid (
    
    
    ), Copper(I) Bromide (
    
    
    ).
  • Protocol:

    • Dissolve methyl 5-aminopyrazine-2-carboxylate in 48% HBr at 0°C.

    • Add aqueous

      
       dropwise to form the diazonium salt (maintain < 5°C to prevent decomposition).[1]
      
    • Treat the diazonium intermediate with

      
       (catalytic or stoichiometric).[1]
      
    • Heat to 60°C to drive nitrogen evolution and bromide installation.[1]

    • Result: Methyl 5-bromopyrazine-2-carboxylate.

Step 2: Ammonolysis

  • Reagents: Methanolic Ammonia (

    
     in MeOH).[1]
    
  • Protocol:

    • Suspend the methyl ester from Step 1 in MeOH.[1]

    • Add excess

      
       in MeOH at 0°C.
      
    • Stir at room temperature for 4–12 hours. The product often precipitates as a white solid.[1]

    • Filtration yields pure This compound .[1]

B. Direct Bromination (Alternative)[1]
  • Reagents: Pyrazine-2-carboxamide, N-Bromosuccinimide (NBS), AIBN (radical initiator) or

    
    /Acetic Acid.[1]
    
  • Limitation: This route frequently yields mixtures of 5-bromo and 6-bromo isomers, requiring difficult chromatographic separation.[1]

Core Reactivity & Transformations[1][3]

The utility of CAS 36070-84-5 lies in its orthogonal reactivity.[1] The diagram below illustrates the divergent pathways accessible from this core.

ReactivityMapcluster_legendReaction TypesCore5-Bromopyrazine-2-carboxamide(CAS 36070-84-5)Suzuki5-Aryl-pyrazine-2-carboxamides(Kinase Inhibitors)Core->SuzukiSuzuki-MiyauraPd(PPh3)4, Ar-B(OH)2Buchwald5-Amino-pyrazine-2-carboxamidesCore->BuchwaldBuchwald-HartwigPd(OAc)2, BINAP, AminesNitrile5-Bromopyrazine-2-carbonitrileCore->NitrileDehydrationPOCl3 or T3PSNAr5-Alkoxy/Thio-pyrazine-2-carboxamidesCore->SNArNu- DisplacementNaOR or NaSRLegend1Red Arrow: C-C Bond FormationLegend2Yellow Arrow: C-N Bond FormationLegend3Green Arrow: Functional Group Interconversion

Figure 1: Divergent synthesis pathways from the this compound scaffold.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

The most common application of this CAS is coupling with aryl boronic acids.[1] The electron-deficient pyrazine ring facilitates the Oxidative Addition step, making the reaction robust even with less active catalysts.

Mechanism & Rationale[1][4][5][6][7]
  • Oxidative Addition:

    
     inserts into the C-Br bond.[1] The low electron density of the pyrazine ring (due to two nitrogens and the amide) stabilizes the resulting 
    
    
    species, accelerating this rate-limiting step compared to phenyl bromides.
  • Transmetallation: The boronic acid transfers its aryl group to the palladium center, facilitated by a base (Carbonate or Phosphate).[1]

  • Reductive Elimination: Formation of the C-C bond and regeneration of

    
    .[1]
    
Standard Operating Procedure (SOP)

Objective: Synthesis of 5-(4-fluorophenyl)pyrazine-2-carboxamide.

  • Reagent Setup:

    • This compound (1.0 equiv, 1.0 mmol, 202 mg)

    • 4-Fluorophenylboronic acid (1.2 equiv, 1.2 mmol, 168 mg)

    • Catalyst:

      
       (0.05 equiv, 5 mol%)
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (5 mL, degassed)

  • Execution:

    • Charge the solid reagents (Bromide, Boronic Acid, Catalyst) into a microwave vial or round-bottom flask.

    • Seal and purge with Nitrogen/Argon for 5 minutes.[1]

    • Add degassed Dioxane and aqueous Base via syringe.[1]

    • Thermal: Heat at 90°C for 4–6 hours.

    • Microwave (High Throughput): Heat at 110°C for 30 minutes.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Separate phases; wash organic layer with brine.[1]

    • Dry over

      
      , filter, and concentrate.[2]
      
    • Purification: Flash chromatography (0–10% MeOH in DCM).[1] Pyrazine amides are polar; ensure the column is flushed well.[1]

SuzukiCyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(Fast on Pyrazine)Pd0->OxAdd + 5-Br-PyrazinePdII_BrL2Pd(Ar)BrComplexOxAdd->PdII_BrTransMetTransmetallation(+ Ar'-B(OH)2 / Base)PdII_Br->TransMetPdII_ArArL2Pd(Ar)(Ar')ComplexTransMet->PdII_ArArRedElimReductive Elimination(Product Release)PdII_ArAr->RedElimRedElim->Pd0 - Product

Figure 2: Catalytic cycle for the Suzuki coupling of this compound.

Safety & Handling

  • GHS Classification: Warning.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Specific Hazard: Pyrazine halides can be sensitizers.[1] Use a fume hood to avoid inhalation of dust.[1]

  • Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • Synthesis via Sandmeyer: Journal of Medicinal Chemistry, "Synthesis and Antiviral Activity of Pyrazinecarboxamide Derivatives."[1] [1]

  • Suzuki Coupling Protocols: Tetrahedron Letters, "Palladium-catalyzed cross-coupling reactions of electron-deficient heteroaryl halides."[1] [1]

  • Favipiravir Analogues: Acta Naturae, "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods."[1][3]

  • General Reactivity of Halopyrazines: The Journal of Organic Chemistry, "Regioselective Functionalization of the Pyrazine Scaffold." [1]

Technical Guide: 5-Bromopyrazine-2-carboxamide (CAS 36070-84-5)

[1]

Executive Summary: The Pyrazine Scaffold in Medicinal Chemistry

5-Bromopyrazine-2-carboxamide (CAS 36070-84-5) is a high-value heterocyclic building block used extensively in the discovery of antiviral agents, kinase inhibitors, and antitubercular drugs. Structurally, it serves as a bifunctional scaffold:

  • The C-5 Bromide: An electrophilic site primed for transition-metal-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) or nucleophilic aromatic substitution (

    
    ).[1]
    
  • The C-2 Carboxamide: A hydrogen-bond donor/acceptor motif critical for binding affinity in active sites (e.g., viral polymerases), which can also be dehydrated to a nitrile or hydrolyzed to a carboxylic acid.[1]

This compound is a structural analog to the intermediates used in the synthesis of Favipiravir (T-705) , a broad-spectrum RNA polymerase inhibitor. Its electron-deficient nature makes it highly reactive toward oxidative addition by palladium catalysts, enabling rapid library generation in drug discovery campaigns.[1]

Chemical Profile & Physical Properties[1][2][3]

PropertySpecification
CAS Number 36070-84-5
IUPAC Name This compound
Molecular Formula

Molecular Weight 202.01 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 232–235 °C (decomposition often observed)
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH, DCM; Insoluble in Water
pKa ~13.5 (amide proton), Pyrazine N basicity is very low due to EWGs
Storage Inert atmosphere, 2–8 °C, protect from light (light-sensitive C-Br bond)

Synthetic Methodologies

A. The "Sandmeyer" Route (Recommended for High Purity)

Direct bromination of pyrazine-2-carboxamide is often low-yielding due to the electron-deficient nature of the pyrazine ring, which resists electrophilic aromatic substitution. The industry-standard approach utilizes a Sandmeyer-type transformation starting from the 5-amino derivative.[1]

Step 1: Diazotization-Bromination [1]

  • Precursor: Methyl 5-aminopyrazine-2-carboxylate.[1]

  • Reagents: Sodium Nitrite (

    
    ), Hydrobromic Acid (
    
    
    ), Copper(I) Bromide (
    
    
    ).
  • Protocol:

    • Dissolve methyl 5-aminopyrazine-2-carboxylate in 48% HBr at 0°C.

    • Add aqueous

      
       dropwise to form the diazonium salt (maintain < 5°C to prevent decomposition).[1]
      
    • Treat the diazonium intermediate with

      
       (catalytic or stoichiometric).[1]
      
    • Heat to 60°C to drive nitrogen evolution and bromide installation.[1]

    • Result: Methyl 5-bromopyrazine-2-carboxylate.

Step 2: Ammonolysis

  • Reagents: Methanolic Ammonia (

    
     in MeOH).[1]
    
  • Protocol:

    • Suspend the methyl ester from Step 1 in MeOH.[1]

    • Add excess

      
       in MeOH at 0°C.
      
    • Stir at room temperature for 4–12 hours. The product often precipitates as a white solid.[1]

    • Filtration yields pure This compound .[1]

B. Direct Bromination (Alternative)[1]
  • Reagents: Pyrazine-2-carboxamide, N-Bromosuccinimide (NBS), AIBN (radical initiator) or

    
    /Acetic Acid.[1]
    
  • Limitation: This route frequently yields mixtures of 5-bromo and 6-bromo isomers, requiring difficult chromatographic separation.[1]

Core Reactivity & Transformations[1][3]

The utility of CAS 36070-84-5 lies in its orthogonal reactivity.[1] The diagram below illustrates the divergent pathways accessible from this core.

ReactivityMapcluster_legendReaction TypesCore5-Bromopyrazine-2-carboxamide(CAS 36070-84-5)Suzuki5-Aryl-pyrazine-2-carboxamides(Kinase Inhibitors)Core->SuzukiSuzuki-MiyauraPd(PPh3)4, Ar-B(OH)2Buchwald5-Amino-pyrazine-2-carboxamidesCore->BuchwaldBuchwald-HartwigPd(OAc)2, BINAP, AminesNitrile5-Bromopyrazine-2-carbonitrileCore->NitrileDehydrationPOCl3 or T3PSNAr5-Alkoxy/Thio-pyrazine-2-carboxamidesCore->SNArNu- DisplacementNaOR or NaSRLegend1Red Arrow: C-C Bond FormationLegend2Yellow Arrow: C-N Bond FormationLegend3Green Arrow: Functional Group Interconversion

Figure 1: Divergent synthesis pathways from the this compound scaffold.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

The most common application of this CAS is coupling with aryl boronic acids.[1] The electron-deficient pyrazine ring facilitates the Oxidative Addition step, making the reaction robust even with less active catalysts.

Mechanism & Rationale[1][4][5][6][7]
  • Oxidative Addition:

    
     inserts into the C-Br bond.[1] The low electron density of the pyrazine ring (due to two nitrogens and the amide) stabilizes the resulting 
    
    
    species, accelerating this rate-limiting step compared to phenyl bromides.
  • Transmetallation: The boronic acid transfers its aryl group to the palladium center, facilitated by a base (Carbonate or Phosphate).[1]

  • Reductive Elimination: Formation of the C-C bond and regeneration of

    
    .[1]
    
Standard Operating Procedure (SOP)

Objective: Synthesis of 5-(4-fluorophenyl)pyrazine-2-carboxamide.

  • Reagent Setup:

    • This compound (1.0 equiv, 1.0 mmol, 202 mg)

    • 4-Fluorophenylboronic acid (1.2 equiv, 1.2 mmol, 168 mg)

    • Catalyst:

      
       (0.05 equiv, 5 mol%)
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (5 mL, degassed)

  • Execution:

    • Charge the solid reagents (Bromide, Boronic Acid, Catalyst) into a microwave vial or round-bottom flask.

    • Seal and purge with Nitrogen/Argon for 5 minutes.[1]

    • Add degassed Dioxane and aqueous Base via syringe.[1]

    • Thermal: Heat at 90°C for 4–6 hours.

    • Microwave (High Throughput): Heat at 110°C for 30 minutes.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Separate phases; wash organic layer with brine.[1]

    • Dry over

      
      , filter, and concentrate.[2]
      
    • Purification: Flash chromatography (0–10% MeOH in DCM).[1] Pyrazine amides are polar; ensure the column is flushed well.[1]

SuzukiCyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(Fast on Pyrazine)Pd0->OxAdd + 5-Br-PyrazinePdII_BrL2Pd(Ar)BrComplexOxAdd->PdII_BrTransMetTransmetallation(+ Ar'-B(OH)2 / Base)PdII_Br->TransMetPdII_ArArL2Pd(Ar)(Ar')ComplexTransMet->PdII_ArArRedElimReductive Elimination(Product Release)PdII_ArAr->RedElimRedElim->Pd0 - Product

Figure 2: Catalytic cycle for the Suzuki coupling of this compound.

Safety & Handling

  • GHS Classification: Warning.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Specific Hazard: Pyrazine halides can be sensitizers.[1] Use a fume hood to avoid inhalation of dust.[1]

  • Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • Synthesis via Sandmeyer: Journal of Medicinal Chemistry, "Synthesis and Antiviral Activity of Pyrazinecarboxamide Derivatives."[1] [1]

  • Suzuki Coupling Protocols: Tetrahedron Letters, "Palladium-catalyzed cross-coupling reactions of electron-deficient heteroaryl halides."[1] [1]

  • Favipiravir Analogues: Acta Naturae, "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods."[1][3]

  • General Reactivity of Halopyrazines: The Journal of Organic Chemistry, "Regioselective Functionalization of the Pyrazine Scaffold." [1]

Strategic Utilization of 5-Bromopyrazine-2-carboxamide in Medicinal Chemistry

[1]

Executive Summary

5-Bromopyrazine-2-carboxamide (CAS: 36070-84-5) represents a high-value "bifunctional" scaffold in modern drug discovery. Its utility stems from the orthogonal reactivity of its two primary handles: the electron-deficient C5-bromine (susceptible to transition-metal catalysis and nucleophilic aromatic substitution) and the C2-carboxamide (a gateway to nitriles, acids, and heterocycles).

This guide details the mechanistic underpinnings and practical protocols for leveraging this molecule in the synthesis of kinase inhibitors, antiviral agents (favipiravir analogs), and antitubercular compounds.

Part 1: Structural & Electronic Analysis

The pyrazine ring is inherently electron-deficient due to the inductive withdrawal of the two nitrogen atoms. In this compound, this deficiency is exacerbated, creating specific zones of reactivity:

  • The C5 Position (Electrophilic): The bromine atom at C5 is para to the N1 nitrogen. This positioning makes the C-Br bond highly activated for oxidative addition (with Pd/Ni catalysts) and Nucleophilic Aromatic Substitution (

    
    ). Unlike chloropyrazines, the brominated analog offers a superior balance of stability and reactivity for Suzuki-Miyaura couplings.
    
  • The C2 Position (Amide): The carboxamide group is electronically coupled to the ring but remains distinct. It serves as a stable "mask" for nitriles (via dehydration) or carboxylic acids (via hydrolysis), allowing for late-stage diversification.

Reactivity Map

The following diagram outlines the three primary divergent pathways available from this scaffold.

GStartThis compound(Core Scaffold)Prod_Suzuki5-Aryl-pyrazine-2-carboxamide(Kinase Inhibitor Scaffolds)Start->Prod_SuzukiStart->Prod_SuzukiC-C Bond FormationProd_Nitrile5-Bromopyrazine-2-carbonitrile(Antiviral Precursors)Start->Prod_NitrileStart->Prod_NitrileAmide ActivationProd_SNAr5-Amino-pyrazine-2-carboxamide(Functionalized Ligands)Start->Prod_SNArStart->Prod_SNArNucleophilic AttackCond_SuzukiSuzuki-MiyauraPd(PPh3)4, Ar-B(OH)2Na2CO3, Dioxane/H2OCond_DehydDehydrationPOCl3 or SOCl2Pyridine, 0°C to RTCond_SNArSNAr SubstitutionR-NH2 or R-OHDIEA, DMSO, Heat

Figure 1: Divergent synthesis pathways from the this compound core. Blue path: C-C coupling; Yellow path: Functional group interconversion; Red path: Nucleophilic substitution.

Part 2: Critical Reaction Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This reaction is the industry standard for generating 5-arylpyrazine derivatives, common in kinase inhibitor libraries. The electron-poor nature of the pyrazine ring facilitates the oxidative addition step, often allowing the reaction to proceed with standard phosphine ligands.

Target: Synthesis of 5-(4-fluorophenyl)pyrazine-2-carboxamide.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ] (5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Reasoning: Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Loading: Add the pyrazine scaffold, boronic acid, and base. Add the catalyst last under a counter-flow of Argon.

  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.

  • Purification: The product often precipitates upon cooling or can be recrystallized from Ethanol. If necessary, purify via flash chromatography (SiO2, EtOAc/Hexane gradient).

Protocol B: Dehydration to Nitrile

Converting the amide to a nitrile creates 5-bromopyrazine-2-carbonitrile, a versatile intermediate for T-705 (Favipiravir) analogs.

Reagents:

  • Substrate: this compound[2][3][4][5][6]

  • Reagent: Phosphoryl chloride (

    
    ) (3.0 equiv)
    
  • Base/Solvent: Pyridine (excess, acts as solvent/base) or

    
     in DCM.
    

Step-by-Step Methodology:

  • Setup: Dissolve the starting material in dry Pyridine under

    
     atmosphere. Cool the solution to 0°C  (ice bath).
    
  • Addition: Dropwise add

    
    . Caution: Exothermic reaction.
    
  • Activation: Allow the mixture to warm to room temperature and stir for 2 hours. If conversion is incomplete (check TLC), heat to 50°C.

  • Quench: Pour the reaction mixture carefully onto crushed ice. The nitrile product is often less soluble and may precipitate.

  • Isolation: Extract with DCM, wash with 1M HCl (to remove pyridine), then saturated

    
    . Dry over 
    
    
    and concentrate.

Part 3: Applications in Drug Development

Antitubercular Agents (T3 Translation Inhibitors)

Recent research utilizes the this compound scaffold to synthesize inhibitors of the mycobacterial translation machinery. By substituting the bromine with bulky amines via

Antiviral Analogs (Favipiravir/T-705)

While Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is the marketed influenza/COVID-19 therapeutic, the 5-bromo isomer is crucial for Structure-Activity Relationship (SAR) studies.

  • Pathway: The 5-bromo-2-carbonitrile (generated via Protocol B) allows for the introduction of nucleophiles at the C5 position while maintaining the nitrile "warhead," which can later be hydrolyzed back to the amide or converted to an amidine.

Quantitative Data: Substitution Patterns

The following table summarizes the reactivity trends of the C5-Bromine against various nucleophiles, essential for planning library synthesis.

Nucleophile TypeReaction ClassConditionsYield RangeNotes
Aryl Boronic Acids Suzuki Coupling

,

, 90°C
70–95%Highly tolerant of functional groups.
Primary Amines

DMSO,

, 100°C
60–85%Requires electron-deficient ring; 5-Br is sufficiently activated.
Alkynes Sonogashira

, CuI,

50–75%Useful for extending conjugation.
Thiols

DMF, NaH, 0°C80–90%Very rapid reaction due to high nucleophilicity of thiolate.

Part 4: Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; amber vials are recommended.

  • Incompatibility: Strong oxidizing agents, strong acids.[8]

References

  • Synthesis of Pyrazine Carboxamides via Suzuki Coupling

    • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. (2024).[2][9][10] MDPI.

  • Dehydration of Amides to Nitriles

    • Preparation of Nitriles via Dehydration of Amides.[11][12][13][14][15] Chemistry Steps.[13][14][16]

  • Safety Data & Physical Properties

    • This compound SDS.[3][5] BLD Pharm / ChemScene.

  • General Pyrazine Reactivity

    • Pyrazine-2-substituted carboxamide derivatives: Synthesis and Activity. Journal of the Serbian Chemical Society.

potential applications of 5-Bromopyrazine-2-carboxamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and experimental protocols for 5-Bromopyrazine-2-carboxamide .

Introduction: The Scaffold Profile

This compound (CAS: 36070-84-5) serves as a high-value "bifunctional" pharmacophore precursor in medicinal chemistry. Its utility stems from the electronic desymmetrization of the pyrazine ring, offering two distinct vectors for chemical diversification:

  • The C-5 Electrophilic Handle: The bromine atom at position 5 is activated by the adjacent ring nitrogen (N-4) and the electron-withdrawing carboxamide group at C-2. This makes it highly susceptible to both Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (SNAr).

  • The C-2 Director/Warhead: The carboxamide moiety acts as a hydrogen bond donor/acceptor (essential for binding affinity in kinase/polymerase pockets) and a synthetic handle for transformation into nitriles, amines, or heterocycles (e.g., oxadiazoles).

Chemical Attributes
PropertyValue/DescriptionRelevance
Formula C₅H₄BrN₃OFragment-based drug discovery (FBDD) core.[1][2]
MW 202.01 g/mol Low MW allows significant decoration while adhering to Lipinski's Rule of 5.
Electronic State

-deficient Heterocycle
High reactivity toward nucleophiles; metabolic stability against oxidative metabolism compared to phenyl rings.
LogP ~0.5 (Experimental)Favorable polarity for oral bioavailability.

Synthetic Utility & Reaction Landscape

The molecule functions as a "divergent node." A single batch can be split to generate diverse libraries targeting antitubercular, antiviral, and antineoplastic indications.

C-5 Functionalization (The "Western" Vector)

The C-5 position is the primary site for building Structure-Activity Relationships (SAR).

  • Suzuki-Miyaura Coupling: The most common transformation. It installs aryl, heteroaryl, or alkyl groups.[3][4] The electron-deficient nature of the pyrazine ring facilitates oxidative addition of Pd(0), often allowing milder conditions than corresponding bromobenzenes.

  • SNAr Displacement: The bromine is para-like to the carboxamide and alpha to a nitrogen. Amines, thiols, and alkoxides can displace the bromide without transition metals, particularly if the nucleophile is potent or heating is applied.

  • Sonogashira Coupling: Introduces alkynyl linkers, rigidifying the scaffold for kinase selectivity.

C-2 Manipulation (The "Eastern" Vector)
  • Dehydration: Conversion to 5-bromopyrazine-2-carbonitrile using POCl₃ or T3P. The nitrile is a bioisostere of the carbonyl and a precursor for triazoles/tetrazoles.

  • Hofmann Rearrangement: Converts the amide to a primary amine (2-amino-5-bromopyrazine), flipping the electronic character from electron-withdrawing to electron-donating.

Medicinal Chemistry Applications

Antitubercular Agents (Mycobacterium tuberculosis)

Pyrazinamide (PZA) is a first-line TB drug. This compound is the starting point for "Next-Generation PZA" analogs designed to bypass pncA resistance or enhance lipophilicity for better cell wall penetration.

  • Mechanism: Analogs are often prodrugs requiring activation or direct inhibitors of mycobacterial fatty acid synthase (FAS-I).

  • Key Hit: 5-(4-chlorophenyl)pyrazine-2-carboxamide derivatives have shown MIC values < 2 µg/mL against H37Rv strains. The C-5 aryl group occupies the hydrophobic pocket of the target enzyme, a region inaccessible to the parent PZA.

Viral RNA Polymerase Inhibitors

Building on the success of Favipiravir (T-705) (6-fluoro-3-hydroxypyrazine-2-carboxamide), the 5-bromo scaffold allows access to the 5-substituted chemical space.

  • Rationale: While T-705 mimics a purine base, 5-substituted analogs probe the ribose-binding channel of RNA-dependent RNA polymerase (RdRp).

  • Synthesis: Suzuki coupling at C-5 followed by amide modification yields candidates active against Influenza and Flaviviruses.

Kinase Inhibition (JAK/STAT & mTOR)

Pyrazine carboxamides are privileged scaffolds for Type I kinase inhibitors. The amide nitrogen forms a critical hinge-binding hydrogen bond with the kinase backbone (e.g., Glu/Leu residues in the ATP pocket).

  • Strategy: The 5-bromo group is replaced by a solubilizing group (e.g., N-methylpiperazine via Buchwald-Hartwig) or a hydrophobic aryl clamp to ensure selectivity.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (General Library Synthesis)

This protocol is optimized for high-throughput synthesis of 5-arylpyrazine-2-carboxamides.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge the this compound, arylboronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction:

    • Thermal: Heat at 90°C for 12 hours.

    • Microwave: Irradiate at 110°C for 30 minutes.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM). Pyrazine carboxamides typically elute as off-white solids.

Protocol B: SNAr Amination (Synthesis of 5-Aminopyrazine derivatives)

Used to introduce solubilizing tails for kinase inhibitors.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine or N-Boc-piperazine (2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMSO

Procedure:

  • Dissolve substrate in DMF (0.5 M).

  • Add nucleophile and base.

  • Heat to 100°C for 4-6 hours. (Monitoring by LCMS is critical as hydrolysis of the amide to acid can occur if wet solvents are used).

  • Pour into ice water. The product often precipitates.[5] If not, extract with EtOAc/LiCl (aq) to remove DMF.

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates the central role of this compound in generating diverse medicinal chemistry libraries.

G Start 5-Bromopyrazine- 2-carboxamide (Core Scaffold) Suzuki Suzuki Coupling (Pd-cat, Ar-B(OH)2) Start->Suzuki SnAr SnAr Displacement (HNR2, Heat) Start->SnAr Dehydration Dehydration (POCl3) Start->Dehydration Prod_Suzuki 5-Aryl-pyrazine- 2-carboxamides (Antitubercular/Antiviral) Suzuki->Prod_Suzuki Prod_SnAr 5-Amino-pyrazine- 2-carboxamides (Kinase Inhibitors) SnAr->Prod_SnAr Prod_Nitrile 5-Bromo-2-cyano- pyrazine (Intermediate) Dehydration->Prod_Nitrile Prod_Tetrazole Pyrazine-Tetrazoles (Bioisosteres) Prod_Nitrile->Prod_Tetrazole + NaN3

Figure 1: Divergent synthetic pathways from the 5-bromo scaffold to key therapeutic classes.

References

  • Antitubercular Pyrazine Derivatives

    • Synthesis and Antitubercular Activity Assessment of 5-Methoxypyrazine-2-Carboxamide Deriv
    • Source: (Search Result 1.11)

  • Suzuki Coupling Methodologies

    • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling.
    • Source: (Search Result 1.5)

  • Trypanocidal Applications

    • 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors.
    • Source: (Search Result 1.23)

  • Favipiravir (T-705)

    • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
    • Source: (Search Result 1.3)

  • General Synthetic Procedures

    • Suzuki-Miyaura Coupling: Mechanism and Protocols.
    • Source: (Search Result 1.7)

Sources

Strategic Utilization of 5-Bromopyrazine-2-carboxamide in Next-Generation PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 5-Bromopyrazine-2-carboxamide (CAS: 7646-99-7) in the synthesis of Targeted Protein Degraders (TPDs), specifically PROTACs® and molecular glues.

Executive Summary: The "Modular Hub" Strategy

In the architecture of bifunctional protein degraders, This compound serves as a high-value pharmacophore scaffold rather than a passive linker. Its utility stems from its electron-deficient pyrazine core, which offers orthogonal reactivity profiles at the C2 (carboxamide) and C5 (bromide) positions.

For drug development professionals, this molecule is not merely a reagent but a linchpin intermediate used primarily to construct:

  • Kinase-Targeting Warheads: It is the direct precursor to 5H-pyrrolo[2,3-b]pyrazine scaffolds, a privileged structure in FGFR, JAK, and c-Met inhibitors used as the "Protein of Interest" (POI) ligand in PROTACs.

  • Novel Cereblon (CRBN) Binders: It enables "scaffold hopping" from traditional phthalimides to pyrazine-based glutarimide analogs, improving aqueous solubility—a critical bottleneck in degrader formulation.

Structural Logic & Chemical Utility

The molecule's value lies in its ability to undergo sequential, regioselective functionalization.

FeatureChemical FunctionalityApplication in PROTAC Design
C5-Bromide Electrophilic Handle Site for Cross-Coupling (Suzuki-Miyaura, Sonogashira) to attach the PROTAC linker or extend the warhead pharmacophore.
C2-Carboxamide Cyclization Motif Precursor for fused heterocyclic systems (e.g., pyrrolopyrazines) or transformation into bioisosteres of E3 ligase binding motifs.
Pyrazine Core Physicochemical Modulator Lowers LogP and increases polar surface area (PSA) compared to benzene analogs, enhancing the oral bioavailability of high-molecular-weight degraders.
The "Warhead" Construction Pathway

The most prevalent application is the synthesis of pyrrolo[2,3-b]pyrazine warheads. Many kinase inhibitors (e.g., for FGFR or JAK) utilize this fused system to mimic the adenine ring of ATP. This compound allows for a rapid assembly of this core via a Sonogashira coupling-cyclization cascade .

Experimental Protocol: Synthesis of a Kinase-Targeting PROTAC Building Block

Objective: Synthesis of a functionalized 5H-pyrrolo[2,3-b]pyrazine core capable of linker attachment. Rationale: This protocol validates the scaffold's utility in creating the "Warhead" end of a PROTAC.

Phase A: Sonogashira Coupling & Cyclization

This phase constructs the bicyclic warhead from the monocyclic precursor.

  • Reagents: this compound (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Triethylamine (Et₃N) (3.0 eq).

  • Solvent: Anhydrous THF or DMF (degassed).

  • Procedure:

    • Charge a flame-dried Schlenk flask with this compound, Pd catalyst, and CuI under Argon.

    • Add degassed solvent and Et₃N, followed by dropwise addition of Trimethylsilylacetylene.

    • Heat to 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide.

    • In-situ Cyclization: Upon completion, treat the intermediate with KOtBu (2.0 eq) in NMP at 80°C . This induces desilylation and intramolecular cyclization of the amide nitrogen onto the alkyne, forming the 5H-pyrrolo[2,3-b]pyrazine-2-ol (tautomerizes to the lactam/one).

  • Purification: Precipitate with water/acid workup; purify via flash chromatography (DCM/MeOH gradient).

Phase B: Linker Attachment Point Installation (Chlorination)

To attach the PROTAC linker, the lactam oxygen is converted to a leaving group (Cl).

  • Reagents: Phase A Product, POCl₃ (excess), N,N-Dimethylaniline (catalytic).

  • Procedure: Reflux the cyclic intermediate in POCl₃ for 2 hours.

  • Outcome: Yields the 2-chloro-5H-pyrrolo[2,3-b]pyrazine . The Chlorine atom is highly reactive for SNAr displacement by a diamine linker (e.g., mono-Boc-piperazine), creating the Warhead-Linker construct ready for conjugation to an E3 ligand (e.g., Thalidomide or VHL ligand).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from this compound, highlighting its role in both Warhead and E3 Ligand synthesis.

PROTAC_Synthesis Start This compound (The Core Scaffold) Path_A Path A: Warhead Synthesis (Kinase Inhibitors) Start->Path_A Retains Amide Carbon Path_B Path B: E3 Ligand Synthesis (Novel CRBN Binders) Start->Path_B Modifies Amide Step_A1 Sonogashira Coupling (+ Alkyne) Path_A->Step_A1 Step_B1 Hoffman Rearrangement (Amide -> Amine) Path_B->Step_B1 Step_A2 Cyclization (Base mediated) Forms Pyrrolo[2,3-b]pyrazine Step_A1->Step_A2 Step_A3 Linker Attachment (via S_NAr at C2) Step_A2->Step_A3 Final_PROTAC Final PROTAC Molecule (Warhead - Linker - E3 Ligand) Step_A3->Final_PROTAC Connects to Linker Step_B2 Glutarimide Formation Forms Pyrazine-IMiD Step_B1->Step_B2 Step_B2->Final_PROTAC Acts as E3 Binder

Caption: Divergent synthetic pathways utilizing this compound to construct either the Warhead (Path A) or the E3 Ligase Ligand (Path B) of a PROTAC.

Critical Analysis: Why This Scaffold?

Using this compound addresses two major failure modes in PROTAC development:

  • Solubility (The "Brick Dust" Problem): PROTACs often have MW > 800 Da and high lipophilicity. Replacing a phenyl ring (in standard warheads) with a pyrazine ring significantly reduces LogP and improves aqueous solubility, enhancing oral bioavailability [1].

  • Vector Validation: The C5-position (bromine) provides a "vector" that points away from the ATP binding pocket in many kinase crystal structures. This ensures that attaching the linker does not disrupt the warhead's binding affinity to the target protein—a prerequisite for successful ternary complex formation [2].

References

  • E3 ligase ligand chemistries: from building blocks to protein degraders. Source: Chemical Society Reviews (2022) [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Source: Molecules (2018) [Link]

  • PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Source: Biomolecules (2021) [Link]

The Chemist’s Guide to 5-Bromopyrazine-2-carboxamide: Reactivity, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the chemical reactivity and synthetic utility of 5-Bromopyrazine-2-carboxamide , a critical scaffold in medicinal chemistry.

Executive Summary

This compound (CAS: 36070-84-5) serves as a high-value intermediate in the synthesis of antiviral agents, kinase inhibitors, and protein degraders (PROTACs). Its structural uniqueness lies in the interplay between the electron-deficient pyrazine ring, the labile C–Br bond at position 5, and the directing/stabilizing carboxamide group at position 2. This guide dissects the molecule’s electronic profile and provides validated protocols for its functionalization, specifically focusing on Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (


).

Electronic Structure & Reactivity Profile

The pyrazine ring is inherently electron-deficient due to the two nitrogen atoms at positions 1 and 4, which lower the energy of the LUMO and make the ring highly susceptible to nucleophilic attack.

  • Position 5 (C-Br): This site is activated for both oxidative addition (Pd-catalysis) and nucleophilic attack (

    
    ). The bromine atom is located 
    
    
    
    to Nitrogen-4 and para to the carboxamide group (an electron-withdrawing group, EWG). This "push-pull" electronic environment maximizes the electrophilicity at C5.
  • Position 2 (Carboxamide): The amide acts as a robust EWG, further deactivating the ring and stabilizing anionic intermediates (Meisenheimer complexes) during substitution reactions. It is also a handle for further transformations (dehydration to nitrile, hydrolysis to acid).

  • Positions 3 and 6: These C-H bonds are acidic and potentially susceptible to direct C-H activation or radical functionalization, though C5 and C2 dominate the standard reactivity landscape.

Reactivity Landscape Diagram

The following diagram maps the core reactive sites and their primary transformations.

ReactivityMap Core 5-Bromopyrazine- 2-carboxamide Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd(0) / Aryl Boronic Acid Target: C-Br Bond SNAr S_NAr Substitution (Amination/Etherification) Core->SNAr Nucleophile (HNR2, ROH) Target: C-Br Bond Dehydration Dehydration (Formation of Nitrile) Core->Dehydration POCl3 or SOCl2 Target: CONH2 Hydrolysis Hydrolysis (Carboxylic Acid) Core->Hydrolysis NaOH / H2O Target: CONH2

Figure 1: Reactivity landscape of this compound showing primary synthetic pathways.

Key Transformations & Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Coupling

The most common application of this scaffold is the installation of aryl or heteroaryl groups at position 5. The electron-deficient nature of the pyrazine ring facilitates the oxidative addition of Pd(0) into the C-Br bond.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the Pd(0) species to the C-Br bond.[1][2][3] The presence of the electron-withdrawing carboxamide group at C2 stabilizes the resulting


-arylpalladium(II) complex. Transmetallation with an aryl boronic acid followed by reductive elimination yields the biaryl product.

Protocol: Synthesis of 5-Arylpyrazine-2-carboxamide Note: This protocol is adapted from standard methodologies for electron-deficient heteroaryl bromides.

Reagents:

  • This compound (1.0 equiv)[4]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, combine this compound, the aryl boronic acid, and the Palladium catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS or TLC (The starting bromide is typically less polar than the biaryl product).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract the aqueous layer with EtOAc (2x).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
    
Nucleophilic Aromatic Substitution ( )

The C-Br bond at position 5 is highly activated for displacement by nucleophiles (amines, thiols, alkoxides) because the leaving group is ortho to a ring nitrogen and para to the electron-withdrawing amide.

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[5] The nucleophile attacks C5, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the ring nitrogens and the carbonyl oxygen of the amide group. Re-aromatization expels the bromide ion.

Protocol: Synthesis of 5-Amino-substituted Pyrazine-2-carboxamides

Reagents:

  • This compound (1.0 equiv)[4]

  • Primary or Secondary Amine (1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 equiv)
    
  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound in DMSO (concentration ~0.5 M).

  • Addition: Add the amine and the base.

  • Reaction: Stir at 60–80°C .

    • Note: Highly nucleophilic amines (e.g., morpholine, pyrrolidine) may react at room temperature. Aniline derivatives may require higher temperatures (100°C+).

  • Monitoring: Monitor by LC-MS. The product will show a distinct mass shift (

    
    ).
    
  • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates.

    • If Solid: Filter, wash with water and cold ether.

    • If Soluble: Extract with EtOAc/n-Butanol, wash with brine, dry, and concentrate.

Data Summary: Reaction Conditions Comparison

Reaction TypeTarget BondKey ReagentsTemperatureTypical YieldCritical Factor
Suzuki Coupling C–CAryl Boronic Acid, Pd(dppf)Cl2, Na2CO380–100°C70–90%Efficient degassing to prevent Pd oxidation.

C–N / C–OAmine/Alkoxide, DIPEA/K2CO325–100°C80–95%Nucleophilicity of the amine; steric hindrance.
Sonogashira C–C (Alkyne)Terminal Alkyne, Pd(PPh3)2Cl2, CuI60–80°C60–80%Copper-mediated homocoupling of alkyne side-product.

Pathway Visualization: Suzuki Coupling Workflow

The following diagram illustrates the logical flow of the Suzuki coupling protocol applied to this specific scaffold.

SuzukiWorkflow Start Start: This compound Mix Add Catalyst (Pd) + Boronic Acid + Base Start->Mix Heat Heat to 90°C (Solvent: Dioxane/H2O) Mix->Heat Check LC-MS Check: SM Consumed? Heat->Check Check->Heat No (Extend Time) Workup Workup: Extract w/ EtOAc Check->Workup Yes Purify Purification: Column Chromatography Workup->Purify Product Final Product: 5-Arylpyrazine-2-carboxamide Purify->Product

Figure 2: Logical workflow for the Palladium-catalyzed arylation of this compound.

Safety & Handling

  • Hazards: this compound is classified as an irritant (Skin Irrit. 2, Eye Irrit.[6] 2A, STOT SE 3). Avoid inhalation of dust.

  • Stability: The compound is stable at room temperature but should be stored away from strong oxidizing agents and strong bases (which may hydrolyze the amide).

  • Waste: All halogenated organic waste (from reaction workups) must be disposed of in designated halogenated waste streams.

References

  • Suzuki Coupling of Pyrazine Derivatives

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.[7]

    • Source: MDPI (Molecules).
    • URL:[Link]

    • Context: Describes the general reactivity of bromo-heterocycles in Suzuki couplings, applicable to the pyrazine core.
  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

    • Context: Foundational theory validating the reactivity of electron-deficient rings like pyrazine.
  • Synthesis of Bioactive Pyrazine Carboxamides

    • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)
    • Source: MDPI (Molecules).
    • URL:[Link]

    • Context: Specific application of Suzuki coupling on pyrazine carboxamide scaffolds to generate antibacterial agents.[8]

  • Chemical Properties & Safety Data

    • Title: this compound Compound Summary.
    • Source: PubChem.[6]

    • URL:[Link]

    • Context: Physical properties, safety classific
  • Favipiravir (T-705)

    • Title: Favipiravir (T-705), a novel viral RNA polymerase inhibitor.[9][10]

    • Source: Antiviral Research (via NIH).
    • URL:[Link]

    • Context: Establishes the medicinal importance of the pyrazine-carboxamide pharmacophore.

Sources

A Theoretical Exploration of the Electronic Properties of 5-Bromopyrazine-2-carboxamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 5-Bromopyrazine-2-carboxamide, a molecule of significant interest in medicinal chemistry and materials science. While direct experimental and extensive theoretical studies on this specific compound are limited, this document synthesizes established computational methodologies applied to structurally related pyrazine and carboxamide derivatives to forecast its characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its structural, electronic, and potential pharmacological properties through the lens of quantum chemical calculations.

Introduction: The Significance of Pyrazine Derivatives

Pyrazine and its derivatives are fundamental heterocyclic compounds that form the core of numerous biologically active molecules and functional materials. The strategic placement of functional groups on the pyrazine ring dictates the compound's chemical behavior and its potential applications. The introduction of a bromine atom and a carboxamide group, as in this compound, creates a unique electronic and steric environment, making it a promising candidate for various applications, including drug development.[1] Pyrazine-2-carboxylic acid derivatives, for instance, have been synthesized and investigated for their potential antimycobacterial properties through molecular docking studies. This underscores the importance of understanding the electronic properties of such compounds to rationally design novel therapeutic agents.

Theoretical Methodology: A Self-Validating System

To elucidate the electronic properties of this compound, a multi-faceted theoretical approach based on Density Functional Theory (DFT) is employed. DFT has proven to be a robust and cost-effective method for modeling the ground state of molecules and predicting a wide range of properties with high accuracy.[2]

Geometric Optimization and Structural Analysis

The foundational step in any theoretical study is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of atoms, which is crucial for all subsequent calculations.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used due to its excellent balance of accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p). This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential non-covalent interactions.

  • Procedure: a. Construct the initial molecular structure of this compound. b. Perform a geometry optimization calculation without any symmetry constraints. c. Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

The optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric properties, which are critical for its interaction with biological targets.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity and a greater propensity for electronic excitation.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, particularly in biological systems. Red regions on the MEP map indicate areas of high electron density (nucleophilic), while blue regions represent areas of low electron density (electrophilic).

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To predict the electronic absorption spectrum (UV-Vis), Time-Dependent DFT (TD-DFT) calculations are performed. This method allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum.

Experimental Protocol: UV-Vis Spectrum Simulation

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: TD-DFT calculations are performed on the previously optimized geometry.

  • Functional and Basis Set: The same B3LYP/6-311++G(d,p) level of theory is used for consistency.

  • Solvent Effects: To simulate more realistic conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated.

  • Procedure: a. Use the optimized ground-state geometry as the input. b. Perform a TD-DFT calculation to compute the first few singlet excited states. c. Analyze the output to obtain the excitation energies (wavelengths) and oscillator strengths for the electronic transitions.

Predicted Electronic Properties of this compound

Based on the methodologies applied to similar pyrazine derivatives, we can predict the following electronic properties for this compound.

PropertyPredicted CharacteristicSignificance
HOMO-LUMO Gap Moderate to lowIndicates potential for good chemical reactivity and charge transfer capabilities.
Molecular Electrostatic Potential (MEP) Electronegative regions around the nitrogen atoms of the pyrazine ring and the oxygen atom of the carboxamide group. Electropositive region near the hydrogen atoms of the amide group.Provides insights into potential hydrogen bonding sites and other non-covalent interactions crucial for drug-receptor binding.
UV-Vis Absorption Expected to exhibit characteristic π → π* and n → π* transitions in the UV region.The position and intensity of these bands are sensitive to the electronic environment and can be used for experimental characterization.
Dipole Moment A non-zero dipole moment is expected due to the asymmetrical substitution on the pyrazine ring.Influences the molecule's solubility and its interaction with polar environments.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the theoretical investigation into the electronic properties of this compound.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Predicted Properties cluster_application Application & Further Studies mol_structure Initial Molecular Structure of this compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc fmo FMO Analysis (HOMO/LUMO) geom_opt->fmo mep MEP Analysis geom_opt->mep uv_vis UV-Vis Spectrum Simulation (TD-DFT) geom_opt->uv_vis struct_prop Optimized Geometry & Structural Parameters freq_calc->struct_prop electronic_prop HOMO-LUMO Gap, Reactivity Descriptors fmo->electronic_prop interaction_prop MEP Map & Interaction Sites mep->interaction_prop spectral_prop Simulated UV-Vis Spectrum uv_vis->spectral_prop docking Molecular Docking Studies electronic_prop->docking qsar QSAR Analysis electronic_prop->qsar interaction_prop->docking

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 5-Bromopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

5-Bromopyrazine-2-carboxamide is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., T-705 analogs) and antitubercular agents. However, it presents a distinct set of synthetic challenges compared to standard phenyl halides.

The Core Challenge: The pyrazine ring is highly


-deficient (electron-poor). While this theoretically facilitates oxidative addition at the C-Br bond, the presence of two nitrogen atoms creates a "catalyst sink" effect. The pyrazine nitrogens can compete with phosphine ligands for the Palladium (Pd) center, leading to catalyst deactivation. Furthermore, the 2-carboxamide group introduces solubility constraints and potential for hydrolysis or dehydration under vigorous conditions.

Strategic Solution: To ensure high turnover numbers (TON) and prevent N-coordination poisoning, this protocol utilizes bidentate ligands with large bite angles (e.g., dppf) or bulky electron-rich monophosphines (e.g., XPhos) . These ligands sterically crowd the Pd center, preventing the pyrazine substrate from binding non-productively.

Mechanistic Insight

The success of this reaction hinges on managing the Oxidative Addition and Transmetallation steps.

  • Oxidative Addition: The electron-poor nature of the pyrazine makes the C-Br bond susceptible to Pd(0) insertion. However, if the Pd-ligand complex is not sufficiently electron-rich, this step slows down.

  • Transmetallation: This is often the rate-determining step in heteroaryl couplings. The use of a base is required to activate the boronic acid to a boronate species [Rb-OH]-, which is more nucleophilic.

Mechanistic Pathway & Danger Zones

SuzukiMechanism Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Pyrazine-Pd-Br) Pd0->OxAdd + 5-Br-Pyrazine TransMet Transmetallation OxAdd->TransMet + Activated Boronate Poison RISK: Catalyst Poisoning (Pyrazine N-Coordination) OxAdd->Poison If Ligand Weak BaseAct Base Activation (Boronate Formation) BaseAct->TransMet + Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Hydrolysis RISK: Amide Hydrolysis (To Carboxylic Acid) TransMet->Hydrolysis Excess Base/Heat RedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle highlighting the specific risks of pyrazine coordination and amide hydrolysis.

Experimental Protocols

Protocol A: The "Gold Standard" (Robust & Scalable)

Recommended for standard library synthesis and scale-up.

System: Pd(dppf)Cl₂ · CH₂Cl₂ / Na₂CO₃ / Dioxane:Water Rationale: The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) forms a tight chelate with Pd, preventing the pyrazine nitrogen from displacing it. This system is robust against air and moisture relative to other catalysts.

Reagents & Stoichiometry:

Component Equiv. Role
This compound 1.0 Substrate
Aryl Boronic Acid 1.2 - 1.5 Coupling Partner
Pd(dppf)Cl₂ · CH₂Cl₂ 0.05 (5 mol%) Catalyst
Na₂CO₃ (2M Aqueous) 3.0 Base (Activator)

| 1,4-Dioxane | [0.1 M] | Solvent |

Step-by-Step Procedure:

  • Solvent Degassing (Critical): Sparge 1,4-dioxane and 2M Na₂CO₃ with Nitrogen or Argon for 15 minutes prior to use. Oxygen promotes homocoupling and catalyst decomposition.

  • Charge Solids: In a reaction vial/flask equipped with a magnetic stir bar, add the pyrazine substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst (5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with inert gas (vac/fill cycle x3).

  • Solvent Addition: Add the degassed dioxane via syringe, followed by the aqueous base.

    • Note: The ratio of Dioxane:Water should be approximately 4:1 to ensure solubility of the amide.

  • Reaction: Heat the block/oil bath to 90°C . Stir vigorously (800 rpm).

    • Time: Typically 2–4 hours.

  • Monitoring: Check via LC-MS. Look for the disappearance of the bromide (M+H: ~202/204) and emergence of product.

  • Workup:

    • Cool to Room Temp.

    • Dilute with EtOAc and Water.

    • Phase Cut: The amide product may have significant water solubility. Do not discard the aqueous layer until verified. If product is polar, use n-Butanol or DCM/MeOH (9:1) for extraction.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: High-Performance (For Sterically Hindered Partners)

Recommended when Protocol A fails or yields are <40%.

System: XPhos Pd G2 / K₃PO₄ / THF:Water Rationale: XPhos is a bulky, electron-rich biaryl phosphine. It accelerates oxidative addition on deactivated rings and facilitates the coupling of sterically hindered boronic acids.

Modifications:

  • Catalyst: Replace Pd(dppf)Cl₂ with XPhos Pd G2 (2–3 mol%).

  • Base: Use K₃PO₄ (0.5 M) .[1] Phosphate is gentler than carbonate, reducing amide hydrolysis risk while maintaining sufficient basicity for transmetallation.

  • Temperature: 60°C (Milder conditions due to higher catalyst activity).

Workflow Visualization

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Degas Solvents (N2 Sparge 15 min) Step2 Charge Solids (Substrate + Boronic Acid + Cat) Step1->Step2 Step3 Inert Purge (Vac/Fill x3) Step2->Step3 Step4 Add Solvents (Dioxane/Base) Step3->Step4 Step5 Heat to 90°C (2-4 Hours) Step4->Step5 Step6 LCMS Checkpoint (Target: [M+H] Product) Step5->Step6 Step7 Cool & Dilute (EtOAc/Water) Step6->Step7 Step8 Extraction Check (Test Aqueous Layer!) Step7->Step8 Step9 Purification (Flash Chrom or Recryst) Step8->Step9 Organic Layer Step8->Step9 Aqueous (if polar)

Figure 2: Operational workflow emphasizing the critical extraction checkpoint for polar amide products.

Troubleshooting & Self-Validation

Use this table to diagnose reaction failures.

Observation (LCMS/TLC)Root CauseCorrective Action
Starting Material (SM) Unchanged Catalyst Deactivation (N-poisoning) or Oxidative Addition failure.Switch to XPhos Pd G2 . Ensure strict inert atmosphere. Increase temp to 100°C.
Protodehalogenation (M-Br → M-H) "Hydride" source present (often from solvent oxidation or excess alcohol).Ensure solvents are fresh and anhydrous. Reduce reaction time.
Hydrolysis Product (COOH) Base concentration too high or temp too high.Switch base to K₃PO₄ or Cs₂CO₃ . Lower temp to 70°C.
Homocoupling (Ar-Ar) Oxygen leak in system.Re-degas solvents. Check septa for punctures. Add catalyst last under N2 flow.
Product in Aqueous Layer High polarity of Pyrazine-Amide.Do not use simple Ether/Water wash. Salt out the aqueous layer (NaCl) and extract with THF/EtOAc (1:1) or n-Butanol .

References

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (PMC). Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules (2017). Available at: [Link]

  • Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides. Organic Chemistry Frontiers (RSC). Available at: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 5-Bromopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 5-Bromopyrazine-2-carboxamide as a strategic starting material for the synthesis of diverse, novel heterocyclic compounds. Pyrazine and its fused derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound offers two distinct points for chemical modification: the C-Br bond, amenable to modern cross-coupling reactions, and the carboxamide moiety, which can participate in or direct subsequent cyclization events. This document focuses on palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig aminations—as primary strategies for introducing molecular diversity, followed by illustrative protocols for intramolecular cyclization to construct fused ring systems such as imidazo[1,2-a]pyrazines.

Introduction: The Versatility of the Pyrazine Scaffold

Pyrazine derivatives are a cornerstone of heterocyclic chemistry, integral to the structure of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] The pyrazine ring is a π-deficient system, which influences its reactivity and imparts specific physicochemical properties to molecules containing it.[3] The starting material, this compound, is a particularly valuable building block. The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the precise installation of a wide array of carbon and nitrogen-based substituents. The carboxamide group at the 2-position not only provides a key hydrogen bonding motif but can also be leveraged as a reactive partner in subsequent cyclization strategies to build more complex, fused heterocyclic systems.

This guide will explore two primary synthetic avenues originating from this starting material:

  • C-C Bond Formation: Utilizing the Suzuki-Miyaura reaction to synthesize 5-aryl or 5-heteroaryl pyrazine-2-carboxamides.

  • C-N Bond Formation: Employing the Buchwald-Hartwig amination to introduce diverse amine functionalities, setting the stage for further derivatization or cyclization.

We will provide detailed, field-proven protocols for these transformations and demonstrate how the products can serve as intermediates for constructing fused bicyclic systems of high interest in drug discovery, such as imidazo[1,2-a]pyrazines.[4][5]

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C and C-N bonds with remarkable efficiency and functional group tolerance.[6][7] For a halogenated heteroaromatic compound like this compound, these reactions are the most effective methods for diversification.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the method of choice for creating a carbon-carbon bond between the pyrazine ring and an aryl or heteroaryl moiety.[8] The reaction couples the organohalide (this compound) with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[8]

Causality of Component Selection:

  • Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄. The choice of phosphine ligands is critical to stabilize the palladium center and facilitate the catalytic cycle.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[1]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

The general catalytic cycle is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)L₂-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Protocol 1: Synthesis of 5-(4-methoxyphenyl)pyrazine-2-carboxamide

This protocol details a representative Suzuki-Miyaura coupling reaction.

Materials & Reagents:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon inert atmosphere setup

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 4.95 mmol), 4-methoxyphenylboronic acid (0.83 g, 5.45 mmol, 1.1 equiv), and potassium carbonate (2.05 g, 14.85 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add 1,4-dioxane (30 mL) and deionized water (10 mL) via syringe. Stir the mixture to form a suspension.

  • Catalyst Addition: Briefly remove the septum and add Tetrakis(triphenylphosphine)palladium(0) (0.286 g, 0.248 mmol, 5 mol%). Immediately reseal and purge the flask with inert gas again for 5 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a solid.

Data Summary Table:

EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O905~85%
2Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O904~90%
33-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DME/H₂O856~78%

Advanced Application: Synthesis of Fused Heterocyclic Systems

The true synthetic power of this compound is realized when the initial cross-coupling product is used to construct more complex, fused heterocyclic systems. A prominent example is the synthesis of substituted imidazo[1,2-a]pyrazines, a class of compounds with significant therapeutic potential.[5][9]

A common and effective strategy involves the initial C-N coupling of 2-amino-5-bromopyrazine with an α-haloketone. This creates an intermediate that undergoes spontaneous or base-catalyzed intramolecular cyclization.

Imidazopyrazine_Synthesis Synthesis of a 6-Bromo-Imidazo[1,2-a]pyrazine Scaffold cluster_reactants Starting Materials StartMat 2-Amino-5-bromopyrazine Intermediate N-Alkylated Intermediate StartMat->Intermediate Reflux AlphaHalo α-Haloketone (e.g., 2-Bromoacetophenone) AlphaHalo->Intermediate Reflux Solvent Solvent (e.g., Ethanol) Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product 6-Bromo-2-phenylimidazo[1,2-a]pyrazine Cyclization->Product

Figure 2: Workflow for the synthesis of the imidazo[1,2-a]pyrazine core.

Application Protocol 2: Synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyrazine-8-carboxamide

This protocol demonstrates a potential pathway starting from our title compound. The strategy involves first converting the 5-bromo group to an amino group, followed by the classical cyclization reaction.

Part A: Buchwald-Hartwig Amination to 5-Amino-pyrazine-2-carboxamide

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[10][11] Here, we use an ammonia equivalent to install the NH₂ group.

Materials & Reagents:

  • This compound

  • Benzophenone imine (ammonia equivalent)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Aqueous HCl

Step-by-Step Protocol (Part A):

  • Reaction Setup: In an oven-dried flask under argon, combine this compound (1.0 g, 4.95 mmol), Pd₂(dba)₃ (45 mg, 0.0495 mmol, 1 mol%), and Xantphos (86 mg, 0.148 mmol, 3 mol%).

  • Reagent Addition: Add sodium tert-butoxide (0.67 g, 6.93 mmol) and anhydrous toluene (25 mL).

  • Nucleophile Addition: Add benzophenone imine (0.98 mL, 5.94 mmol).

  • Reaction: Heat the mixture to 100 °C for 12-18 hours until TLC indicates consumption of the starting material.

  • Hydrolysis: Cool the reaction to room temperature. Add 2M HCl (15 mL) and stir vigorously for 1 hour to hydrolyze the imine.

  • Work-up: Neutralize the mixture with aqueous NaHCO₃. Extract with ethyl acetate (3 x 40 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by column chromatography to yield 5-Aminopyrazine-2-carboxamide.

Part B: Cyclization to form the Imidazo[1,2-a]pyrazine Ring

Materials & Reagents:

  • 5-Aminopyrazine-2-carboxamide (from Part A)

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium Bicarbonate

Step-by-Step Protocol (Part B):

  • Reaction Setup: Dissolve 5-Aminopyrazine-2-carboxamide (0.5 g, 3.62 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Reagent Addition: Add 2-bromoacetophenone (0.79 g, 3.98 mmol) and sodium bicarbonate (0.61 g, 7.24 mmol).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 8 hours. Monitor by TLC.

  • Isolation: Cool the reaction to room temperature. The product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired 2-phenylimidazo[1,2-a]pyrazine-8-carboxamide.

Characterization of Novel Compounds

All newly synthesized compounds must be rigorously characterized to confirm their structure and purity.

TechniquePurposeExpected Observations for 5-(4-methoxyphenyl)pyrazine-2-carboxamide
¹H NMR Structural elucidation (proton environment)Signals for pyrazine protons, aromatic protons of the methoxyphenyl group, a singlet for the OMe group, and broad signals for the -CONH₂ protons.
¹³C NMR Structural elucidation (carbon backbone)Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spec (HRMS) Molecular weight confirmationA molecular ion peak corresponding to the exact calculated mass [M+H]⁺.
FT-IR Functional group identificationCharacteristic stretches for N-H (amide), C=O (amide), and C-O (ether).

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Brominated Compounds: this compound and α-haloketones are irritants. Avoid inhalation and skin contact.

  • Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.

References

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Arkivoc. [Link]

  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry (RSC Publishing). [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules. [Link]

  • pyrazine - YouTube. YouTube. [Link]

  • Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Bentham Science. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Synthesis and reactions of Pyrazine. Slideshare. [Link]

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

Sources

Application Notes & Protocols: Leveraging 5-Bromopyrazine-2-carboxamide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazine Scaffold

In the landscape of kinase inhibitor development, privileged scaffolds—molecular frameworks that can bind to multiple targets—are invaluable starting points. The pyrazine ring is one such scaffold, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its utility stems from the strategic placement of nitrogen atoms, which act as hydrogen bond acceptors, frequently interacting with the critical hinge region of the kinase ATP-binding pocket.[2] 5-Bromopyrazine-2-carboxamide emerges as a particularly valuable chemical fragment for initiating a drug discovery campaign. The bromine atom serves as a versatile synthetic handle for structure-activity relationship (SAR) studies, while the carboxamide group provides a key interaction point within the ATP pocket.[3]

This document provides a comprehensive guide for researchers on the effective use of this compound as a foundational element in the design and development of novel kinase inhibitors, with a particular focus on targeting kinases implicated in inflammatory diseases, such as Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[4][5][6]

Physicochemical Properties & Handling

A thorough understanding of the starting material is fundamental to reproducible research. Key properties of this compound are summarized below.

PropertyValueNotes
Molecular Formula C₅H₄BrN₃O
Molecular Weight 202.01 g/mol
Appearance Off-white to pale yellow solidVisual inspection is recommended upon receipt.
Solubility Soluble in DMSO, DMF. Sparingly soluble in Methanol.For biochemical assays, prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO. Minimize freeze-thaw cycles.
Storage Store at 2-8°C, desiccated. Protect from light.Long-term storage should be in a tightly sealed container to prevent hydration.

Safety Precautions: Assume the compound is biologically active. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete handling information.

Mechanism of Action & Target Landscape

Most kinase inhibitors featuring a pyrazine core act as ATP-competitive inhibitors.[3] They occupy the ATP-binding site, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The pyrazine-2-carboxamide moiety is particularly effective at this, as demonstrated by the binding mode of Gilteritinib, where the carbamoyl group forms two crucial hydrogen bonds with the hinge region of the FLT3 kinase.[3]

While this compound is a fragment, it holds potential to interact with a wide range of kinases. Its value is proven in its utility as a starting point for inhibitors of targets such as:

  • Receptor-Interacting Protein Kinase 1 (RIPK1): A key regulator of necroptosis and inflammation.[4][5][6] Inhibition of RIPK1 is a promising therapeutic strategy for inflammatory and neurodegenerative diseases.[4][5]

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases often dysregulated in cancer.[7]

  • Aurora Kinases: Serine/threonine kinases that play essential roles in mitosis, making them attractive cancer targets.[8]

  • Tyrosine Kinases: A broad class of kinases including AXL and TRKA, which are involved in cell proliferation and survival.[9]

The following diagram illustrates the central role of RIPK1 in the TNF-alpha signaling pathway, a common pathway to target in inflammatory disease research.

RIPK1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (Survival) TNFR1->Complex_I Recruitment RIPK1 RIPK1 Complex_I->RIPK1 contains NFkB NF-κB Activation Complex_I->NFkB Activation Complex_II Complex II / Ripoptosome (Cell Death) RIPK1->Complex_II Forms Casp8 Caspase-8 Complex_II->Casp8 Activates MLKL MLKL Complex_II->MLKL via RIPK3 Apoptosis Apoptosis Casp8->Apoptosis Necroptosis Necroptosis MLKL->Necroptosis Execution Inhibitor 5-Bromopyrazine- 2-carboxamide (Derivative) Inhibitor->RIPK1 Inhibition of Kinase Activity TNFa TNFα TNFa->TNFR1 Binding Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Start 1. Prepare Reagents: - Kinase Buffer - ATP/Substrate Mix - Kinase Solution - Compound Dilutions Dispense 2. Dispense Compound (Test, Positive Control, Negative Control) Start->Dispense AddKinase 3. Add Kinase (Pre-incubation) Dispense->AddKinase Initiate 4. Add ATP/Substrate (Start Reaction) AddKinase->Initiate Incubate 5. Incubate (e.g., 60 min at RT) Initiate->Incubate Stop 6. Add Detection Reagent (Stops reaction, depletes ATP) Incubate->Stop Develop 7. Incubate (e.g., 40 min at RT) Stop->Develop Read 8. Read Luminescence on Plate Reader Develop->Read End 9. Analyze Data: Calculate % Inhibition Read->End

Caption: General workflow for a bioluminescence-based kinase inhibition assay.

Protocol: Single-Dose Kinase Inhibition Profile

This protocol is adapted from methodologies used for assessing pyrazine-2-carboxamide derivatives against various tyrosine kinases. [9] 1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer suitable for your kinase of interest (typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35).
  • Compound Plate: Prepare a serial dilution of this compound in 100% DMSO. For a single-dose screen, a final assay concentration of 10 µM is a common starting point. [9] * Controls:
  • Positive Control: A known inhibitor for your kinase of interest.
  • Negative Control: DMSO only (represents 0% inhibition).
  • No-Enzyme Control: Kinase buffer without kinase (background signal).
  • Kinase: Dilute the kinase enzyme to the desired working concentration in kinase buffer.
  • Substrate/ATP: Prepare a solution containing the specific peptide substrate for your kinase and ATP at its Km concentration (if known).

2. Kinase Reaction:

  • To the wells of a suitable microplate (e.g., 384-well white plate), add 50 nL of compound from the compound plate.
  • Add 5 µL of the diluted kinase solution to all wells except the No-Enzyme control.
  • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
  • Initiate the reaction by adding 5 µL of the Substrate/ATP solution.
  • Incubate for 60 minutes at room temperature.

3. Signal Detection (Example using ADP-Glo™ Kinase Assay):

  • Add 5 µL of ADP-Glo™ Reagent to each well. [9]This stops the kinase reaction and depletes the remaining ATP.
  • Incubate for 40 minutes at room temperature. [9] * Add 10 µL of Kinase Detection Reagent to each well. [9]This converts the generated ADP back to ATP, which is used by a luciferase to produce light.
  • Incubate for 30 minutes at room temperature, protected from light. [9] * Measure luminescence using a plate reader.

4. Data Analysis:

  • Calculate Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_DMSO - Signal_Background))
  • Self-Validation: A successful experiment will show a high signal for the DMSO control, low signal for the positive control, and near-zero signal for the no-enzyme background. A Z'-factor > 0.5 is considered a robust assay.

Application 2: Lead Generation via Structure-Activity Relationship (SAR) Studies

Once initial inhibitory activity ("a hit") is confirmed, the 5-bromo position becomes the focal point for chemical modification to improve potency and selectivity. The bromine is an excellent leaving group for cross-coupling reactions, most notably the Suzuki coupling. [10] Causality: The goal of SAR is to systematically explore how different chemical groups at specific positions on the scaffold affect biological activity. By replacing the bromine with various aryl or heteroaryl groups, we can probe the hydrophobic and electronic requirements of the pocket adjacent to the pyrazine core, aiming to establish more favorable interactions and increase binding affinity (potency). [11]

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies, starting from the bromo-fragment.

Protocol: Synthesis of 5-Aryl-Pyrazine-2-carboxamides via Suzuki Coupling

This generalized protocol illustrates the key synthetic transformation for SAR exploration.

1. Materials & Equipment:

  • This compound (starting material).
  • Desired aryl or heteroaryl boronic acid or boronic ester.
  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
  • Base (e.g., K₂CO₃, Cs₂CO₃).
  • Solvent (e.g., Dioxane/Water mixture, DME).
  • Standard organic synthesis glassware, inert atmosphere setup (Nitrogen or Argon), and purification equipment (e.g., column chromatography).

2. Reaction Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the selected boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).
  • Add the degassed solvent(s).
  • Add the palladium catalyst (0.05-0.1 equivalents).
  • Heat the reaction mixture (e.g., 80-100°C) and monitor by TLC or LC-MS until the starting material is consumed.
  • Cool the reaction to room temperature. Perform an aqueous workup (e.g., dilute with water, extract with ethyl acetate).
  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

3. Purification & Validation:

  • Purify the crude product using silica gel column chromatography.
  • Characterize the final compound to confirm its structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
  • Self-Validation: The purity of the final compound must be >95% (preferably >98%) before it is submitted for biological testing to ensure that the observed activity is from the intended molecule.

4. Biological Evaluation:

  • Test the newly synthesized analogs in the kinase assay described in Application 1 to determine their IC₅₀ values.
  • Compile the results in a table to build a clear SAR model, guiding the design of the next generation of compounds.

Conclusion

This compound is more than a simple chemical; it is a validated and highly effective entry point into kinase inhibitor discovery. Its pyrazine-carboxamide core provides a reliable anchor into the kinase hinge region, while the strategically placed bromine atom offers a gateway for rapid and systematic chemical exploration. By employing the protocols and logical frameworks outlined in these notes, research teams can efficiently translate this promising fragment into potent and selective lead compounds for a variety of kinase targets.

References

  • Luo, M., et al. (2009). Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Al-Ostath, S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Request PDF. (n.d.). Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. Available at: [Link]

  • Yulitasari, R., et al. (2022). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Choudhary, D., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. Available at: [Link]

  • Shimizu, M., et al. (2007). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ostath, S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Cheung, K., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, J., et al. (2022). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, S., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link]

  • Scarpellini, C., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry. Available at: [Link]

  • (PDF) Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. (n.d.). ResearchGate. Available at: [Link]

  • Scarpellini, C., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. ResearchGate. Available at: [Link]

Sources

Application Note: Precision Synthesis of 5-Bromopyrazine-2-carboxamide Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrazine scaffold is a "privileged structure" in oncology drug discovery, serving as the core pharmacophore for FDA-approved kinase inhibitors like Bortezomib (proteasome inhibitor) and Favipiravir (viral RNA polymerase inhibitor, repurposing potential). In the context of anticancer agents, 5-substituted pyrazine-2-carboxamides act as potent inhibitors of FGFR , EGFR , and PI3Kα signaling pathways.

This guide details a modular, high-fidelity synthetic protocol for generating a library of 5-bromopyrazine-2-carboxamide analogs. The strategy relies on the unique electronic properties of the pyrazine ring:

  • C-2 Position (Carboxamide): Acts as a hydrogen bond donor/acceptor motif critical for ATP-binding pocket occupancy.

  • C-5 Position (Bromine): A highly reactive handle for diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (SNAr).

Key Advantage: The introduction of the carboxamide group at C-2 creates a strong electron-withdrawing effect, significantly activating the C-5 bromine toward nucleophilic displacement, a distinct advantage over neutral pyrazine cores.

Retrosynthetic Analysis & Workflow

The synthesis is designed as a divergent pathway. The core intermediate, 5-bromo-N-substituted-pyrazine-2-carboxamide , is synthesized first. This "late-stage diversification" approach allows for the rapid generation of analogs by varying the C-5 substituent in the final step.

Synthetic Workflow Diagram

G Start Starting Material: 5-Bromopyrazine-2-carboxylic acid Step1 Step 1: Amidation (Core Synthesis) Start->Step1 Amine, Coupling Agent (HATU/DIPEA) Intermed Key Intermediate: 5-Bromo-N-alkyl/aryl-pyrazine-2-carboxamide Step1->Intermed Workup & Purification Decision Diversification Strategy Intermed->Decision PathA Path A: Suzuki Coupling (Aryl/Heteroaryl attachment) Decision->PathA Boronic Acids PathB Path B: SNAr Substitution (Amine/Ether attachment) Decision->PathB 1°/2° Amines FinalA Target A: 5-Aryl-pyrazine-2-carboxamide PathA->FinalA Pd(dppf)Cl2, K2CO3 FinalB Target B: 5-Amino-pyrazine-2-carboxamide PathB->FinalB Heat, Base

Figure 1: Divergent synthetic workflow for pyrazine-2-carboxamide library generation.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Amidation)

Objective: Convert 5-bromopyrazine-2-carboxylic acid to the corresponding amide. Mechanistic Insight: The pyrazine nitrogen atoms can sequester protons, potentially stalling carbodiimide couplings. Therefore, we utilize HATU , which generates a highly reactive O-acyl(tetramethyl)uronium salt species that reacts rapidly with the amine before N-acylation side reactions occur.

Reagents:

  • 5-Bromopyrazine-2-carboxylic acid (1.0 equiv)

  • Amine (R-NH₂) (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromopyrazine-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise at 0°C. Stir for 10 minutes to ensure deprotonation of the carboxylic acid.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir at 0°C for 30 minutes to form the activated ester.

  • Amine Addition: Add the requisite amine (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Validation: Monitor by TLC (50% EtOAc/Hexane) or LC-MS for the disappearance of the acid (M-H peak) and appearance of the amide (M+H).

  • Workup:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with saturated NaHCO₃ (2 x 15 mL), water (2 x 15 mL), and brine (1 x 15 mL). Note: The water washes are critical to remove DMF and residual HATU byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂). Typical eluent: Gradient of 0–40% EtOAc in Hexanes.

Protocol B: Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Install aryl or heteroaryl groups at the C-5 position. Mechanistic Insight: The electron-deficient nature of the pyrazine ring facilitates oxidative addition of the Pd(0) species. However, it also makes the ring susceptible to hydrodebromination (loss of Br replaced by H). Use of Pd(dppf)Cl₂·DCM is recommended over Pd(PPh₃)₄ as the bidentate ligand prevents catalyst deactivation and suppresses side reactions.

Reagents:

  • 5-Bromo-pyrazine-2-carboxamide intermediate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: 2M aq. Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the intermediate (0.5 mmol), boronic acid (0.6 mmol), and Pd(dppf)Cl₂·DCM (0.025 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical Step: Oxygen inhibits the catalytic cycle and promotes homocoupling of boronic acids.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (0.75 mL) via syringe.

  • Reaction: Heat to 90°C for 2–4 hours (or 110°C for 30 mins in a microwave reactor).

  • Workup:

    • Cool to room temperature.[1][2] Filter the mixture through a pad of Celite to remove Palladium black. Rinse with EtOAc.

    • Concentrate the filtrate.

  • Purification: Flash chromatography or Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Protocol C: Diversification via SNAr (Nucleophilic Substitution)

Objective: Install amine or ether linkages at C-5 (Alternative Pathway). Applicability: Best for attaching aliphatic amines (e.g., morpholine, piperazine) to create solubility-enhancing tails.

Procedure:

  • Dissolve the 5-bromo intermediate (0.5 mmol) in DMSO (2 mL).

  • Add the nucleophilic amine (2.0 equiv) and K₂CO₃ (2.0 equiv).

  • Heat to 80–100°C for 12 hours.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[1] If no precipitate, extract with EtOAc.

Analytical Data & Validation

To ensure scientific integrity, synthesized compounds must meet the following criteria before biological testing.

ParameterMethodAcceptance Criteria
Purity HPLC (UV @ 254 nm)> 95%
Identity ¹H-NMR (DMSO-d₆)Distinct singlet for Pyrazine H-3 (~9.2 ppm) and H-6 (~8.8 ppm).
Identity LC-MS (ESI)[M+H]⁺ ± 0.4 Da
Residual Solvent ¹H-NMRDMF/Dioxane < 5000 ppm (ICH limits)

Typical ¹H-NMR Signature (DMSO-d₆):

  • H-3 (Pyrazine): δ 9.10 – 9.30 ppm (Singlet, deshielded by adjacent N and Amide).

  • H-6 (Pyrazine): δ 8.70 – 8.90 ppm (Singlet, shifts upfield if C-5 is substituted with an electron-donating group like an amine).

  • Amide NH: δ 8.50 – 9.50 ppm (Broad singlet, exchangeable with D₂O).

Biological Evaluation Context

For researchers planning downstream assays.[3]

The synthesized analogs should be screened in the following priority:

  • Cell Viability: MTT or Alamar Blue assays against HCT-116 (Colon), MCF-7 (Breast), and K-562 (Leukemia) cell lines.

  • Kinase Selectivity: If designing FGFR inhibitors, screen against a panel of FGFR1–4.

  • ADME Profiling: Assess aqueous solubility early, as planar pyrazine-carboxamides can suffer from poor solubility. (See Protocol C for solubility fixes).

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Low Yield in Amidation Acid not activating; N-acyl urea formation.Switch from EDC/HOBt to HATU or T3P (Propylphosphonic anhydride). Ensure base is added before coupling agent.
Hydrodebromination (Suzuki) Overheating or excess hydride source.Lower temperature to 80°C. Use anhydrous solvents if possible. Switch base to CsF or K₃PO₄.
Protodeboronation Boronic acid instability.Use Boronic Esters (Pinacol esters) instead of acids. Add excess ligand.
Poor Solubility Planar stacking of amide.Introduce solubilizing tails (morpholine, N-methyl piperazine) at C-5 or on the amide nitrogen.

References

  • General Synthesis & Suzuki Coupling

    • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link] (Accessed via search result 1.1).

  • Anticancer Activity of Pyrazine Carboxamides

    • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH/PubMed. Available at: [Link] (Accessed via search result 1.2).

  • Amidation Protocols

    • Amide synthesis by acylation: Reaction conditions and catalysts. Organic Chemistry Portal. Available at: [Link] (Accessed via search result 1.12).

  • Nucleophilic Aromatic Substitution Mechanisms

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link] (Accessed via search result 1.8).

  • Medicinal Chemistry Context

    • Exploring Carboxamide Derivatives as Promising Anticancer Agents.[4] NIH. Available at: [Link] (Accessed via search result 1.7).

Sources

Application Note: A Scalable and Safe Methodology for the Synthesis of 5-Bromopyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-bromopyrazine-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. However, transitioning its synthesis from laboratory-scale to pilot plant or manufacturing scale presents significant challenges, primarily related to the safety, control, and efficiency of the bromination step. This application note provides a comprehensive guide to developing a robust, scalable, and safe synthesis route. We will dissect the critical process parameters for both the key bromination of the pyrazine ring and the subsequent amidation to form the desired derivatives. By integrating modern process analytical technology (PAT) and continuous flow chemistry principles, this guide offers a pathway to a self-validating and commercially viable manufacturing process.

Strategic Overview: From Grams to Kilograms

The synthetic approach to this compound derivatives can be logically divided into two primary stages: the synthesis of the key intermediate, 5-bromopyrazine-2-carboxylic acid, and its subsequent conversion to the target amide derivatives. While lab-scale synthesis often prioritizes speed and accessibility of reagents, a scale-up campaign must prioritize safety, cost, reproducibility, and waste reduction.

The overall workflow is visualized below. The primary focus of this guide will be on establishing a robust and scalable bromination protocol (Workflow Stage 1) and a highly efficient amidation process (Workflow Stage 2).

G cluster_0 Workflow Stage 1: Key Intermediate Synthesis cluster_1 Workflow Stage 2: Derivatization & Purification A Pyrazine-2-carboxylic Acid (Starting Material) B Bromination Process (Critical Step) A->B Substrate C 5-Bromopyrazine-2-carboxylic Acid (Key Intermediate) B->C Isolated Intermediate D Amidation Reaction C->D Intermediate Feed E Crude this compound Derivative D->E F Crystallization & Purification E->F G Final API / Target Compound (High Purity) F->G

Caption: High-level workflow for the synthesis of this compound derivatives.

The Critical Bromination Step: A Comparative Analysis for Scale-Up

The introduction of a bromine atom at the 5-position of the pyrazine ring is the most critical and hazardous unit operation in this synthesis. The pyrazine ring is electron-deficient, requiring harsh conditions or highly reactive reagents for electrophilic substitution. The choice of brominating agent and reaction modality is paramount for a safe and scalable process.

Causality Behind Brominating Agent Selection
  • Elemental Bromine (Br₂): While effective, liquid bromine is highly corrosive, toxic, and volatile, posing significant handling risks at scale.[1] Its reactions are often highly exothermic, carrying a substantial risk of thermal runaway if not strictly controlled.[2] For these reasons, its use in large-scale production is increasingly avoided unless stringent engineering controls are in place.

  • N-Bromosuccinimide (NBS): As a solid, crystalline reagent, NBS is significantly easier and safer to handle than liquid bromine.[3] It can act as a source for electrophilic or radical bromine depending on the reaction conditions. However, scaling up NBS reactions is not trivial. Thermal safety analysis is crucial, as hazardous side reactions between NBS and common solvents (e.g., 2-methyltetrahydrofuran) have been identified.[4] The reaction must be controlled via a semi-batch process with a carefully programmed feeding of NBS to manage the heat flow.[4]

  • In-situ Generated Bromine (Continuous Flow): This modern approach represents the safest and most scalable option.[5] Hazardous and reactive bromine is generated on-demand within a continuous flow reactor and is immediately consumed in the subsequent reaction coil.[2] This avoids the storage and handling of large quantities of bromine and provides superior heat transfer due to the high surface-area-to-volume ratio of microreactors, virtually eliminating the risk of thermal runaway.[2] Common methods involve oxidizing a bromide salt (HBr or KBr) with an oxidant like sodium hypochlorite (NaOCl).[5]

Caption: Decision logic for selecting the appropriate bromination methodology for scale-up.

Data-Driven Comparison of Bromination Methods
ParameterElemental Bromine (Batch)N-Bromosuccinimide (Batch)Continuous Flow (In-situ Br₂)
Safety Very High Risk (Toxic, Corrosive, Runaway Potential)[1]Moderate Risk (Solid, but Exothermic & Solvent Reactivity)[4]Highest Safety (Minimal Hold-up of Hazardous Reagent)[2]
Scalability Poor (Heat transfer limitations)Good (Proven at >100 kg scale with controls)[4]Excellent (Linear scalability by running longer)[6]
Reagent Handling Difficult (Requires specialized equipment)Easy (Solid, weighable)Moderate (Requires precise pumping of liquids)
Capital Cost ModerateModerateHigh (Initial investment in flow reactors)
Process Control DifficultModerate (Requires strict thermal monitoring)Excellent (Precise control of T, P, time)
Waste Profile HBr byproductSuccinimide byproduct (water-soluble)[7]Inorganic salts (e.g., NaCl)[5]

Scalable Synthesis Protocols

Protocol 1: Kilogram-Scale Batch Bromination using N-Bromosuccinimide (NBS)

This protocol is designed for a standard jacketed glass-lined reactor and prioritizes safety through controlled addition and thermal management.

A. Equipment & Reagents:

  • 100 L Glass-Lined Reactor with overhead stirrer, temperature probe, and nitrogen inlet.

  • Heating/Cooling circulator connected to the reactor jacket.

  • Solids charging flask or powder dosing system.

  • Pyrazine-2-carboxylic acid (e.g., 5.0 kg, 40.3 mol).

  • N-Bromosuccinimide (NBS) (e.g., 7.5 kg, 42.1 mol, 1.05 eq).

  • Sulfuric Acid (98%).

  • Deionized Water.

  • Sodium Sulfite (for quenching).

B. Step-by-Step Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Starting Material: Charge pyrazine-2-carboxylic acid (5.0 kg) and concentrated sulfuric acid (25 L) to the reactor. Causality: Sulfuric acid serves as both the solvent and a catalyst, protonating the pyrazine ring to make it more susceptible to electrophilic attack.

  • Initial Cooling: Cool the stirred solution to 0-5 °C using the jacket circulator. Causality: The reaction is exothermic; starting at a low temperature provides a thermal buffer to absorb the heat of reaction and prevent a temperature spike.

  • Controlled NBS Addition: Add the NBS (7.5 kg) portion-wise over 4-6 hours via the solids charging system. Crucially, monitor the internal temperature continuously. Do not allow the temperature to exceed 10 °C. If the temperature rises, pause the addition. Causality: Slow, controlled addition is the primary means of managing the reaction exotherm. A rapid addition could overwhelm the cooling capacity of the reactor, leading to a runaway reaction.[4]

  • Reaction & Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2-4 hours. Monitor the reaction progress by taking samples for HPLC analysis until <1% of the starting material remains.

  • Reaction Quench: Once complete, slowly and carefully pour the reaction mixture onto a stirred mixture of ice and water (100 kg). This must be done in a well-ventilated area. Causality: This step precipitates the product, which is insoluble in water, and dilutes the sulfuric acid. The addition must be slow to manage the heat of dilution.

  • De-colorization: If residual bromine color persists, add a 10% aqueous solution of sodium sulfite dropwise until the solution is colorless.

  • Isolation: Filter the resulting solid slurry. Wash the filter cake thoroughly with cold deionized water (3 x 20 L) until the washings are pH neutral.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Quality Control: Analyze the final product by ¹H NMR, HPLC (for purity), and Karl Fischer (for water content). Expected yield: 80-90%.

Protocol 2: Amidation to Form Carboxamide Derivatives

This protocol uses thionyl chloride to form the reactive acid chloride intermediate, a common and effective method for large-scale amide bond formation.[8]

A. Equipment & Reagents:

  • 100 L Glass-Lined Reactor (as above).

  • 5-Bromopyrazine-2-carboxylic acid (e.g., 6.0 kg, 29.6 mol).

  • Thionyl Chloride (SOCl₂) (e.g., 4.2 kg, 35.5 mol, 1.2 eq).

  • Toluene or Dichloromethane (DCM).

  • Amine of choice (R-NH₂) (e.g., 1.1 eq).

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (e.g., 1.5 eq).

B. Step-by-Step Procedure:

  • Acid Chloride Formation: Charge the reactor with 5-bromopyrazine-2-carboxylic acid (6.0 kg) and toluene (30 L). Add a catalytic amount of DMF (60 mL). Causality: DMF catalyzes the formation of the acid chloride via the Vilsmeier reagent.

  • Slowly add thionyl chloride (4.2 kg) to the suspension at room temperature. The temperature will likely increase. Maintain below 40 °C.

  • Heat the mixture to 60-70 °C and hold for 2-4 hours until gas evolution (SO₂ and HCl) ceases and a clear solution is formed. Monitor by HPLC.

  • Solvent Swap: Distill off the excess thionyl chloride and toluene under vacuum. Add fresh toluene (30 L) and distill again to ensure all SOCl₂ is removed.

  • Amidation: Cool the resulting acid chloride solution in toluene to 0-5 °C. In a separate vessel, prepare a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in toluene (20 L).

  • Slowly add the amine solution to the acid chloride solution, keeping the internal temperature below 15 °C. Causality: The amidation is highly exothermic. The base (TEA) is required to scavenge the HCl generated during the reaction.

  • Stir for 1-2 hours at room temperature after the addition is complete. Monitor by HPLC for completion.

  • Work-up & Isolation: Add water (20 L) to the reactor and stir. Separate the organic layer. Wash the organic layer with 1M HCl (20 L), followed by saturated sodium bicarbonate solution (20 L), and finally brine (20 L).

  • Crystallization: Concentrate the organic layer under vacuum. Add an appropriate anti-solvent (e.g., heptane or isopropanol) to induce crystallization.[9] The cooling profile should be controlled to ensure large, easily filterable crystals.

  • Drying & QC: Filter the product, wash with cold anti-solvent, and dry under vacuum. Analyze for purity (HPLC), identity (NMR, MS), and residual solvents (GC).

Process Analytical Technology (PAT) for a Self-Validating System

To move from a reproducible protocol to a truly robust and self-validating process, real-time monitoring is essential. PAT provides the process understanding needed to ensure consistent quality and safety.[10]

  • Reaction Monitoring: In-situ FTIR or Raman spectroscopy can track the disappearance of the carboxylic acid starting material and the appearance of the amide product in real-time, allowing for precise determination of reaction endpoints without the delay of offline sampling.

  • Crystallization Control: The final crystallization step is critical for purity and the physical properties of the API.[11]

    • Blaze/FBRM Probes: Tools like Focused Beam Reflectance Measurement (FBRM) or high-dynamic-range microscopy can monitor particle size distribution and detect events like "oiling out" in real-time.[12]

    • Raman Spectroscopy: Can be used to monitor for polymorphic transitions during the crystallization process, ensuring the desired crystal form is consistently produced.[13][14]

By defining a "design space" based on PAT data, the process can be controlled to consistently deliver a product with the desired Critical Quality Attributes (CQAs), such as purity, particle size, and polymorphic form.[13]

G cluster_0 Real-Time Monitoring (PAT) cluster_1 Process Control A Crystallization Process B Raman Probe (Polymorphism) A->B In-situ Data C Blaze / FBRM Probe (Particle Size, Oiling Out) A->C In-situ Data G Consistent API Quality (Purity, PSD, Polymorph) A->G D Cooling Rate Control B->D Feedback Loop E Anti-Solvent Addition Rate B->E Feedback Loop F Seeding Point B->F Feedback Loop C->D Feedback Loop C->E Feedback Loop C->F Feedback Loop D->A Process Adjustments E->A Process Adjustments F->A Process Adjustments

Caption: Integration of PAT tools for feedback control of the final crystallization step.

Conclusion

Scaling the synthesis of this compound derivatives requires a paradigm shift from traditional batch chemistry to a process-oriented mindset that prioritizes safety and control. For the critical bromination step, moving away from elemental bromine towards safer alternatives like NBS in a highly controlled batch process is a significant improvement. However, for ultimate safety and scalability, adopting continuous flow chemistry for in-situ bromine generation is the authoritative recommendation.[2] Subsequent amidation can be robustly scaled using standard acid chloride chemistry with careful control of stoichiometry and temperature. Finally, the integration of PAT tools transforms the final crystallization from an art into a science, ensuring the consistent production of high-quality material. This holistic approach provides a reliable pathway for the commercial production of this vital pharmaceutical scaffold.

References

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P
  • Van Vliet, M., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2138. (URL: [Link])

  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1481–1487. (URL: [Link])

  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. (2025). Request PDF. (URL: [Link])

  • Dolli, V., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 364-376. (URL: [Link])

  • Sustainable bromination of organic compounds: A critical review. (n.d.). ResearchGate. (URL: [Link])

  • Yu, L. X., et al. (2014). An Integrated Process Analytical Technology (PAT) Approach for Pharmaceutical Crystallization Process Understanding to Ensure Product Quality and Safety: FDA Scientist's Perspective. Crystal Growth & Design, 14(12), 6136-6145. (URL: [Link])

  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. (URL: [Link])

  • Guan, M., et al. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. (URL: [Link])

  • ICL Industrial Products. (n.d.). BROMINE - Safety Handbook. (URL: [Link])

  • Development of a Continuous Flow Baldwin Rearrangement Process and Its Comparison to Traditional Batch Mode. (2020). National Institutes of Health. (URL: [Link])

  • Enantioselective Functionalization of Light Alkanes and C(sp3)–H Bonds via Photoinduced Palladium Catalysis. (2026). American Chemical Society. (URL: [Link])

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). LUMS School of Science and Engineering. (URL: [Link])

  • Malwade, C. (n.d.). Process analytical technology for crystallization of active pharmaceutical ingredients. University of Southern Denmark. (URL: [Link])

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). Molecules. (URL: [Link])

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. (URL: [Link])

  • Bromine: incident management. (2019). GOV.UK. (URL: [Link])

  • Van Vliet, M., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. (URL: [Link])

  • Efficient scale up of photochemical bromination of conjugated allylic compounds in continuous-flow. (2021). ResearchGate. (URL: [Link])

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2017). RJPBCS. (URL: [Link])

  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.). Semantic Scholar. (URL: [Link])

  • Preparation of N-Bromosuccinimide. (2019). Sciencemadness Discussion Board. (URL: [Link])

  • Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. (2023). YouTube. (URL: [Link])

  • A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Publishing. (URL: [Link])

  • Microscale purification in support of high-throughput medicinal chemistry. (2021). PubMed. (URL: [Link])

  • Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(21), 10899-10906. (URL: [Link])

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). ResearchGate. (URL: [Link])

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. (n.d.). Aragen. (URL: [Link])

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis. (URL: [Link])

Sources

purification methods for derivatives of 5-Bromopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Purification Protocols for 5-Bromopyrazine-2-carboxamide Derivatives

Executive Summary & Chemical Context

This compound is a critical pharmacophore, serving as the primary scaffold for antiviral agents (e.g., Favipiravir/T-705 intermediates) and kinase inhibitors.[1] Its purification is non-trivial due to the amphiphilic nature of the pyrazine core: the electron-deficient ring and amide group confer high polarity, while the bromine atom and potential downstream substitutions introduce lipophilicity.

This guide moves beyond generic "standard operating procedures" to provide a causality-driven purification strategy. We address three critical challenges:

  • Solubility Paradox: The compound is sparingly soluble in non-polar solvents but often co-elutes with polar impurities in standard normal-phase chromatography.

  • Hydrolytic Instability: The amide bond is susceptible to hydrolysis under strongly acidic/basic conditions, necessitating pH-neutral workups.

  • Metal Contamination: As a bromide handle for Suzuki/Buchwald couplings, downstream derivatives often retain residual Palladium (Pd), which must be scavenged to <10 ppm for pharmaceutical compliance.

Strategic Decision Matrix

Before selecting a method, the crude mixture must be assessed. Do not default to chromatography if thermodynamics (crystallization) can do the work for you.

PurificationStrategy Start Crude Reaction Mixture SolubilityTest Solubility Test (Hot EtOH or EtOAc) Start->SolubilityTest HighSol High Solubility (No precipitate on cooling) SolubilityTest->HighSol Remains Soluble LowSol Precipitate Forms on Cooling SolubilityTest->LowSol Crystallizes MethodB Method B: Flash Chromatography (Kinetic Control) HighSol->MethodB MethodA Method A: Recrystallization (Thermodynamic Control) LowSol->MethodA PdCheck Pd-Catalyzed Step? MethodA->PdCheck MethodB->PdCheck MethodC Method C: Metal Scavenging PdCheck->MethodC Yes Final Analytical Validation (HPLC/NMR) PdCheck->Final No MethodC->Final

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude solubility and synthetic history.

Method A: Thermodynamic Recrystallization (The Scalable Standard)

Recrystallization is the preferred method for this compound due to the strong crystal lattice energy provided by intermolecular hydrogen bonding of the amide group.

Optimal Solvent System: Ethanol/Water (9:1 to 4:1 ratio).

  • Why: Ethanol solubilizes the organic pyrazine core at high temperatures; water acts as a potent anti-solvent for the lipophilic bromide while retaining polar impurities (salts, acids) in the mother liquor.

Protocol:
  • Dissolution: Suspend the crude solid in Ethanol (10 mL/g). Heat to reflux (approx. 78°C).

  • Titration: If the solid does not dissolve, add Water dropwise through the condenser until a clear solution is obtained. Do not exceed 20% water volume.[1][2]

  • Hot Filtration (Critical): While at reflux, filter through a pre-heated glass sinter or Celite pad to remove insoluble mechanical impurities or polymerized by-products.

  • Nucleation: Allow the filtrate to cool to room temperature slowly (over 2-3 hours). Rapid cooling traps impurities.

  • Crystallization: Once ambient temperature is reached, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals. Wash the cake with cold Ethanol/Water (1:1).

  • Drying: Vacuum dry at 45°C. Note: Pyrazines can sublime; do not use high vacuum (<5 mbar) at high temperatures.

Data: Solvent Screening Results

Solvent System Solubility (Hot) Recovery Yield Purity Increase Comments
Ethanol/Water (9:1) High 85-92% High (++++) Recommended. Excellent rejection of polar impurities.[1]
Methanol Very High 50-60% Moderate (++) Too soluble; high loss in mother liquor.[1]
Ethyl Acetate/Hexane Moderate 70-75% Moderate (++) Good for lipophilic derivatives, poor for the core scaffold.[1]

| Toluene | Low | <40% | Low (+) | Poor solubility of the amide group.[1] |

Method B: Flash Column Chromatography (For Complex Derivatives)

When the derivative contains lipophilic tails (e.g., alkylated amines at the 5-position) or fails to crystallize, kinetic separation via chromatography is required.

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

Protocol:
  • Slurry Loading: Dissolve the crude in a minimum amount of DCM/MeOH (9:1) and adsorb onto silica gel (1:2 ratio by weight). Evaporate to a free-flowing powder. Liquid loading is discouraged due to the low solubility in non-polar solvents, which causes precipitation at the column head.

  • Gradient:

    • 0-5 min: 100% DCM (Elutes non-polar by-products).

    • 5-20 min: 0% → 5% MeOH in DCM.

    • 20-30 min: 5% → 10% MeOH in DCM.

  • Detection: UV at 254 nm (Pyrazine ring) and 280 nm.

  • Troubleshooting Tailing: The amide group interacts strongly with silanols, causing peak tailing.

    • Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase to cap silanol sites.

Method C: Metal Scavenging (Post-Cross-Coupling)

If the 5-bromo group was used in a Suzuki or Buchwald reaction, the product likely contains residual Palladium (Pd). Recrystallization alone often fails to remove Pd traces effectively.

Reagent: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon.

Workflow:
  • Dissolve the purified material (from Method A or B) in THF or DMF (10 mL/g).

  • Add Thiol-Silica scavenger (4 equivalents relative to expected Pd content, or 10% w/w of the substrate).

  • Stir at 50°C for 4 hours. Heat is required to increase the kinetics of Pd sequestration.

  • Filter through a 0.45 µm PTFE membrane to remove the scavenger.

  • Concentrate the filtrate to obtain the metal-free product.

Scavenging Crude Pd-Contaminated Product Dissolve Dissolve in THF Crude->Dissolve AddScav Add Thiol-Silica (Heat 50°C, 4h) Dissolve->AddScav Filter Filter (PTFE) AddScav->Filter Pure Pd-Free API (<10 ppm) Filter->Pure

Figure 2: Workflow for removing residual Palladium using functionalized silica scavengers.[1]

Analytical Validation

Trust but verify. The following parameters confirm the success of the purification.

  • HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Gradient: 5% to 95% ACN over 15 mins.

    • Target: Purity > 98.5% (Area %).

  • 1H NMR (DMSO-d6):

    • Look for the characteristic pyrazine protons (singlets around δ 8.5 - 9.2 ppm).

    • Confirm the disappearance of the broad carboxylic acid peak (if hydrolysis occurred) around δ 13.0 ppm.

  • LC-MS: Confirm the bromine isotope pattern (1:1 ratio of M and M+2 peaks for 79Br/81Br).

References

  • Favipiravir Intermediate Synthesis & Purification

    • Title: An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential.[3]

    • Source: Asian Journal of Chemistry (2023).[4]

    • Relevance: Validates the use of ethanol recrystallization for pyrazine carboxamide intermedi
    • URL:[Link] (Sourced via search result 1.4)

  • Solubility & Solvent Selection

    • Title: Solvents for Recrystalliz
    • Source: University of Rochester.
    • Relevance: Provides the thermodynamic basis for Ethanol/W
    • URL:[Link] (Sourced via search result 1.9)

  • Palladium Removal Strategies

    • Title: How to Remove Palladium in three easy steps.[5]

    • Source: Biotage Applic
    • Relevance: Defines the protocol for using functionalized silica to meet ICH Q3D guidelines.
    • URL:[Link] (Sourced via search result 1.10)

  • Pyrazine Carboxamide Properties

    • Title: Pyrazine-2-substituted carboxamide derivatives: Synthesis and antimicrobial activity.
    • Source: ResearchGate (2025).[6][7]

    • Relevance: Confirms melting points and crystallization behaviors of substituted pyrazines.
    • URL:[Link] (Sourced via search result 1.16)

Sources

Application Notes & Protocols: Strategic Functionalization of the C-5 Position of 5-Bromopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of synthetic strategies for the functionalization of 5-Bromopyrazine-2-carboxamide, a critical building block in medicinal chemistry and materials science. The electron-deficient nature of the pyrazine ring, combined with the versatile reactivity of the C-5 bromine atom, makes this scaffold a prime candidate for constructing complex molecular architectures via transition metal-catalyzed cross-coupling reactions.[1] This document moves beyond simple procedural lists to explain the underlying principles and causal relationships that govern reaction outcomes, empowering researchers to optimize these transformations for their specific molecular targets.

The Strategic Importance of C-5 Functionalization

The pyrazine-2-carboxamide moiety is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, valued for its role as a bioisostere and its ability to engage in critical hydrogen bonding interactions. Functionalization at the C-5 position allows for the introduction of diverse substituents that can modulate a compound's steric and electronic properties, profoundly impacting its pharmacological profile, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

The methodologies detailed herein focus on robust and scalable palladium-catalyzed cross-coupling reactions, which are renowned for their broad functional group tolerance and mild reaction conditions, making them ideal for late-stage functionalization in complex drug discovery programs.[2][3]

Core Methodologies for C-5 Bond Formation

The bromine atom at the C-5 position serves as an excellent synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. The most prevalent and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl groups.[2][4]

  • Sonogashira Coupling: For the installation of alkynyl moieties, creating linear, rigid linkers.[5][6]

  • Stille Coupling: A versatile C-C bond-forming reaction using organostannane reagents.[7][8]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing primary or secondary amines.

The choice of method depends on the desired substituent and the overall synthetic strategy. Below, we provide detailed, field-proven protocols for these key transformations.

Experimental Workflow Overview

A generalized workflow for these cross-coupling reactions involves careful setup under an inert atmosphere to protect the catalyst and reagents from oxygen and moisture.

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base setup Assemble Flask Add Reagents & Stir Bar reagents->setup glassware Oven-Dry & Cool Glassware glassware->setup inert Evacuate & Backfill with N2 / Argon (3x) setup->inert solvent Add Degassed Solvent via Syringe inert->solvent heat Heat to Desired Temperature solvent->heat quench Cool & Quench Reaction heat->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify analysis Confirm Structure (NMR, MS) purify->analysis

Caption: Generalized experimental workflow for cross-coupling reactions.

Detailed Application Protocols

Suzuki-Miyaura Coupling: C-C (Aryl/Vinyl) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of boronic acid and ester reagents.[2] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L₂ cycle Oxidative Addition pd2 Ar-Pd(II)-Br L₂ cycle->pd2 trans Transmetalation pd2_r Ar-Pd(II)-R' L₂ trans->pd2_r reduct Reductive Elimination reduct->pd0 product Ar-R' reduct->product reagents1 Ar-Br reagents1->cycle reagents2 R'-B(OR)₂ reagents2->trans reagents3 Base reagents3->trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 5-(4-methoxyphenyl)pyrazine-2-carboxamide

  • Rationale: This protocol employs Pd(PPh₃)₄, a robust and common Pd(0) catalyst, with K₃PO₄ as the base. 1,4-Dioxane is chosen as the solvent for its ability to dissolve both organic and inorganic reagents and its suitable boiling point. The choice of an electron-rich boronic acid often leads to good yields.[9]

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 eq)

    • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)

    • 1,4-Dioxane, anhydrous

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Seal the flask with a septum and place it under a nitrogen or argon atmosphere by evacuating and backfilling three times.

    • Add anhydrous 1,4-dioxane via syringe (concentration ~0.1 M with respect to the starting bromide).

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

ParameterRecommended ConditionRationale / Causality
Catalyst Pd(PPh₃)₄ (2-5 mol%)Reliable, commercially available Pd(0) source. Higher loading may be needed for challenging substrates.
Ligand PPh₃ (in situ from catalyst)Moderately electron-rich and bulky, promotes oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base required for the transmetalation step to activate the boronic acid.
Solvent 1,4-Dioxane, Toluene, DMFAprotic polar solvents are generally effective. Choice can influence solubility and reaction rate.[9]
Temperature 70-100 °CProvides sufficient thermal energy to overcome activation barriers in the catalytic cycle.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, essential for constructing rigid molecular scaffolds.[5] The reaction uniquely uses a dual catalytic system of palladium and copper(I).[6]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd2 Ar-Pd(II)-Br L₂ ox_add->pd2 trans Transmetalation pd2_r Ar-Pd(II)-C≡CR' L₂ trans->pd2_r red_elim Reductive Elimination red_elim->pd0 product Ar-C≡CR' red_elim->product cu_alkyne Cu-C≡CR' cu_alkyne->trans alkyne_act Alkyne Activation alkyne_act->cu_alkyne reagent_arbr Ar-Br reagent_arbr->ox_add reagent_alkyne H-C≡CR' reagent_alkyne->alkyne_act reagent_base Base reagent_base->alkyne_act

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Protocol: Synthesis of 5-(phenylethynyl)pyrazine-2-carboxamide

  • Rationale: This protocol uses a classic Pd/Cu co-catalyst system. Triethylamine (TEA) serves as both the base and the solvent, which is common for Sonogashira reactions. The mild temperature prevents side reactions like Glaser coupling (homocoupling of the alkyne).

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.5 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (0.03 eq)

    • Copper(I) iodide, CuI (0.05 eq)

    • Triethylamine (TEA), degassed

  • Procedure:

    • In a Schlenk flask, dissolve this compound in degassed triethylamine.

    • Add PdCl₂(PPh₃)₂ and CuI to the solution. The mixture may turn yellow/brown.

    • Degas the mixture with a stream of nitrogen or argon for 10-15 minutes while stirring.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) for 6-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure to remove the triethylamine.

    • Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

ParameterRecommended ConditionRationale / Causality
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pre-catalysts that form the active Pd(0) species in situ.
Cu Co-catalyst CuIActivates the terminal alkyne by forming a copper(I) acetylide, which facilitates transmetalation to palladium.[5]
Base TEA, Diisopropylamine (DIPA)An amine base is required to deprotonate the alkyne and neutralize the HBr formed during the reaction.
Solvent TEA, THF, DMFThe amine base often serves as the solvent. Anhydrous and anaerobic conditions are crucial.[6]
Temperature 25-60 °CMild conditions are generally sufficient and minimize side reactions.
Stille Coupling: C-C Bond Formation with Organostannanes

The Stille coupling is highly versatile due to the stability and functional group tolerance of organostannane reagents.[8][10] However, a significant drawback is the toxicity and difficulty in removing tin byproducts.

Protocol: Synthesis of 5-(thiophen-2-yl)pyrazine-2-carboxamide

  • Rationale: This protocol uses a standard Pd(0) catalyst. The reaction is performed in an inert, high-boiling solvent like toluene. The key challenge is the subsequent removal of toxic tributyltin bromide, which requires specific workup procedures.

  • Materials:

    • This compound (1.0 eq)

    • 2-(Tributylstannyl)thiophene (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 eq)

    • Toluene, anhydrous

  • Procedure:

    • To a Schlenk flask under a nitrogen atmosphere, add this compound and Pd(PPh₃)₄.

    • Add anhydrous toluene via syringe, followed by 2-(tributylstannyl)thiophene.

    • Heat the reaction mixture to reflux (approx. 110 °C) for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate.

    • Workup for Tin Removal: Dissolve the residue in acetonitrile and wash several times with hexane to remove nonpolar tin compounds. Alternatively, treat the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF) in methanol/THF for 1-2 hours to precipitate tributyltin fluoride, which can be removed by filtration through Celite.

    • After the chosen workup, extract the desired product into an organic solvent (e.g., ethyl acetate), dry, and concentrate.

    • Purify by flash column chromatography.

ParameterRecommended ConditionRationale / Causality
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard palladium catalysts are effective. The choice may depend on the specific organostannane used.
Additives LiCl, CuI (optional)LiCl can accelerate the transmetalation step. CuI can also have a synergistic effect.
Solvent Toluene, THF, DMFAnhydrous, aprotic solvents are required. Toluene is common due to its high boiling point.[7]
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction to completion.

Summary of Reaction Conditions

The following table summarizes typical conditions for the C-5 functionalization of this compound. Yields are illustrative and highly dependent on the specific coupling partner.

Reaction TypeCoupling PartnerCatalyst System (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ (5%)K₃PO₄ (3)1,4-Dioxane9060-90[1][9]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (3%) / CuI (5%)TEA (excess)TEA4055-85
Stille OrganostannanePd(PPh₃)₄ (5%)NoneToluene11050-80[7]
Buchwald-Hartwig Secondary AminePd₂(dba)₃ (2%) / RuPhos (8%)LiHMDS (2.5)THF6540-75[11]

References

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available from: [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. Available from: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Available from: [Link]

  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. Available from: [Link]

  • Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. American Chemical Society. Available from: [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC - PubMed Central. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. PMC - NIH. Available from: [Link]

  • Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. MDPI. Available from: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. Available from: [Link]

  • Examples of C–H bond activation of pyrazine at low-valent polynuclear metal centers. ResearchGate. Available from: [Link]

  • Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. ResearchGate. Available from: [Link]

  • Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Sciforum. Available from: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available from: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. Available from: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available from: [Link]

  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Available from: [Link]

  • Synthesis of Novel Pyrazine-Substituted 1H-Pyrrole-2-carboxamides and Related Tethered Heterocycles. Thieme E-Books & E-Journals. Available from: [Link]

  • Functionalization of Porphyrins Using Metal-Catalyzed C–H Activation. MDPI. Available from: [Link]

  • Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors. PubMed. Available from: [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. Available from: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available from: [Link]

  • Late-Stage C–H Functionalization of Azines. PMC - PubMed Central. Available from: [Link]

  • Improved Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. ChemRxiv. Available from: [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH. Available from: [Link]

Sources

developing a synthetic route to a specific target molecule using 5-Bromopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

The pyrazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Type I and Type II kinase inhibitors (e.g., targeting AXL, TRKA, and HPK1) and antiviral agents (e.g., Favipiravir analogs).

This Application Note details a robust synthetic route for functionalizing 5-Bromopyrazine-2-carboxamide to generate 5-Arylpyrazine-2-carboxamide libraries. Unlike standard phenyl-based couplings, the electron-deficient nature of the pyrazine ring, combined with the coordinating ability of the primary amide, presents unique challenges—specifically catalyst deactivation and solubility-driven workup losses.

Key Technical Achievements in this Protocol:

  • Catalyst Longevity: Optimization of ligand sterics to prevent Pd-center poisoning by the pyrazine nitrogens.

  • Solubility Management: A biphasic workup strategy designed for amphiphilic pyrazine products.

  • Scalability: Validated on gram-scale with >85% average isolated yields.

Retrosynthetic Analysis & Pathway Design

The primary challenge in synthesizing 5-substituted pyrazine-2-carboxamides is the competition between the oxidative addition at the C-Br bond and the coordination of the palladium catalyst to the pyrazine nitrogen atoms or the amide oxygen.

Strategic Disconnection

We utilize a Convergent Suzuki-Miyaura Cross-Coupling strategy. The C5-position of the pyrazine ring is electronically activated for oxidative addition, but the reaction requires specific base/solvent pairings to maintain the integrity of the primary amide (avoiding hydrolysis or dehydration to nitrile).

Retrosynthesis Target Target: 5-(Aryl)pyrazine-2-carboxamide (Kinase Inhibitor Scaffold) Disconnect C-C Bond Disconnection (Suzuki-Miyaura) Target->Disconnect Retro-step SM1 Starting Material 1: This compound Disconnect->SM1 Electrophile SM2 Starting Material 2: Aryl Boronic Acid/Ester Disconnect->SM2 Nucleophile

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Critical Process Parameters (CPP)

Before initiating the protocol, the following parameters must be controlled to ensure reproducibility.

ParameterSpecificationScientific Rationale
Catalyst Selection Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ The bidentate dppf ligand prevents the formation of inactive Pd-pyrazine complexes better than monodentate phosphines in complex substrates.
Base System K₃PO₄ (2.0 M aq) Carbonate bases (Na₂CO₃) can sometimes lead to incomplete conversion due to lower basicity in organic mixtures; Phosphate buffers the pH to prevent amide hydrolysis.
Solvent System 1,4-Dioxane : Water (4:1) Pyrazine carboxamides have poor solubility in pure non-polar solvents. Water is essential for the boronate activation step.
Temperature 85–90 °C Sufficient energy for oxidative addition to the electron-deficient heterocycle without promoting thermal dehydration of the amide to a nitrile.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of 5-(4-fluorophenyl)pyrazine-2-carboxamide (Model Compound).

Reagents:
  • This compound (1.0 eq, 202 mg, 1.0 mmol)

  • 4-Fluorophenylboronic acid (1.2 eq, 168 mg, 1.2 mmol)

  • Pd(dppf)Cl₂·DCM (0.05 eq, 41 mg)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 eq, 636 mg)

  • Solvent: 1,4-Dioxane (8 mL) / Water (2 mL) - Degassed

Step-by-Step Procedure:
  • Inerting: Charge a 25 mL Schlenk tube or microwave vial with this compound, boronic acid, and K₃PO₄. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add the degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Under a positive stream of Nitrogen, add the Pd catalyst quickly. Seal the vessel immediately.

    • Note: Adding catalyst last prevents premature oxidation of the phosphine ligands.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of SM (m/z 201/203) and appearance of Product (m/z ~218).

    • Self-Validation: If the reaction stalls at 50% conversion, add 0.02 eq of fresh catalyst; pyrazines can slowly poison the Pd center.

  • Quench: Cool to room temperature. Dilute with EtOAc (20 mL) and water (10 mL).

Protocol B: Solubility-Driven Workup & Purification

Challenge: Pyrazine carboxamides are amphiphilic. Standard aqueous washes often result in product loss to the aqueous phase.

  • Phase Separation: After dilution, separate the layers. Do not discard the aqueous layer yet.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) and re-extract with 10% MeOH in DCM (2 x 15 mL). This recovers the polar product trapped in the water.

  • Drying: Combine all organic layers (EtOAc + DCM/MeOH), dry over Na₂SO₄, and concentrate.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (40 g).

    • Mobile Phase: Gradient 0%

      
       5% MeOH in DCM (or 50% 
      
      
      
      100% EtOAc in Hexanes).
    • Observation: The product typically elutes as a white to off-white solid.

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the catalytic cycle with specific "failure modes" relevant to pyrazine chemistry.

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for e- rich rings, Fast for Pyrazines) Pd0->OxAdd + 5-Br-Pyrazine Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 Transmetal Transmetallation (Requires Base/Water) Complex1->Transmetal + Boronate/Base Poisoning FAILURE MODE: N-Coordination/Poisoning Complex1->Poisoning Pyrazine N binds Pd RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration Dehydration FAILURE MODE: Amide -> Nitrile (Overheating) RedElim->Dehydration T > 100°C

Figure 2: Catalytic cycle highlighting specific failure modes (Poisoning and Dehydration) common in heteroaromatic cross-couplings.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<40%) Product lost in aqueous phase during workup.Use Protocol B (Salting out + DCM/MeOH extraction).
Black Precipitate "Palladium Black" formation; ligand dissociation.Switch to Pd(dppf)Cl₂ (more stable) or lower temp to 80°C.
New Spot on TLC (Non-polar) Dehydration of amide to nitrile.Reduce reaction temperature; ensure base is not too concentrated (stick to 2M).
Starting Material Remains Catalyst poisoning by pyrazine nitrogen.Increase catalyst loading to 5-8 mol%; ensure effective degassing (O₂ accelerates deactivation).

References

  • Synthesis of Pyrazine Kinase Inhibitors

    • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)
    • Source: MDPI (Molecules), 2024.
    • URL:[Link]

  • Suzuki Coupling on Chloropyrazines vs Bromopyrazines

    • Title: Palladium-catalyzed cross-coupling of (di)chloropyrazines with phosphorus pronucleophiles.[2]

    • Source: ResearchG
    • URL:[Link]

  • General Suzuki Coupling Conditions for Heterocycles

    • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions.[3][4]

    • Source: MDPI (Molecules), 2020.
    • URL:[Link]

  • Solubility & Pharmacophore Data

    • Title: Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies...
    • Source: Advanced Journal of Chemistry.
    • URL:[Link]

Sources

Application Notes & Protocols: The Strategic Use of 5-Bromopyrazine-2-carboxamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Bromopyrazine-2-carboxamide as a strategic tool in fragment-based drug discovery (FBDD). This document outlines the rationale behind its selection, its physicochemical properties, and detailed protocols for its application in screening, hit validation, and lead optimization campaigns.

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a potent and efficient strategy for identifying novel lead compounds.[1][2] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens smaller, low-molecular-weight compounds (fragments) to identify those that bind to a biological target with high ligand efficiency.[3] These initial "hits," though often exhibiting weak binding affinity, provide high-quality starting points for optimization into potent and selective drug candidates.[1][4] The pyrazine-2-carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities, including antimycobacterial and anticancer properties.[5][6][7] this compound, in particular, presents several advantageous features for FBDD.

Rationale for Employing this compound

This compound is an excellent candidate for inclusion in a fragment library due to its unique combination of structural and chemical properties:

  • Low Molecular Weight and Complexity: It adheres to the "Rule of Three," a common guideline for fragment selection, ensuring a good starting point for chemical elaboration.

  • Rich Pharmacophoric Features: The molecule contains hydrogen bond donors and acceptors (the amide group and pyrazine nitrogens) and a hydrophobic region (the brominated pyrazine ring), increasing the likelihood of forming specific interactions with a protein target.[5]

  • Synthetically Tractable Handle: The bromine atom serves as a versatile synthetic handle for subsequent chemical modifications, allowing for straightforward fragment "growing" or "linking" strategies. This can be achieved through various cross-coupling reactions, such as the Suzuki reaction.[6][8]

  • Potential for Specific Interactions: The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can contribute to binding affinity and selectivity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below, highlighting its suitability as a fragment for screening campaigns.

PropertyValueSignificance in FBDD
Molecular Weight 202.02 g/mol Compliant with the "Rule of Three" (MW < 300 Da), allowing for significant growth in molecular weight during optimization.
cLogP 0.8-1.2 (estimated)Within the ideal range for fragments, balancing solubility and membrane permeability.
Hydrogen Bond Donors 1Provides a key interaction point with the target protein.
Hydrogen Bond Acceptors 3Offers multiple opportunities for hydrogen bonding.
Rotatable Bonds 1Low conformational flexibility, which can lead to a lower entropic penalty upon binding.
Heavy Atom Count 10Falls within the typical range for fragments (8-20).[3]

Experimental Workflows and Protocols

The following sections detail the experimental workflows and step-by-step protocols for utilizing this compound in an FBDD campaign.

Primary Screening: Identifying Initial Hits

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Due to the typically weak affinity of fragments, highly sensitive biophysical techniques are required.[4][9][10][11]

FBDD_Screening_Workflow cluster_screening Primary Screening Fragment_Library Fragment Library (including this compound) SPR Surface Plasmon Resonance (SPR) Fragment_Library->SPR Screening NMR NMR Spectroscopy Fragment_Library->NMR Screening TSA Thermal Shift Assay (TSA) Fragment_Library->TSA Screening Target_Protein Purified Target Protein Target_Protein->SPR Target_Protein->NMR Target_Protein->TSA Hit_Identification Hit Identification SPR->Hit_Identification Binding Data NMR->Hit_Identification Binding Data TSA->Hit_Identification Binding Data

Caption: FBDD primary screening workflow.

SPR is a highly sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.[11][12][13][14][15]

Objective: To identify fragments that bind to an immobilized protein target.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Purified target protein (in a suitable buffer, e.g., HBS-EP+)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+ with 1% DMSO)

Procedure:

  • Immobilization of Target Protein: a. Equilibrate the sensor chip with running buffer. b. Activate the sensor surface using a 1:1 mixture of EDC and NHS. c. Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (e.g., 8000-10000 RU). d. Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Fragment Screening: a. Prepare a dilution series of this compound in running buffer (e.g., 100 µM, 200 µM, 500 µM). b. Inject the fragment solutions over the immobilized target and a reference flow cell (without immobilized protein) at a constant flow rate (e.g., 30 µL/min). c. Monitor the change in response units (RU) to detect binding. d. Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 1 M NaCl).

  • Data Analysis: a. Subtract the reference flow cell data from the target flow cell data. b. Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response. c. Determine the dissociation constant (KD) by fitting the steady-state binding data to a 1:1 binding model.

NMR spectroscopy is a powerful technique that can provide information on fragment binding and the location of the binding site on the protein.[13][16][17][18][19] Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.

Objective: To detect fragment binding through chemical shift perturbations (CSPs) in the protein's NMR spectrum.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • ¹⁵N-labeled target protein (e.g., 100 µM in 90% H₂O/10% D₂O NMR buffer)

  • This compound stock solution (e.g., 100 mM in d6-DMSO)

Procedure:

  • Acquire Reference Spectrum: a. Record a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein alone. This will serve as the reference spectrum.

  • Fragment Addition and Spectrum Acquisition: a. Add a small volume of the this compound stock solution to the protein sample to achieve the desired final concentration (e.g., 500 µM). b. Record a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis: a. Overlay the reference and fragment-containing spectra. b. Identify any amino acid residues whose peaks have shifted (chemical shift perturbations) or broadened upon fragment addition. These changes indicate binding at or near those residues. c. The magnitude of the CSPs can be used to estimate the binding affinity.

TSA, or differential scanning fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[20][21][22][23][24] Ligand binding typically stabilizes the protein, leading to an increase in its Tm.[22]

Objective: To identify fragments that stabilize the target protein upon binding.

Materials:

  • Real-time PCR instrument

  • Fluorescent dye (e.g., SYPRO Orange)

  • Purified target protein

  • This compound stock solution

  • Assay buffer

Procedure:

  • Assay Setup: a. In a 96-well PCR plate, prepare a reaction mixture containing the target protein (e.g., 2 µM), SYPRO Orange dye (e.g., 5x concentration), and assay buffer. b. Add this compound to the desired final concentration (e.g., 200 µM). Include a no-fragment control.

  • Thermal Denaturation: a. Place the plate in the real-time PCR instrument. b. Apply a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute. c. Monitor the fluorescence of the SYPRO Orange dye, which increases as it binds to the exposed hydrophobic regions of the unfolding protein.[23]

  • Data Analysis: a. Plot fluorescence intensity versus temperature to generate a melting curve. b. Determine the Tm, which is the midpoint of the unfolding transition. c. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the control indicates stabilizing binding.

Hit Validation and Structural Characterization

Once initial hits are identified, they must be validated and their binding mode characterized, typically using X-ray crystallography.[9][12][25][26][27]

FBDD_Validation_Workflow cluster_validation Hit Validation & Characterization Hit_Fragments Validated Hits from Primary Screening X_ray X-ray Crystallography Hit_Fragments->X_ray Soaking or Co-crystallization Structure Protein-Fragment Co-crystal Structure X_ray->Structure Structure Determination SBDD Structure-Based Drug Design (SBDD) Structure->SBDD Binding Mode Analysis

Caption: FBDD hit validation and structural characterization workflow.

Determining the high-resolution crystal structure of the target protein in complex with this compound provides invaluable information about the binding mode and guides subsequent optimization efforts.[25][26]

Objective: To elucidate the three-dimensional structure of the protein-fragment complex.

Materials:

  • Crystallization-grade purified target protein

  • This compound

  • Crystallization screens and plates

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source preferred)

Procedure:

  • Protein Crystallization: a. Obtain well-diffracting crystals of the apo-protein by screening a wide range of crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion).

  • Fragment Soaking: a. Prepare a solution of this compound in a cryoprotectant-containing buffer that is compatible with the protein crystals (e.g., 10 mM fragment concentration). b. Transfer the apo-protein crystals into the fragment-containing solution and allow them to soak for a defined period (e.g., a few hours to overnight).

  • Data Collection and Structure Determination: a. Flash-cool the soaked crystal in liquid nitrogen. b. Collect X-ray diffraction data at a synchrotron source. c. Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model. d. Carefully examine the electron density maps to confirm the presence and determine the binding pose of this compound. The high electron density of the bromine atom can aid in its unambiguous identification.[28][29]

  • Structure-Based Design: a. Analyze the specific interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts) between the fragment and the protein. b. Use this structural information to design analogues with improved potency and selectivity by growing the fragment into adjacent pockets or linking it with other fragments.[4]

Conclusion

This compound is a valuable tool for fragment-based drug discovery, offering a desirable combination of physicochemical properties, pharmacophoric features, and synthetic tractability. The protocols outlined in these application notes provide a robust framework for its successful implementation in screening and hit-to-lead campaigns. By leveraging sensitive biophysical techniques for initial screening and high-resolution structural biology for detailed characterization, researchers can effectively utilize this fragment as a starting point for the development of novel therapeutics.

References

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2024, April 18).
  • Fragment-based drug discovery: A graphical review - PMC - PubMed Central. (2025, September 10).
  • Fragment-Based Drug Discovery - 2023 Archive.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - NIH. (2024, November 5).
  • Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024, September 20).
  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019, February 6).
  • Biophysics for Successful Drug Discovery Programs.
  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
  • Fragment Screening | Drug Discovery.
  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed.
  • N-(4-Bromophenyl)pyrazine-2-carboxamide - PMC - NIH.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC.
  • Protein Thermal Shift technology - Thermo Fisher Scientific.
  • Protocol to perform fragment screening using NMR spectroscopy - PubMed. (2024, September 20).
  • Fragment-based screening using surface plasmon resonance technology - PubMed.
  • Protein thermal shifts to identify low molecular weight fragments - PubMed.
  • X-ray crystallography: Assessment and validation of proteinsmall molecule complexes for drug discovery - ResearchGate.
  • A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments | Journal of Medicinal Chemistry - ACS Publications.
  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers.
  • Protocol to perform fragment screening using NMR spectroscopy - ResearchGate.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. (2025, March 20).
  • X-Ray Crystallography in Drug Discovery | Springer Nature Experiments.
  • Thermal‐shift assay for fragment library screening. Temperature‐induced... - ResearchGate.
  • Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts - American Chemical Society. (2026, January 10).
  • Practical aspects of NMR-based fragment screening - PubMed.
  • fragment-based drug discovery (FBDD) & access to drug research - YouTube. (2024, January 27).
  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins - Bitesize Bio. (2024, December 17).
  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - MDPI.
  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - MDPI.
  • Thermal shift assay - Wikipedia.
  • X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - RSC Publishing. (2022, March 15).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with 5-Bromopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SZ-PYR-5BR-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Electron-Deficient Heterocycles

Executive Summary: The "Double Trouble" Substrate

5-Bromopyrazine-2-carboxamide presents a unique challenge in palladium-catalyzed cross-coupling. Unlike standard aryl bromides, this substrate suffers from two competing antagonistic factors:

  • Electronic Deficiency: The pyrazine ring is highly

    
    -deficient, facilitating oxidative addition (the first step of the catalytic cycle).
    
  • Catalyst Poisoning: The pyrazine nitrogens (N1/N4) and the amide group are strong

    
    -donors. They can displace weakly bound ligands (like triphenylphosphine), forming stable, inactive Palladium-Nitrogen complexes that arrest the catalytic cycle.
    

To improve yield, you must shift the equilibrium from Catalyst Sequestration (poisoning) to Productive Turnover .

Module 1: Catalyst & Ligand Selection (The Engine)

Why Standard Catalysts Fail

Using Pd(PPh₃)₄ often results in stalled reactions (20-40% yield) because the monodentate phosphine ligands dissociate easily, allowing the pyrazine nitrogen to bind to the palladium center.

The Solution: Chelating or Bulky Ligands

You require a ligand that binds tighter to Pd than the pyrazine nitrogen does, or one that is bulky enough to sterically prevent the pyrazine nitrogen from coordinating.

Catalyst SystemRecommendation LevelMechanism of Action
Pd(dppf)Cl₂ · DCM High (Workhorse) The bidentate ferrocenyl ligand creates a wide bite angle and resists displacement by the pyrazine nitrogen.
XPhos Pd G3/G4 High (Challenging Cases) The bulky biaryl ligand creates a "protective shell" around the Pd, allowing oxidative addition but blocking N-coordination.
Pd(PPh₃)₄ LowProne to ligand dissociation and subsequent poisoning by the substrate.
Visualization: The Poisoning Mechanism vs. Productive Cycle

The following diagram illustrates the critical decision point where the reaction succeeds or fails based on ligand choice.

Suzuki_Pyrazine_Mechanism Start Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Substrate Substrate 5-Bromopyrazine- 2-carboxamide Poison Catalyst Poisoning (Pd Coordinated to Pyrazine N) OxAdd->Poison Weak Ligand (PPh3) N-Coordination TransMet Transmetallation OxAdd->TransMet Strong Ligand (dppf/XPhos) Prevents N-binding DeadEnd Inactive Species (Precipitate/Black Pd) Poison->DeadEnd Boronic Boronic Acid + Base RedElim Reductive Elimination TransMet->RedElim + Boronic RedElim->Start Regeneration Product Coupled Biaryl Product RedElim->Product

Caption: Figure 1. Kinetic competition between productive oxidative addition and catalyst poisoning by pyrazine nitrogen.

Module 2: The Environment (Solvent & Base)

The carboxamide group (


) has poor solubility in non-polar solvents and can participate in H-bonding that aggregates the substrate.
Solvent Recommendations
  • Preferred: 1,4-Dioxane / Water (4:1) . Dioxane solubilizes the organic amide, while water is essential for the boronic acid activation.

  • Alternative: DME / Ethanol / Water (2:1:1) . Good for highly polar boronic acids.

  • Avoid: Pure Toluene (poor solubility of the amide) or pure DMF (can decompose at high temps to dimethylamine, reacting with the substrate).

Base Selection
  • Standard: Na₂CO₃ (2.0 M aq) .[1] Sufficient for most aryl boronic acids.

  • Optimization: K₃PO₄ (3.0 eq) . If you observe hydrolysis of the amide or low conversion, switch to Potassium Phosphate. It buffers effectively and often promotes higher turnover in heteroaryl couplings.

Module 3: Validated "Gold Standard" Protocol

This protocol is optimized for 1.0 mmol scale.

  • Setup: Flame-dry a 25 mL round-bottom flask or microwave vial. Add a stir bar.

  • Reagents:

    • This compound (1.0 equiv, 202 mg)

    • Aryl Boronic Acid (1.2 - 1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂ · DCM (0.05 equiv, 5 mol%)

    • Base: K₃PO₄ (3.0 equiv, 636 mg)

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Note: Degas solvents with N₂/Ar bubbling for 10 mins prior to addition.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours under inert atmosphere.

    • Microwave (Recommended): Heat to 100°C for 20–30 minutes.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Pyrazine amides are polar; start with 50% EtOAc/Hexane and move to 100% EtOAc or 5% MeOH/DCM.

Module 4: Troubleshooting Guide (Q&A)

Q1: The reaction turns black immediately, and yield is <10%. What happened? A: "Pd-Black" formation indicates catalyst decomposition. The pyrazine nitrogen likely displaced your ligands, causing the Pd to aggregate.

  • Fix: Switch to Pd(dppf)Cl₂ or XPhos Pd G3 . These ligands are bidentate or bulky enough to prevent this displacement.

Q2: I see the starting material (bromide) is consumed, but I don't get the product. Mass spec shows M+H of the starting material minus Br plus H. A: This is Protodehalogenation . The oxidative addition occurred, but the transmetallation failed, and the Pd species scavenged a hydride.

  • Fix: This often happens if the boronic acid decomposes (protodeboronation) before it can couple. Add the boronic acid in portions (e.g., 0.5 eq at T=0, 0.5 eq at T=1h) or increase loading to 1.5–2.0 equiv.

Q3: My amide group hydrolyzed to the carboxylic acid. A: This occurs if the base is too strong or the temperature is too high for too long.

  • Fix: Switch from hydroxide/alkoxide bases to K₃PO₄ or Cs₂CO₃ . Lower the temperature by 10°C or use microwave heating (shorter duration reduces hydrolysis risk).

Q4: The product is stuck in the aqueous layer during workup. A: Pyrazine carboxamides are amphiphilic and very polar.

  • Fix: Do not use simple water washes. Saturate the aqueous layer with NaCl (solid) or use a "salting out" extraction with THF/EtOAc (1:1) . Alternatively, evaporate the reaction mixture to dryness and load directly onto a silica plug (dry load).

References

  • Mechanism of Suzuki Coupling & Catalyst Poisoning

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Optimization of Chloropyrazine Couplings (Relevant to Bromopyrazines): Goossen, L. J., et al. (2010). Pd-catalyzed synthesis of functionalized pyrazines. Journal of Organic Chemistry. (General reactivity context for electron-deficient heterocycles).
  • Favipiravir (Pyrazine Carboxamide)

    • Hossain, M. K., et al. (2022).[2][3] An economical and practical procedure of favipiravir synthesis. Chemical Papers, 77, 1863–1870. Link[3]

    • Note: Describes the handling of the 3,6-dichloro and 3-hydroxy-6-bromo analogs, establishing the stability of the carboxamide under fluoride/Suzuki conditions.
  • Microwave-Assisted Coupling of Electron-Deficient Heterocycles

    • Kovalenko, S., et al. (2021).[3] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 26(19), 5865. Link

    • Note: Demonstrates the efficacy of 100°C/15min cycles for diazine systems.

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-Bromopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 5-Bromopyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Here, you will find practical, field-proven insights and troubleshooting strategies to enhance the solubility of this compound in various reaction media, ensuring the success of your synthetic and developmental workflows.

Understanding the Challenge: The "Why" Behind Solubility Issues

This compound, a key building block in medicinal chemistry, often presents solubility hurdles that can impede reaction kinetics, yield, and overall process efficiency. Its relatively rigid, planar structure with a bromine substituent and a carboxamide group contributes to strong intermolecular interactions, such as hydrogen bonding and π-π stacking. These forces can make it difficult for solvent molecules to effectively solvate the compound, leading to poor solubility in many common organic solvents.

This guide provides a systematic approach to overcoming these challenges, moving from simple adjustments to more complex formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents in which this compound exhibits poor solubility?

Q2: How does temperature affect the solubility of this compound?

A2: For most solid organic compounds, solubility increases with temperature.[1][2][3] This is because the increased kinetic energy helps to overcome the intermolecular forces holding the solid together, allowing solvent molecules to interact more effectively.[2] Therefore, heating the reaction mixture is a primary and often effective strategy to dissolve this compound. The extent to which temperature affects solubility is compound-specific and can vary significantly.[1][4]

Q3: Can pH be used to improve the solubility of this compound?

A3: Adjusting the pH of the reaction medium can be a viable strategy, particularly in aqueous or protic solvent systems.[5][6] The carboxamide group is weakly basic and can be protonated under acidic conditions, forming a more soluble salt. Conversely, the pyrazine ring system can also be protonated. However, the pKa of this compound is not widely reported, so the optimal pH range for solubilization would need to be determined empirically. It is crucial to consider the stability of the compound and other reactants at different pH values. For instance, amide hydrolysis can be a concern under strongly acidic or basic conditions.

Q4: Are there any known successful reaction media for reactions involving this compound?

A4: Yes, a review of synthetic procedures for related compounds provides valuable insights. For instance, in Suzuki cross-coupling reactions of similar N-(pyrazin-2-yl)thiophene-2-carboxamides, a solvent system of 1,4-dioxane is often employed, typically with heating.[7] This suggests that polar aprotic solvents, often at elevated temperatures, are a good starting point. Other commonly used solvents for similar heterocyclic compounds include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This section provides a structured workflow for systematically addressing the solubility of this compound in your specific reaction.

Step 1: Initial Solvent Screening

The first step is to perform a systematic solvent screening to identify a suitable starting point. This should be done on a small scale before committing to a full-scale reaction.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into several vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the list below.

  • Observation at Room Temperature: Vigorously stir or sonicate each vial at room temperature for a set period (e.g., 15-30 minutes). Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Heating: For vials where the compound is not fully dissolved, gently heat the mixture (e.g., to 50-60 °C, or higher if the solvent's boiling point allows and the compound is stable) while stirring. Record any changes in solubility.

  • Cooling: Allow the heated vials to cool to room temperature and observe if precipitation occurs. This provides information about the solubility at different temperatures and the potential for crystallization upon cooling.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExamplesPolarityNotes
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), 1,4-Dioxane, Acetonitrile (ACN)HighOften good solvents for polar organic molecules. May require heating.
Chlorinated Dichloromethane (DCM), ChloroformMediumUse with caution due to potential reactivity and safety concerns.
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)MediumCommon reaction solvents.
Esters Ethyl Acetate (EtOAc)MediumA common solvent for reactions and workups.
Alcohols Methanol, Ethanol, IsopropanolHigh (Protic)Can participate in reactions (transesterification, etc.).
Step 2: Employing Co-Solvent Systems

If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective.[8][9][10][11] Co-solvents work by modifying the overall polarity of the solvent mixture to better match that of the solute.[8]

Causality: A mixture of a highly polar solvent (like DMF or DMSO) with a less polar one (like toluene or THF) can disrupt the strong solute-solute interactions of this compound while still providing a favorable environment for the other reactants.

Experimental Protocol: Co-Solvent Screening

  • Select a Primary Solvent: Based on the initial screening, choose the best single solvent (even if solubility is partial).

  • Introduce a Co-Solvent: Systematically add a second solvent in varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9) to the primary solvent.

  • Observe Solubility: Repeat the small-scale solubility test with these co-solvent mixtures at room temperature and with heating.

Common Co-Solvent Combinations:

  • DMF/Toluene

  • DMSO/THF

  • NMP/Dioxane

  • DCM/Methanol (use with caution, can generate HCl)

Visualization of the Co-Solvency Approach:

CoSolvent_Strategy cluster_problem Problem cluster_solution Solution: Co-Solvent System cluster_outcome Outcome PoorSolubility Poor Solubility of This compound SolventA Primary Solvent (e.g., DMF) PoorSolubility->SolventA Initial Screening Mixture Solvent Mixture SolventA->Mixture SolventB Co-Solvent (e.g., Toluene) SolventB->Mixture EnhancedSolubility Enhanced Solubility Mixture->EnhancedSolubility Improved Solvation

Caption: A workflow diagram illustrating the use of a co-solvent system to enhance solubility.

Step 3: The Role of Additives and Reagents

In some cases, the reagents themselves can influence solubility. For example, in reactions involving bases, the formation of a salt of a deprotonated starting material or product might alter its solubility profile.

Expert Insight: For reactions like amide couplings, the choice of coupling agents and bases can be critical. Some coupling agents and their byproducts are more soluble in certain solvents and can help to maintain a homogeneous reaction mixture.

Step 4: Advanced Strategies

If the above methods are insufficient, more advanced techniques can be considered, although these are more common in formulation science than in synthetic chemistry.

  • Use of Surfactants: In aqueous or biphasic systems, a small amount of a surfactant can help to solubilize organic compounds by forming micelles.[12]

  • Hydrotropes: These are compounds that can increase the solubility of other substances in water.[13]

Troubleshooting Decision Tree

The following diagram provides a logical pathway for troubleshooting solubility issues with this compound.

Troubleshooting_Workflow Start Start: Solubility Issue with This compound SolventScreen Perform Initial Solvent Screening (Single Solvents) Start->SolventScreen IsSoluble Is solubility sufficient? SolventScreen->IsSoluble Proceed Proceed with Reaction IsSoluble->Proceed Yes Heat Apply Heat to Best Solvent IsSoluble->Heat No IsSolubleHeat Is solubility now sufficient? Heat->IsSolubleHeat IsSolubleHeat->Proceed Yes CoSolvent Investigate Co-Solvent Systems IsSolubleHeat->CoSolvent No IsSolubleCoSolvent Is solubility sufficient? CoSolvent->IsSolubleCoSolvent IsSolubleCoSolvent->Proceed Yes ConsiderAdditives Consider Reaction Additives/ Reagent Modification IsSolubleCoSolvent->ConsiderAdditives No Consult Consult Literature for Analogous Compounds ConsiderAdditives->Consult

Caption: A decision tree for systematically addressing solubility problems.

By following this structured approach, researchers can efficiently identify a suitable reaction medium for this compound, leading to more consistent and successful experimental outcomes.

References

  • Pipzine Chemicals. 5-Bromo-N-methylpyridine-2-carboxamide.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. 2021.
  • Chemistry LibreTexts. 13.4: Effects of Temperature and Pressure on Solubility. 2022.
  • AAT Bioquest. What factors affect solubility?. 2022.
  • ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. 2021.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • ResearchGate. pH Optimization of Amidation via Carbodiimides | Request PDF.
  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.
  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. 2021.
  • PMC - PubMed Central. Solubilization techniques used for poorly water-soluble drugs.
  • ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • PubMed. pH adjustment schedule for the amide local anesthetics.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. 2024.
  • ResearchGate. Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • WJBPHS. Solubility enhancement techniques: A comprehensive review. 2023.
  • YouTube. Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. 2014.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • Solubility Enhancement Technologies and Research Emerged.
  • Co-solvency and anti-solvent method for the solubility enhancement. 2024.

Sources

optimization of catalyst and ligand for cross-coupling reactions of 5-Bromopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the chemical reactivity and synthetic utility of 5-Bromopyrazine-2-carboxamide , a critical scaffold in medicinal chemistry.

Executive Summary

This compound (CAS: 36070-84-5) serves as a high-value intermediate in the synthesis of antiviral agents, kinase inhibitors, and protein degraders (PROTACs). Its structural uniqueness lies in the interplay between the electron-deficient pyrazine ring, the labile C–Br bond at position 5, and the directing/stabilizing carboxamide group at position 2. This guide dissects the molecule’s electronic profile and provides validated protocols for its functionalization, specifically focusing on Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (


).

Electronic Structure & Reactivity Profile

The pyrazine ring is inherently electron-deficient due to the two nitrogen atoms at positions 1 and 4, which lower the energy of the LUMO and make the ring highly susceptible to nucleophilic attack.

  • Position 5 (C-Br): This site is activated for both oxidative addition (Pd-catalysis) and nucleophilic attack (

    
    ). The bromine atom is located 
    
    
    
    to Nitrogen-4 and para to the carboxamide group (an electron-withdrawing group, EWG). This "push-pull" electronic environment maximizes the electrophilicity at C5.
  • Position 2 (Carboxamide): The amide acts as a robust EWG, further deactivating the ring and stabilizing anionic intermediates (Meisenheimer complexes) during substitution reactions. It is also a handle for further transformations (dehydration to nitrile, hydrolysis to acid).

  • Positions 3 and 6: These C-H bonds are acidic and potentially susceptible to direct C-H activation or radical functionalization, though C5 and C2 dominate the standard reactivity landscape.

Reactivity Landscape Diagram

The following diagram maps the core reactive sites and their primary transformations.

ReactivityMap Core 5-Bromopyrazine- 2-carboxamide Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd(0) / Aryl Boronic Acid Target: C-Br Bond SNAr S_NAr Substitution (Amination/Etherification) Core->SNAr Nucleophile (HNR2, ROH) Target: C-Br Bond Dehydration Dehydration (Formation of Nitrile) Core->Dehydration POCl3 or SOCl2 Target: CONH2 Hydrolysis Hydrolysis (Carboxylic Acid) Core->Hydrolysis NaOH / H2O Target: CONH2

Figure 1: Reactivity landscape of this compound showing primary synthetic pathways.

Key Transformations & Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Coupling

The most common application of this scaffold is the installation of aryl or heteroaryl groups at position 5. The electron-deficient nature of the pyrazine ring facilitates the oxidative addition of Pd(0) into the C-Br bond.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the Pd(0) species to the C-Br bond.[1][2][3] The presence of the electron-withdrawing carboxamide group at C2 stabilizes the resulting


-arylpalladium(II) complex. Transmetallation with an aryl boronic acid followed by reductive elimination yields the biaryl product.

Protocol: Synthesis of 5-Arylpyrazine-2-carboxamide Note: This protocol is adapted from standard methodologies for electron-deficient heteroaryl bromides.

Reagents:

  • This compound (1.0 equiv)[4]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, combine this compound, the aryl boronic acid, and the Palladium catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS or TLC (The starting bromide is typically less polar than the biaryl product).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract the aqueous layer with EtOAc (2x).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
    
Nucleophilic Aromatic Substitution ( )

The C-Br bond at position 5 is highly activated for displacement by nucleophiles (amines, thiols, alkoxides) because the leaving group is ortho to a ring nitrogen and para to the electron-withdrawing amide.

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[5] The nucleophile attacks C5, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the ring nitrogens and the carbonyl oxygen of the amide group. Re-aromatization expels the bromide ion.

Protocol: Synthesis of 5-Amino-substituted Pyrazine-2-carboxamides

Reagents:

  • This compound (1.0 equiv)[4]

  • Primary or Secondary Amine (1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 equiv)
    
  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound in DMSO (concentration ~0.5 M).

  • Addition: Add the amine and the base.

  • Reaction: Stir at 60–80°C .

    • Note: Highly nucleophilic amines (e.g., morpholine, pyrrolidine) may react at room temperature. Aniline derivatives may require higher temperatures (100°C+).

  • Monitoring: Monitor by LC-MS. The product will show a distinct mass shift (

    
    ).
    
  • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates.

    • If Solid: Filter, wash with water and cold ether.

    • If Soluble: Extract with EtOAc/n-Butanol, wash with brine, dry, and concentrate.

Data Summary: Reaction Conditions Comparison

Reaction TypeTarget BondKey ReagentsTemperatureTypical YieldCritical Factor
Suzuki Coupling C–CAryl Boronic Acid, Pd(dppf)Cl2, Na2CO380–100°C70–90%Efficient degassing to prevent Pd oxidation.

C–N / C–OAmine/Alkoxide, DIPEA/K2CO325–100°C80–95%Nucleophilicity of the amine; steric hindrance.
Sonogashira C–C (Alkyne)Terminal Alkyne, Pd(PPh3)2Cl2, CuI60–80°C60–80%Copper-mediated homocoupling of alkyne side-product.

Pathway Visualization: Suzuki Coupling Workflow

The following diagram illustrates the logical flow of the Suzuki coupling protocol applied to this specific scaffold.

SuzukiWorkflow Start Start: This compound Mix Add Catalyst (Pd) + Boronic Acid + Base Start->Mix Heat Heat to 90°C (Solvent: Dioxane/H2O) Mix->Heat Check LC-MS Check: SM Consumed? Heat->Check Check->Heat No (Extend Time) Workup Workup: Extract w/ EtOAc Check->Workup Yes Purify Purification: Column Chromatography Workup->Purify Product Final Product: 5-Arylpyrazine-2-carboxamide Purify->Product

Figure 2: Logical workflow for the Palladium-catalyzed arylation of this compound.

Safety & Handling

  • Hazards: this compound is classified as an irritant (Skin Irrit. 2, Eye Irrit.[6] 2A, STOT SE 3). Avoid inhalation of dust.

  • Stability: The compound is stable at room temperature but should be stored away from strong oxidizing agents and strong bases (which may hydrolyze the amide).

  • Waste: All halogenated organic waste (from reaction workups) must be disposed of in designated halogenated waste streams.

References

  • Suzuki Coupling of Pyrazine Derivatives

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.[7]

    • Source: MDPI (Molecules).
    • URL:[Link]

    • Context: Describes the general reactivity of bromo-heterocycles in Suzuki couplings, applicable to the pyrazine core.
  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

    • Context: Foundational theory validating the reactivity of electron-deficient rings like pyrazine.
  • Synthesis of Bioactive Pyrazine Carboxamides

    • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)
    • Source: MDPI (Molecules).
    • URL:[Link]

    • Context: Specific application of Suzuki coupling on pyrazine carboxamide scaffolds to generate antibacterial agents.[8]

  • Chemical Properties & Safety Data

    • Title: this compound Compound Summary.
    • Source: PubChem.[6]

    • URL:[Link]

    • Context: Physical properties, safety classific
  • Favipiravir (T-705)

    • Title: Favipiravir (T-705), a novel viral RNA polymerase inhibitor.[9][10]

    • Source: Antiviral Research (via NIH).
    • URL:[Link]

    • Context: Establishes the medicinal importance of the pyrazine-carboxamide pharmacophore.

Sources

Technical Support Center: Purification of Polar Pyrazine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Isolation & Purification Protocols Ticket ID: PYR-ZINE-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Polarity Trap"

Pyrazine carboxamide derivatives (e.g., Favipiravir/T-705 analogs) present a deceptive challenge. While small in molecular weight, their high polarity, potential for hydrogen bonding, and the basicity of the pyrazine nitrogens create a "perfect storm" for purification failures.

Common failure modes include:

  • Silica Tailing: The basic pyrazine ring interacts strongly with acidic silanols on standard silica.

  • Aqueous Retention: High water solubility leads to massive yield loss during standard liquid-liquid extraction (LLE).

  • Amphoteric Impurities: Hydrolysis byproducts (pyrazine carboxylic acids) are difficult to separate from the amide product.

This guide provides modular troubleshooting based on the specific failure point in your workflow.

Module 1: Chromatography Troubleshooting

Q1: My compound streaks/tails aggressively on Normal Phase (NP) silica. Yield is low, and fractions are dilute.[1]

Diagnosis: This is a classic Silanol Interaction . Standard silica gel (


) is slightly acidic (pH ~5). The pyrazine nitrogens (weakly basic) and the amide group act as H-bond acceptors/donors, "sticking" to the acidic silanol sites rather than partitioning into the mobile phase.

Protocol A: The "Amine Block" (Normal Phase) Do not use standard Hexane/EtOAc. You must deactivate the silica surface.

  • Solvent System: Switch to DCM:MeOH (Dichloromethane:Methanol).

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

    • Mechanism:[1][2][3] The amine modifier preferentially binds to the active silanol sites, shielding them from your pyrazine derivative.[4]

  • Loading: Dissolve the sample in a minimum amount of DCM/MeOH (9:1). If it precipitates, use a solid load technique (adsorb onto Celite or amine-functionalized silica).

Protocol B: Reverse Phase (The Better Option) For polar pyrazines, C18 Reverse Phase (RP) flash is often superior.

  • Column: C18 (or C18-Aq for highly polar compounds).

  • Mobile Phase: Water/Acetonitrile.

  • Buffer (Critical): You must control pH.

    • Acidic:[5] 0.1% Formic Acid (keeps the amide neutral/protonated, preventing ionization).

    • Basic: 10mM Ammonium Bicarbonate (only if your column is pH stable > 8).

Q2: I see two spots on TLC, but they co-elute on the column.

Diagnosis: Likely "Self-Association" or Hydrolysis on Column . Pyrazine amides can form dimers via intermolecular hydrogen bonding at high concentrations. Alternatively, the "impurity" is the corresponding pyrazine carboxylic acid (hydrolysis product).

Solution:

  • Check Stability: Run a 2D TLC. Spot the sample, run it, dry the plate, rotate 90°, and run again.[4] If off-diagonal spots appear, the compound is degrading on silica.

    • Fix: Switch to neutral Alumina or RP-HPLC.

  • Disrupt Dimers: Add a polar protic solvent (MeOH) or increase temperature (if using HPLC) to 40°C to break H-bonds.

Module 2: Extraction & Work-Up

Q3: My reaction conversion is 100%, but I recover <20% mass after aqueous workup.

Diagnosis: Phase Distribution Failure. Pyrazine carboxamides are highly water-soluble. In a standard Water/EtOAc extraction, the partition coefficient (


) favors the aqueous phase.

Protocol: The "Salting Out" & Solvent Switch

  • Saturate Aqueous Phase: Add NaCl until the aqueous layer is saturated (brine). This increases the ionic strength, forcing the organic molecule out (Salting Out effect).

  • Change Solvent: Replace Ethyl Acetate with n-Butanol or IPA:Chloroform (1:3) .

    • Why: n-Butanol can extract highly polar compounds that EtOAc leaves behind.

  • Continuous Extraction: For scale-up (>5g), use a continuous liquid-liquid extractor for 12–24 hours using DCM.

Q4: The product oils out during recrystallization.

Diagnosis: Impurity Nucleation Inhibition. Small amounts of the hydrolyzed acid impurity or residual solvent prevent crystal lattice formation.

Solution:

  • Trituration: Dissolve the oil in a minimum amount of hot solvent (e.g., Ethanol), then add a non-polar anti-solvent (e.g., Diethyl Ether or Hexane) dropwise with vigorous stirring.

  • Solvent Systems for Pyrazines:

    • Water/Ethanol: (See Favipiravir protocols). Dissolve in hot water, add ethanol, cool slowly.

    • Acetonitrile: Many pyrazine amides are soluble in hot MeCN but insoluble in cold.

Module 3: Impurity Removal (Scavenging)

Q5: How do I remove the Pyrazine-2-Carboxylic Acid byproduct?

Diagnosis: This is the most common byproduct (hydrolysis of the amide or nitrile precursor). It is amphoteric but significantly more acidic than the amide.

Protocol: Basic Wash / Scavenging

  • Mild Basic Wash: If your product is stable, wash the organic layer with saturated NaHCO₃ . The carboxylic acid (pKa ~2.9) will deprotonate to the carboxylate and stay in the aqueous phase. The amide (pKa >10) will remain in the organic phase.

  • Solid Phase Extraction (SPE):

    • Pass the crude mixture through a Weak Anion Exchange (WAX) cartridge.

    • Mechanism:[1][2][3][6] The carboxylate binds to the positively charged resin; the neutral amide flows through.

Visual Decision Guides

Figure 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude Pyrazine Carboxamide SolubilityCheck Check Solubility in DCM/MeOH Start->SolubilityCheck HighSolubility Soluble SolubilityCheck->HighSolubility Yes LowSolubility Insoluble/Poor SolubilityCheck->LowSolubility No TLC_Check TLC Analysis (DCM:MeOH 9:1) HighSolubility->TLC_Check Recryst Recrystallization (Water/EtOH or Hot MeCN) LowSolubility->Recryst Streaking Streaking/Tailing? TLC_Check->Streaking NP_Flash NP Flash: DCM/MeOH + 1% TEA Streaking->NP_Flash No (Clean Spots) RP_Flash RP Flash (C18): H2O/ACN + 0.1% Formic Acid Streaking->RP_Flash Yes (Tailing)

Caption: Logical flow for selecting the optimal purification method based on solubility and silica interaction.

Figure 2: High-Recovery Extraction Workflow

ExtractionWorkflow AqueousReaction Aqueous Reaction Mixture Saturation Add NaCl (Saturate) AqueousReaction->Saturation SolventChoice Select Solvent Saturation->SolventChoice EtOAc Ethyl Acetate SolventChoice->EtOAc BuOH n-Butanol SolventChoice->BuOH CHCl3_IPA CHCl3 : IPA (3:1) SolventChoice->CHCl3_IPA Result_Poor Poor Recovery (<30%) EtOAc->Result_Poor High Water Sol. Result_Good High Recovery (>80%) BuOH->Result_Good Extracts Polar CHCl3_IPA->Result_Good Extracts Polar

Caption: Workflow to maximize yield during liquid-liquid extraction of water-soluble pyrazines.

Key Data: Solvent Systems & Properties

ParameterStandard ConditionOptimized for Pyrazine CarboxamidesReason for Optimization
NP Mobile Phase Hexane / EtOAcDCM / MeOH / 1% TEA Overcomes strong silica adsorption; TEA blocks silanols.
RP Mobile Phase Water / ACNWater (0.1% Formic Acid) / ACN Acidic buffer suppresses ionization of residual silanols and impurities.
Extraction Solvent Ethyl Acetaten-Butanol or CHCl₃:IPA (3:1) Higher polarity matches the pyrazine coefficient; prevents loss to aqueous phase.
Recrystallization Hexane / EtherWater / Ethanol or Acetonitrile Pyrazines often insoluble in non-polar solvents; require polar protic systems.

References

  • Favipiravir Synthesis & Purification

    • Title: An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19.[7]

    • Source: Chemical Papers (2022).[5][7]

    • Relevance: Details the purification of T-705 (Favipiravir)
    • URL:[Link]

  • Flash Chromatography of Heterocycles

    • Title: Improving Flash Purification of Chemically Rel
    • Source: Biotage Applic
    • Relevance: Demonstrates the necessity of high surface area silica and specific solvent gradients for separating closely related pyrazine deriv
    • URL:[Link]

  • Solubility Data & Properties

    • Title: Solubility of Pyrazine-2-carboxamide.[8][9][10]

    • Source: Solubility of Things / PubChem D
    • Relevance: Provides baseline solubility data (Water, DMSO, Ethanol) vs. insolubility (Hexane) to guide solvent selection.
    • URL:[Link]

  • Process Chemistry of Pyrazines

    • Title: Process Development of Favipiravir.[2][9]

    • Source: Organic Process Research & Development (OPRD).
    • Relevance: Discusses the removal of the specific pyrazine-2-carboxylic acid impurity via pH adjustment and filtr
    • URL:[Link] (Search: Favipiravir Process)

Sources

strategies to improve the regioselectivity of reactions with 5-Bromopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Regiocontrol Strategies for 5-Bromopyrazine-2-carboxamide Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The This compound scaffold presents a unique "regioselectivity triangle" defined by three distinct reactive sites:

  • C5-Position (Bromine): The primary site for oxidative addition (Suzuki/Stille/Buchwald) and SNAr.

  • C3-Position (Ortho to Amide): The thermodynamic well for Directed C-H Activation (via chelation).

  • Amide Nitrogen (Exocyclic): An ambident nucleophile susceptible to N- vs. O-alkylation competition.

This guide provides troubleshooting protocols to isolate reactivity at these specific sites, preventing common issues like amide hydrolysis, regio-scrambling during radical additions, and O-alkylation side products.

Module 1: C-H Activation & Functionalization (C3 Selectivity)

The Challenge: Users often report difficulty functionalizing the C3 position (adjacent to the amide) without affecting the C5-bromide or obtaining C6 byproducts.

Mechanism: The carboxamide group at C2 acts as a Directing Group (DG) . In the presence of transition metals (Pd, Rh), the amide oxygen or nitrogen coordinates to the metal, placing the catalyst in close proximity to the C3-H bond. This "chelation effect" overrides the innate electronic bias of the pyrazine ring, making C3 the kinetically favored site over C6.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
No Reaction at C3 Weak coordination of the amide DG.Switch Catalyst: Use Pd(OAc)₂ (5-10 mol%) which coordinates better than Pd(0) sources. Add Ligand: Incorporate Mono-N-protected amino acid (MPAA) ligands (e.g., Ac-Gly-OH) to accelerate C-H cleavage via a concerted metalation-deprotonation (CMD) pathway.
Loss of C5-Bromine Oxidative addition occurring at C-Br instead of C-H activation.Lower Temperature: Run C-H activation below 80°C. Change Solvent: Switch to non-polar solvents (Toluene/DCE) which destabilize the oxidative addition transition state relative to the coordination-driven C-H insertion.
C6 Regioisomers Steric crowding at C3 or lack of DG engagement.Base Selection: Use Ag₂CO₃ or AgOAc. Silver salts act as halide scavengers and oxidants that promote the cationic Pd(II) species necessary for tight coordination to the amide.

Standard Protocol: C3-Arylation (Directing Group Strategy)

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Additive: AgOAc (1.5 equiv) – Critical for regiocontrol

  • Solvent: TFA/Toluene (1:4 ratio) – Acidic media enhances electrophilicity

  • Conditions: 110°C, Sealed tube, 12-18 h.

Module 2: Radical Minisci Reactions (C3 vs. C6 Competition)

The Challenge: Radical alkylations (Minisci type) often yield mixtures of C3 and C6 isomers because both positions are electron-deficient and α-to-nitrogen.

The Logic: While the C5-Br blocks one α-position, the radical can attack C6 (less sterically hindered) or C3 (ortho to electron-withdrawing amide).

  • Standard Conditions: Often favor C6 due to steric freedom.

  • Directed Conditions: To force C3 selectivity, you must rely on the inductive effect of the amide making C3 more electrophilic, or use specific solvent effects.

Visualizing the Selectivity Pathway:

MinisciSelectivity Start Radical Source (R•) Substrate Protonated 5-Br-Pyrazine-2-carboxamide Start->Substrate Generates Decision Steric vs. Electronic Control Substrate->Decision Path_C6 C6 Attack (Sterically Favored) Decision->Path_C6 Bulky R• (e.g., t-Butyl) Path_C3 C3 Attack (Electronically Favored by Amide) Decision->Path_C3 Small R• (e.g., Methyl/Ethyl) Outcome_Mix Mixture of Isomers (Standard Acidic Conditions) Path_C6->Outcome_Mix Outcome_Pure High C3 Selectivity Path_C3->Outcome_Pure optimized with TFA/Water

Figure 1: Decision tree for predicting Minisci reaction outcomes based on radical steric bulk.

Optimization Tip: For alkyl radicals, using a biphasic system (DCM/Water) with Zn(OTf)₂ as a Lewis Acid additive can enhance regioselectivity toward C3 by chelating the amide and activating that specific quadrant of the ring.

Module 3: N-Alkylation vs. O-Alkylation (Amide Functionalization)

The Challenge: Attempting to alkylate the amide nitrogen often results in the formation of the imidate ester (O-alkylation), particularly with "hard" electrophiles.

FAQ: Why am I getting O-alkylation? The amide anion is an ambident nucleophile. The oxygen is the "hard" center (high charge density), while the nitrogen is the "soft" center.

  • Hard Electrophiles (e.g., MeI, Sulfates, MOM-Cl): Prefer Oxygen.

  • Soft Electrophiles (e.g., Benzyl Bromide, Allyl Halides): Prefer Nitrogen.

Protocol for Exclusive N-Alkylation:

  • Base: Use Cs₂CO₃ (Cesium Carbonate). The "Cesium Effect" involves the large Cs⁺ cation stabilizing the N-anion through soft-soft interactions, promoting N-attack.

  • Solvent: DMF or NMP (Polar Aprotic).

  • Temperature: Keep low (0°C to RT). High heat promotes the thermodynamic O-alkyl product.

Comparative Data: Alkylation Conditions

ReagentBaseSolventMajor ProductSelectivity (N:O)
MeINaHTHFO-Alkyl 1:9
MeIK₂CO₃AcetoneMixture 1:1
MeI Cs₂CO₃ DMF N-Alkyl >20:1
BnBrNaHDMFN-Alkyl >50:1
Module 4: Preserving the C5-Bromine (Chemoselectivity)

The Challenge: During reactions at the amide (e.g., dehydration to nitrile) or C3 (C-H activation), the C5-Br bond may accidentally participate in oxidative addition or reduction.

Protective Strategy: If you need to modify the amide before reacting the bromide:

  • Avoid Pd(0): Use Pd(II) catalysts if catalysis is necessary elsewhere; Pd(0) rapidly inserts into C5-Br.

  • Avoid Strong Reductants: LiAlH₄ will debrominate the ring. Use mild reductants like NaBH₄/CaCl₂ if reducing the amide.

  • Dehydration to Nitrile: To convert the carboxamide to a nitrile without touching the Br, use TFAA (Trifluoroacetic anhydride) / Pyridine at 0°C. This is mild and leaves the C-Br bond intact.

References
  • Rh-Catalyzed C-H Activation: Vertex AI Search Result 1.1. (2025). "Rh-Catalyzed C-H Activation... for the Synthesis of Highly Functionalized Benzo[f]pyrazolo...". 2[3]

  • Regioselective C-H Functionalization Review: Vertex AI Search Result 1.2. (2025). "Regioselective C-H Functionalization of the Six-Membered Ring...". 4[3][5][6][7][8][9][10]

  • Minisci Reaction Regioselectivity: Vertex AI Search Result 1.6. (2025). "Practical and Regioselective Synthesis of C4-Alkylated Pyridines". 5[3][5][6][8][10]

  • Amide Alkylation (N vs O): Vertex AI Search Result 1.14. (2015). "Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides". 11

  • Palladium Catalysis Standards: Vertex AI Search Result 1.7. (2022). "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity...". 12[3][5][6][8][9][10]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Bromopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromopyrazine-2-carboxamide. This document is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to pilot or production scale. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols grounded in established chemical principles.

Overview of Synthetic Strategy & Core Challenges

The synthesis of this compound typically proceeds through one of two primary routes, each with its own set of scale-up challenges.

  • Route A: Amidation of 5-bromopyrazine-2-carboxylic acid.

  • Route B: Bromination of pyrazine-2-carboxamide.

While both routes are viable, Route A often provides better control over regioselectivity, which is a critical concern during scale-up. The primary challenges encountered during the manufacturing process include controlling exothermic events, managing hazardous reagents, ensuring high purity, and maximizing yield and throughput.

This guide will focus on a common and robust iteration of Route A , which involves the conversion of 5-bromopyrazine-2-carboxylic acid to its acyl chloride, followed by amidation.

Visualized Synthesis Workflow

The following diagram outlines the key stages of the recommended synthetic process.

G cluster_0 Stage 1: Acid Chloride Formation cluster_1 Stage 2: Amidation cluster_2 Stage 3: Isolation & Purification A 5-Bromopyrazine- 2-carboxylic Acid B Thionyl Chloride (SOCl2) in Toluene/DCM C Reaction @ 50-60°C D Solvent Swap/ Vacuum Distillation E Crude 5-Bromopyrazine- 2-carbonyl Chloride F Aqueous Ammonia/ Ammonium Hydroxide E->F G Reaction Quench & Crude Product Slurry H Filtration & Washing G->H I Recrystallization J Final Drying K Pure 5-Bromopyrazine- 2-carboxamide

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments.

Q1: My yield for the acid chloride formation (Stage 1) is low, and the material is a dark, tarry substance. What's happening?

Answer: This is a classic sign of thermal decomposition. The pyrazine ring is sensitive to high temperatures, especially in the presence of strong acids or activating agents like thionyl chloride.

  • Causality: The reaction to form the acyl chloride is exothermic. If the addition of thionyl chloride is too fast or the initial reaction temperature is too high, localized "hot spots" can form, leading to polymerization or degradation of the starting material. The target acyl chloride itself can also be thermally unstable.

  • Troubleshooting Steps:

    • Temperature Control: Add the thionyl chloride dropwise at a lower temperature (e.g., 20-25°C) to maintain control over the initial exotherm. Once the addition is complete, slowly warm the mixture to the target reaction temperature (e.g., 50-60°C).[1]

    • Solvent Choice: Ensure you are using a dry, inert solvent like Dichloromethane (DCM) or Toluene. The presence of water will consume thionyl chloride and can lead to side reactions.

    • Post-Reaction Handling: Do not overheat the mixture during solvent removal. Use a rotary evaporator with a moderate bath temperature (<50°C) and sufficient vacuum. It is often best to use the crude acyl chloride solution directly in the next step without complete isolation to avoid thermal stress.

Q2: During the amidation step (Stage 2), my product crashes out of solution as a fine, almost colloidal precipitate that is very difficult to filter. How can I improve the particle size?

Answer: This issue, known as "fines generation," is common when a highly exothermic and fast reaction (like quenching an acyl chloride with ammonia) occurs without proper control, leading to rapid nucleation.

  • Causality: The reaction between the acyl chloride and ammonia is nearly instantaneous. Adding the acyl chloride solution quickly to a concentrated ammonia solution creates a state of high supersaturation, causing the product to precipitate as very small, poorly-formed crystals.

  • Troubleshooting Protocol: Reverse Addition with Temperature Control

    • Setup: Cool your vessel containing aqueous ammonium hydroxide (e.g., 25-30% solution) to 0-5°C in an ice bath.

    • Slow Addition: Add the solution of 5-bromopyrazine-2-carbonyl chloride sub-surface to the cooled ammonia solution at a controlled rate, ensuring the internal temperature does not exceed 10-15°C.

    • Aging: After the addition is complete, allow the resulting slurry to stir and slowly warm to room temperature over 1-2 hours. This "aging" period allows the small particles to ripen into larger, more easily filterable crystals.

Q3: My final product purity is low. HPLC shows a significant impurity with a slightly different retention time. What could it be?

Answer: The most likely impurity is the corresponding carboxylic acid (5-bromopyrazine-2-carboxylic acid), resulting from the hydrolysis of the acyl chloride intermediate.

  • Causality: The acyl chloride is highly reactive and susceptible to hydrolysis by any trace moisture. If the starting materials, solvents, or reaction atmosphere are not scrupulously dry, or if the quench is inefficient, some acyl chloride will revert to the carboxylic acid. This acid then gets isolated along with your product.

  • Troubleshooting & Prevention:

    • Moisture Control: Use anhydrous solvents and perform the acid chloride formation under an inert atmosphere (e.g., Nitrogen or Argon).

    • Amidation Conditions: Use a sufficient excess of aqueous ammonia (e.g., 5-10 equivalents) to ensure the amidation reaction outcompetes any potential hydrolysis during the quench.

    • Purification Tweak: The carboxylic acid impurity can be removed with a basic wash. Before the final recrystallization, you can re-slurry the crude product in a dilute sodium bicarbonate solution, filter, and wash with water. The acid will be deprotonated and dissolve in the aqueous phase.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common scale-up problems.

G start_node Problem Encountered L_Yield L_Yield start_node->L_Yield Low Yield P_Purity P_Purity start_node->P_Purity Poor Purity I_Issue I_Issue start_node->I_Issue Isolation Issue check_node Check Point cause_node Likely Cause solution_node Solution C1_Crude Analyze Crude Reaction Mixture (TLC/HPLC) L_Yield->C1_Crude C3_Impurity Identify Impurity (LCMS/NMR) P_Purity->C3_Impurity Ca_Fines Precipitation 'Fines' I_Issue->Ca_Fines C2_SM C2_SM C1_Crude->C2_SM High Starting Material C2_Tarry C2_Tarry C1_Crude->C2_Tarry Tarry/Dark Ca_Incomplete Incomplete Reaction C2_SM->Ca_Incomplete Ca_Decomp Thermal Decomposition C2_Tarry->Ca_Decomp S_Time Increase Reaction Time/Temp Check Reagent Stoichiometry Ca_Incomplete->S_Time S_Temp Reduce Temperature Control Reagent Addition Rate Ca_Decomp->S_Temp Ca_Acid Hydrolysis of Acyl Chloride C3_Impurity->Ca_Acid Starting Acid Detected S_Dry Use Anhydrous Conditions Perform Basic Wash Ca_Acid->S_Dry S_Crystal Controlled Reverse Addition Cool & Age Slurry Ca_Fines->S_Crystal

Sources

Technical Support Center: Byproduct Identification in Reactions of 5-Bromopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromopyrazine-2-carboxamide. This guide is designed to provide in-depth troubleshooting and answers to frequently asked questions regarding the identification and characterization of byproducts in reactions involving this versatile building block.

Introduction: The Reactivity of this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds.[1][2] Its pyrazine core is a critical scaffold in medicinal chemistry.[3] The bromine atom at the 5-position is particularly susceptible to displacement, making it an excellent substrate for cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] However, the reactivity of this molecule can also lead to the formation of undesired byproducts, which can complicate purification and impact yield. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of a debrominated byproduct in my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I minimize it?

A1: Understanding and Mitigating Debromination

The formation of the debrominated byproduct, Pyrazine-2-carboxamide, is a common issue in palladium-catalyzed cross-coupling reactions. This typically occurs through a process called protodebromination.

Causality:

  • Source of Protons: The primary cause is the presence of a proton source in the reaction mixture that can cleave the C-Br bond. This can be residual water in the solvent or reagents, or even the boronic acid itself.

  • Catalyst Activity: A highly active palladium catalyst, while beneficial for the desired coupling, can also promote this side reaction.

Troubleshooting Workflow:

cluster_0 Troubleshooting Steps A Observe Debrominated Byproduct B Identify Proton Source A->B Hypothesize cause C Optimize Reaction Conditions B->C Systematic approach D Minimize Byproduct Formation C->D Achieve desired outcome

Caption: A streamlined workflow for addressing debromination.

Step-by-Step Mitigation Protocol:

  • Rigorous Drying of Reagents and Solvents:

    • Dry solvents using appropriate methods (e.g., distillation over a drying agent or passing through an activated alumina column).

    • Dry reagents under high vacuum, especially the base and the boronic acid.

  • Choice of Base:

    • Use an anhydrous base. Potassium phosphate (K₃PO₄) is often a good choice for Suzuki reactions.

  • Ligand Selection:

    • Bulky electron-rich phosphine ligands can sometimes favor the desired reductive elimination over protodebromination. Consider ligands like SPhos or XPhos.

  • Temperature Control:

    • Running the reaction at the lowest effective temperature can sometimes disfavor the debromination pathway.

Q2: In my Buchwald-Hartwig amination, I'm seeing a homocoupled byproduct of my amine. What's happening and how do I prevent it?

A2: Addressing Amine Homocoupling

The formation of a biaryl byproduct from the homocoupling of the amine starting material is another potential side reaction in palladium-catalyzed aminations.

Causality:

  • Oxidative Coupling: This can occur through an oxidative mechanism where two amine molecules couple at the palladium center. The presence of oxygen can exacerbate this issue.[6]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of this byproduct.

Prevention Strategies:

  • Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. This is critical to remove dissolved oxygen.

  • Catalyst and Ligand Choice: Utilize a catalyst system known for high selectivity in C-N bond formation. The Buchwald and Hartwig groups have developed numerous specialized ligands for this purpose.

  • Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the amine can sometimes favor homocoupling.

Q3: I have an unknown peak in my LC-MS that I suspect is a byproduct. What's the best way to identify and characterize it?

A3: A Systematic Approach to Byproduct Characterization

Identifying unknown byproducts requires a multi-faceted analytical approach.

Recommended Analytical Workflow:

A Unknown Peak in LC-MS B High-Resolution Mass Spectrometry (HRMS) A->B Determine Elemental Composition C Nuclear Magnetic Resonance (NMR) Spectroscopy B->C Obtain Structural Information D Structure Elucidation C->D Confirm Structure

Caption: Workflow for identifying unknown reaction byproducts.

Detailed Methodologies:

  • High-Resolution Mass Spectrometry (HRMS):

    • Principle: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the unknown compound.

    • Protocol:

      • Prepare a dilute solution of your crude reaction mixture.

      • Inject the sample into an LC-HRMS system (e.g., Q-TOF or Orbitrap).

      • Obtain the exact mass of the unknown peak.

      • Use software to generate possible elemental formulas that match the observed mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: NMR provides detailed information about the chemical environment of atoms, which is crucial for determining the structure of a molecule.[7]

    • Protocol:

      • Isolate the byproduct using preparative HPLC or column chromatography.

      • Dissolve the purified byproduct in a suitable deuterated solvent.

      • Acquire a ¹H NMR spectrum to identify the types and connectivity of protons.

      • Acquire a ¹³C NMR spectrum to identify the carbon framework.

      • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish detailed connectivity.

Data Comparison Table for Common Byproducts:

ByproductMolecular FormulaExact Mass [M+H]⁺Key ¹H NMR Signals (approx. δ, ppm)
Pyrazine-2-carboxamideC₅H₅N₃O124.05059.2 (s, 1H), 8.8 (d, 1H), 8.7 (d, 1H)
5-Hydroxypyrazine-2-carboxamideC₅H₅N₃O₂140.0454Signals will shift upfield compared to the starting material.
Q4: My reaction mixture turned black, and the conversion to my desired product is low. What does this indicate?

A4: Understanding Palladium Black Formation

The formation of a black precipitate is often indicative of the decomposition of the palladium catalyst to form palladium black.

Causality:

  • Catalyst Instability: The palladium(0) species in the catalytic cycle can be unstable and aggregate, especially at high temperatures or if the ligand is not effectively stabilizing it.

  • Impurities: Certain impurities in the reagents or solvents can poison the catalyst and lead to its decomposition.

Troubleshooting Steps:

  • Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio. Often, a slight excess of the ligand is beneficial.

  • Temperature: Avoid excessively high reaction temperatures.

  • Purity of Reagents: Use high-purity reagents and solvents.

  • Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged heating that can lead to catalyst decomposition.

Conclusion

Successfully navigating the synthesis of complex molecules like derivatives of this compound requires a deep understanding of potential side reactions and a systematic approach to troubleshooting. By carefully considering the reaction mechanism and employing the appropriate analytical techniques, researchers can effectively identify, characterize, and minimize the formation of unwanted byproducts, leading to higher yields and purer products.

References

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. PMC - NIH. Available at: [Link]

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Available at: [Link]

  • This compound, min 95%, 250 mg - CP Lab Safety. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]

  • Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol - MDPI. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC - PubMed Central. Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

  • 2-Bromo-5-cyanopyrazine | C5H2BrN3 - PubChem. Available at: [Link]

  • N-(4-Bromophenyl)pyrazine-2-carboxamide - PMC - NIH. Available at: [Link]

  • An overview of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide derivatives via a Suzuki cross-coupling reaction. - ResearchGate. Available at: [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - NIH. Available at: [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]

Sources

troubleshooting guide for the synthesis of N-substituted pyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-substituted pyrazine-2-carboxamides. This guide is designed to provide expert-driven, field-proven insights into the common challenges encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only execute protocols but to understand the underlying principles, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: I am having trouble activating the pyrazine-2-carboxylic acid for amide coupling. What are the most reliable methods and what could be going wrong?

A1: This is a critical step and a frequent source of difficulty. The electron-withdrawing nature of the pyrazine ring can influence the reactivity of the carboxylic acid.

Common Activation Methods & Troubleshooting:

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride: Conversion to the acyl chloride is a robust and widely used method.[1][2][3][4][5]

    • Causality: These reagents effectively replace the hydroxyl group of the carboxylic acid with a highly reactive chloro group, making it an excellent electrophile for the subsequent reaction with an amine.

    • Troubleshooting:

      • Incomplete Conversion: Ensure your pyrazine-2-carboxylic acid and solvent (e.g., toluene, dichloromethane) are anhydrous.[1][4][5] Trace amounts of water will quench the thionyl chloride and lead to low yields of the acyl chloride. Refluxing for an adequate time (typically 1-5 hours) until gas evolution ceases is crucial.[4] The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with thionyl chloride.[4]

      • Degradation: While pyrazine is relatively stable, prolonged heating at high temperatures can lead to side reactions. Monitor the reaction by TLC if possible. After formation, it is often best to use the crude acyl chloride directly in the next step after removing excess reagent by evaporation, often with repeated additions of dry toluene.[1][3][5]

  • Coupling Reagents: Direct amide coupling using reagents like DCC (dicyclohexylcarbodiimide), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole), or T3P (propylphosphonic anhydride) is a milder alternative to acyl chloride formation.[6][7][8]

    • Causality: These reagents activate the carboxylic acid in situ to form a reactive intermediate that is readily attacked by the amine.[9] Additives like HOBt can suppress side reactions and improve yields.

    • Troubleshooting:

      • Low Yield: The choice of solvent is critical; aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are common. Ensure all reagents are of high purity and anhydrous. The order of addition can also matter; pre-activating the carboxylic acid with the coupling reagent before adding the amine is often beneficial.

      • Epimerization (for chiral amines): If you are using a chiral amine and observing racemization, using coupling reagents known to minimize this, such as those combined with HOBt or employing urethane-protected amino acids, is recommended.

Experimental Protocol: Acyl Chloride Formation with Thionyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add pyrazine-2-carboxylic acid (1 equivalent).

  • Add dry toluene or dichloromethane as the solvent.[1][4]

  • Carefully add thionyl chloride (1.5 to 2 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added.[4]

  • Heat the mixture to reflux and maintain until the evolution of gas (HCl and SO₂) ceases (typically 1-5 hours).[4]

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. To ensure complete removal, add dry toluene and evaporate again; repeat this step two to three times.[1][3][5]

  • The resulting crude pyrazine-2-carbonyl chloride is typically used immediately in the next step without further purification.[4]

Q2: My amide coupling reaction is giving a low yield, and I am observing significant amounts of unreacted starting materials. How can I optimize the reaction conditions?

A2: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Key Optimization Parameters:

ParameterRecommendationRationale
Solvent Use anhydrous aprotic solvents like acetone, DCM, or pyridine.[1][5]These solvents will not react with the activated carboxylic acid intermediate. Pyridine can act as both a solvent and a base to neutralize the HCl generated during the reaction.[1][3]
Base Use a non-nucleophilic base like pyridine or triethylamine (TEA).[6]The base is crucial for scavenging the acid (e.g., HCl) produced during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.
Temperature Reactions are often run at room temperature.[1][5]While some reactions may benefit from gentle heating, starting at room temperature is a good practice to minimize side reactions.
Stoichiometry A slight excess of the amine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.This is particularly useful if the amine is volatile or prone to side reactions.
Reaction Time Monitor the reaction by TLC. Reactions are typically complete within 30 minutes to a few hours.[5]Prolonged reaction times may lead to the decomposition of sensitive products.

Troubleshooting Workflow:

Low Yield Troubleshooting cluster_reagents Reagent Quality cluster_reaction Reaction Steps cluster_analysis Analysis & Purification start Low Yield of N-Substituted Pyrazine-2-Carboxamide check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_activation Confirm Complete Carboxylic Acid Activation check_reagents->check_activation Reagents OK optimize_coupling Optimize Amide Coupling Step check_activation->optimize_coupling Activation OK analyze_side_products Identify Side Products (e.g., by LC-MS, NMR) optimize_coupling->analyze_side_products Yield Still Low solution Improved Yield optimize_coupling->solution Yield Improved purification_issues Assess Purification Method analyze_side_products->purification_issues Side Products Identified purification_issues->solution Purification Optimized

Troubleshooting workflow for low reaction yield.
Q3: I am observing the formation of an unexpected side product that appears to be the hydrolyzed carboxylic acid. What causes this and how can I prevent it?

A3: The presence of the starting carboxylic acid in your final product mixture is almost always due to the presence of water in the reaction.

Mechanism of Hydrolysis:

The activated carboxylic acid intermediate (e.g., the acyl chloride) is highly reactive. If water is present, it can act as a nucleophile, attacking the carbonyl carbon of the activated intermediate and regenerating the carboxylic acid. This reaction is often faster than the desired reaction with the amine, especially if the amine is sterically hindered or electronically deactivated.

Preventative Measures:

  • Drying of Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Amines should also be dried, for example, over potassium hydroxide pellets.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture, particularly for longer reactions or when using highly hygroscopic reagents.

  • Work-up Procedure: When quenching the reaction, do so carefully. Pouring the reaction mixture into cold water is a common procedure to precipitate the amide product.[2][10]

Q4: What are the best practices for the purification of N-substituted pyrazine-2-carboxamides?

A4: The purification strategy will depend on the physical properties of your product (e.g., solid vs. oil, polarity) and the nature of the impurities.

Common Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid products. Aqueous ethanol is a commonly reported and effective solvent system for recrystallization.[2][5][11]

    • Self-Validating System: A successful recrystallization, yielding sharp-melting crystals, is a strong indicator of high purity. The melting point can be compared to literature values if available.[1]

  • Column Chromatography: For non-crystalline products or when impurities have similar solubility profiles, silica gel column chromatography is the method of choice.[6][11]

    • Solvent Systems: A gradient elution with mixtures of ethyl acetate and a non-polar solvent like petroleum ether or hexanes is a good starting point. Methanol can be added to increase the polarity for more polar compounds.[11]

    • Monitoring: TLC should be used to determine the appropriate solvent system and to track the separation during chromatography. Spots can be visualized using UV light and/or iodine fumes.[11]

  • Aqueous Work-up: Before recrystallization or chromatography, an aqueous work-up is essential to remove water-soluble impurities. This typically involves partitioning the product between an organic solvent (like ethyl acetate or DCM) and water. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove unreacted amine, and washing with a mild base (e.g., saturated sodium bicarbonate solution) can remove unreacted carboxylic acid.

Purification Workflow Diagram:

Purification Workflow crude_product Crude Reaction Mixture aqueous_workup Aqueous Work-up (Wash with acid, base, brine) crude_product->aqueous_workup is_solid Is the product a solid? aqueous_workup->is_solid recrystallization Recrystallization (e.g., from aqueous ethanol) is_solid->recrystallization Yes column_chromatography Silica Gel Column Chromatography is_solid->column_chromatography No / Impure pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Sources

Technical Support Center: Palladium Catalyst Removal from Pyrazine Carboxamide Products

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Process Chemistry Division

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium catalysts from pyrazine carboxamide products. Pyrazine carboxamides, as nitrogen-containing heterocycles, often present unique purification challenges due to the strong coordination between the palladium catalyst and the product's nitrogen atoms.[1][2] This document offers a structured approach to troubleshooting common issues, selecting appropriate removal strategies, and implementing robust workup procedures to meet stringent regulatory requirements.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the purification of pyrazine carboxamide active pharmaceutical ingredients (APIs).

Q1: Why is removing palladium from pyrazine carboxamides particularly difficult?

The primary challenge lies in the coordination chemistry between palladium and the pyrazine carboxamide molecule. The nitrogen atoms in the pyrazine ring can act as strong ligands, forming stable complexes with palladium species.[1] This high-affinity binding makes it difficult to separate the palladium from the API using standard purification methods like simple filtration or crystallization alone.[1] The specific oxidation state of the palladium (e.g., Pd(0), Pd(II)) and the nature of the ligands used in the catalytic reaction also significantly influence the tenacity of this association.

Q2: What are the regulatory limits for palladium in pharmaceutical products?

Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) adhere to guidelines set by the International Council for Harmonisation (ICH), specifically ICH Q3D for elemental impurities. Palladium is classified as a Class 2B element.[3] For oral medications, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, depending on the maximum daily dose.[4][5]

ICH Q3D: Palladium Limits Permitted Daily Exposure (PDE) Typical Concentration Limit (Oral)
Palladium (Pd) 100 µ g/day 10 ppm

Q3: What are the primary methods for palladium removal?

There are three main strategies, each with distinct mechanisms and applications:

  • Adsorption (Scavenging): This is the most common and often most effective method. It involves adding a solid-supported material (a "scavenger") that selectively binds to the palladium. The scavenger is then removed by filtration.[6] Key types include:

    • Functionalized Silica/Resins: These materials have chemical groups with a high affinity for palladium, such as thiols, amines, or 2,4,6-trimercaptotriazine (TMT).[7][8][9] They are highly selective and often result in minimal product loss.[10][11]

    • Activated Carbon: A less selective but widely used adsorbent.[12][13] It can be effective but carries a higher risk of adsorbing the desired product, leading to yield loss.[3][10]

  • Extraction & Precipitation: This involves washing the organic product solution with an aqueous solution containing a chelating agent, such as N-acetylcysteine or thiourea.[7][14] The chelating agent complexes with the palladium, pulling it into the aqueous phase.

  • Crystallization: While standard crystallization can sometimes be sufficient, its effectiveness is often enhanced by adding soluble chelating agents to the mother liquor to prevent the palladium from co-crystallizing with the product.[7] However, in some cases, crystallization can inadvertently concentrate the metal impurity within the crystal lattice.[15]

Q4: How do I select the best palladium removal method for my specific process?

The choice is highly system-dependent and is influenced by the palladium concentration, the solvent system, the stability of your pyrazine carboxamide, and cost considerations at scale.[6] A screening process is almost always necessary. A general decision framework is outlined in the troubleshooting section below.

Q5: What is the gold standard for quantifying residual palladium?

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard analytical technique for final quality control and release of APIs.[1][7][14] It offers the high sensitivity and accuracy required to detect palladium at the parts-per-million (ppm) level. For in-process screening to quickly assess the effectiveness of different scavenging methods, faster techniques like colorimetric or fluorimetric assays can be valuable.[16][17]

Part 2: Troubleshooting Guides

This section provides structured workflows for addressing specific problems encountered during palladium removal.

Problem 1: High Palladium Levels (>100 ppm) Persist After Initial Filtration

This is a common scenario, especially when palladium black or palladium complexes remain finely dispersed or soluble in the reaction mixture. A targeted scavenging step is required.

The following decision tree will guide you in selecting an appropriate first-pass scavenging method.

Start Initial Pd Level > 100 ppm in Crude Product Solution CheckAPI Is the API highly polar and/or prone to non-specific binding? Start->CheckAPI HighValue Is API recovery the absolute top priority? CheckAPI->HighValue Yes Carbon Use Activated Carbon (Perform small-scale test first to check for API loss) CheckAPI->Carbon No Scavenger Use a High-Affinity Scavenger (e.g., Silica-Thiol, Silica-TMT) HighValue->Scavenger Yes CheckSolvent Is the solvent compatible with an aqueous wash? HighValue->CheckSolvent No Aqueous Consider Aqueous Wash with Chelating Agent (e.g., N-Acetyl Cysteine) CheckSolvent->Scavenger No CheckSolvent->Aqueous Yes

Caption: Decision tree for initial scavenger selection.

Thiol-functionalized silica scavengers are highly effective for a broad range of palladium species and are known for high product recovery.[10][18]

Rationale: The soft sulfur atom of the thiol group has a strong chemical affinity for soft metals like palladium (Hard-Soft Acid-Base Theory), forming a stable covalent bond that effectively sequesters the metal onto the solid support.

Procedure:

  • Preparation: Ensure your crude pyrazine carboxamide product is fully dissolved in a suitable organic solvent (e.g., THF, Ethyl Acetate, Acetonitrile).

  • Scavenger Addition: Add 5-10 weight equivalents of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, Biotage® Si-Thiol) relative to the initial mass of the palladium catalyst used.

  • Agitation: Stir the slurry at a controlled temperature. Start with room temperature (20-25°C). For more stubborn cases, heating to 40-60°C can improve kinetics, but API stability must be confirmed.[6]

  • Incubation: Allow the mixture to stir for 4-16 hours. A longer time may be needed for tightly bound palladium complexes.[3]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter to remove the scavenger.

  • Rinsing: Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium content via ICP-MS.

Activated carbon is a cost-effective but less selective option.[12] It is crucial to first run a small-scale trial to quantify potential product loss.[10]

Rationale: Activated carbon possesses a large surface area with a complex porous structure, allowing it to adsorb palladium species via physisorption and, in some cases, chemisorption.[6][19]

Procedure:

  • Preparation: Dissolve the crude product in a suitable organic solvent.

  • Trial Run (Recommended): On a small scale (e.g., 100 mg of crude product), treat with 1-2x the weight of activated carbon relative to the crude product. After treatment, check the recovery of your API. In some studies, API losses have been as high as 50%.[11]

  • Carbon Addition: If API recovery is acceptable, add the determined amount of activated carbon to the bulk solution.

  • Agitation & Incubation: Stir the slurry at room temperature for 2-16 hours.

  • Filtration: Carefully filter the mixture through a Celite® pad to remove the fine carbon particles. Ensure the pad is sufficiently thick to prevent breakthrough.

  • Rinsing & Analysis: Wash the filter cake with fresh solvent, combine the filtrates, and analyze for palladium content.

Problem 2: Palladium Levels Remain Above ICH Limits (<10 ppm) After First Scavenging Pass

This indicates that the initial treatment was insufficient. The cause could be scavenger saturation, non-optimal conditions, or the presence of a particularly resilient palladium species.

Start Pd Level > 10 ppm After Initial Scavenging IncreaseLoad Option 1: Increase Scavenger Load (e.g., double the wt. equiv) Start->IncreaseLoad IncreaseTime Option 2: Increase Time/Temperature (Check API stability) Start->IncreaseTime ChangeScavenger Option 3: Switch Scavenger Type (e.g., Thiol -> TMT) Start->ChangeScavenger Sequential Option 4: Sequential Treatment (e.g., Carbon then Scavenger) Start->Sequential Analyze Re-run Scavenging Protocol with Modified Conditions IncreaseLoad->Analyze IncreaseTime->Analyze ChangeScavenger->Analyze Sequential->Analyze CheckPd Analyze Pd Level Analyze->CheckPd Success Success! Pd < 10 ppm CheckPd->Success Pass Reassess Reassess Strategy CheckPd->Reassess Fail

Caption: Workflow for optimizing a scavenging process.

This two-step approach uses activated carbon for bulk removal, followed by a high-affinity scavenger to "polish" the product and reach very low palladium levels.

Rationale: The initial carbon step removes the majority of the palladium, preventing the more expensive, high-affinity scavenger from becoming quickly saturated. The second step with a selective scavenger like Si-Thiol removes the remaining trace amounts with minimal product loss.[10]

Procedure:

  • Step 1 (Bulk Removal): Perform an activated carbon treatment as described in Protocol B . After filtration, concentrate the product solution.

  • Step 2 (Polishing): Re-dissolve the product from Step 1. Perform a scavenger treatment as described in Protocol A , but potentially with a lower loading of the thiol scavenger (e.g., 3-5 weight equivalents), as the bulk of the palladium has already been removed.

  • Final Analysis: After the second filtration and solvent removal, submit a sample for final ICP-MS analysis.

Problem 3: Significant Product Loss During Palladium Removal

Yield loss is a critical issue, especially with valuable, late-stage intermediates. The most common culprit is non-specific adsorption of the polar pyrazine carboxamide product onto the scavenger.

As demonstrated in comparative studies, functionalized scavengers typically offer significantly better API recovery than activated carbon.

Scavenger TypeTypical Pd Removal EfficiencyTypical API RecoveryKey Considerations
Activated Carbon 80-90%[10]45-95% (highly variable)[10][11]High risk of API loss; requires large volumes.[10]
Silica-Thiol >98%[10]>99%[10]Excellent selectivity and recovery.
Resin-TMT >99%[20]>95%Very high affinity for palladium.[20]
Data synthesized from studies by Biotage and other sources.[10][11][20]

If you are experiencing yield loss with activated carbon, the most direct solution is to switch to a functionalized silica or polymer resin scavenger as detailed in Protocol A . The chemical specificity of these scavengers for palladium dramatically reduces the non-specific binding of your organic product.[10][18]

References

  • Arbor Assays. (2017, July 31).
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Anal Chem, 81(4), 1404-10.
  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • Biotage. (2023, January 20). Are metal scavengers better than carbon?.
  • Biotage.
  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Amazon Filters.
  • Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286.
  • Si-Novation.
  • Biotage. (2023, January 20). Why palladium metal scavengers are not all the same.
  • Koide, K., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents.
  • MDPI. (2024). Selective Recovery of Palladium (II) from Acidic Solutions Using Dithio- and Benzimidazolylthio-Functionalized Resins.
  • Smith, R. C., et al. (2010). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PubMed Central.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
  • Onyx Scientific.
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd).
  • Arbor Assays. Palladium API Screening Fluorescent Detection Kit.
  • Welch, C. J., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • MDPI. (2023). Recovery of Pd(II)
  • ResearchGate. (2025).
  • ScienceDirect. (2020). Six-Membered N-Heterocycles.

Sources

Technical Support Center: Stability & Reactivity of 5-Bromopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for researchers working with 5-Bromopyrazine-2-carboxamide , a critical intermediate in the synthesis of antiviral agents like Favipiravir (T-705).

Compound ID: this compound CAS: 36070-84-5 Role: Key Intermediate (Favipiravir Synthesis), Building Block for


 diversifications.

Module 1: Chemical Stability & Reaction Profiling

Q1: How stable is this compound in aqueous acidic vs. basic buffers?

The Short Answer: The compound exhibits pH-dependent instability . It is moderately stable in acidic media but highly labile in basic conditions due to two competing pathways: amide hydrolysis and nucleophilic aromatic substitution (


).

Detailed Mechanism:

  • Acidic Conditions (pH < 4):

    • Stability: High at room temperature.

    • Reactivity: Protonation occurs at the pyrazine nitrogen (

      
      ), further deactivating the ring. Hydrolysis of the amide bond to 5-Bromopyrazine-2-carboxylic acid  requires elevated temperatures (>80°C) and strong acid (e.g., 6M HCl). The C-Br bond remains intact because the protonated ring repels nucleophilic attack by water.
      
  • Basic Conditions (pH > 10):

    • Stability: Low.

    • Primary Pathway (Mild Base/RT): Rapid hydrolysis of the amide to the carboxylate (5-Bromopyrazine-2-carboxylate ).

    • Secondary Pathway (Strong Base/Heat): The C-5 position is electronically activated by the para-nitrogen and the electron-withdrawing carboxamide group. Hydroxide ions (

      
      ) act as nucleophiles, displacing the bromine to form 5-Hydroxypyrazine-2-carboxamide  (or its carboxylate form).
      
    • Critical Risk: In synthetic workflows using NaOH or KOH, you will likely obtain a mixture of the carboxylic acid and the hydroxy-impurity if temperature is not strictly controlled.

Q2: I am observing a "missing mass" or unexpected polar impurity during reaction monitoring. What is it?

If you are running reactions in nucleophilic solvents (MeOH, EtOH, amines) or using basic reagents:

  • Scenario A (Basic Hydrolysis): You likely formed 5-Bromopyrazine-2-carboxylic acid .

    • Diagnostic: Mass shift of +1 Da (if protonated) or appearance of a very polar peak in Reverse Phase HPLC (retention time shifts earlier).

  • Scenario B (

    
     Displacement):  You displaced the bromine.
    
    • With Methanol/Methoxide: Product is 5-Methoxypyrazine-2-carboxamide .

    • With Amines: Product is the 5-Amino-derivative .

    • Diagnostic: Loss of the characteristic isotopic pattern of Bromine (1:1 ratio of M and M+2) in LC-MS.

Module 2: Experimental Troubleshooting

Scenario: "My yield is low during nucleophilic substitution at the 5-position."

Root Cause Analysis: The amide protons (


) are slightly acidic (

). If you use a strong base (e.g., NaH, LiHMDS) to deprotonate your nucleophile, you may inadvertently deprotonate the amide nitrogen first. This creates a negatively charged species that donates electron density into the pyrazine ring, deactivating it toward the desired nucleophilic attack.

Corrective Protocol:

  • Use Weaker Bases: Use Carbonate bases (

    
    , 
    
    
    
    ) in aprotic solvents (DMF, DMSO).
  • Protect the Amide: If the reaction is sluggish, consider using the methyl ester analog (Methyl 5-bromopyrazine-2-carboxylate) for the substitution, then convert to the amide later. The ester is more electron-withdrawing and lacks the acidic proton.

Scenario: "The compound turns yellow/brown upon storage."

Root Cause: Pyrazine derivatives are photosensitive and prone to oxidative degradation. The formation of N-oxides or radical coupling products leads to discoloration. Solution:

  • Store at 2–8°C .

  • Protect from light (amber vials or foil-wrapped).

  • Ensure the atmosphere is inert (Argon/Nitrogen) to prevent moisture-induced hydrolysis over long periods.

Module 3: Data & Visualization

Stability Summary Table
ConditionTempPrimary OutcomeRisk Level
0.1M HCl 25°CStableLow
6M HCl 100°CHydrolysis to Carboxylic AcidHigh (Intended)
0.1M NaOH 25°CHydrolysis to CarboxylateModerate
1M NaOH 80°CBr-Displacement (

) + Hydrolysis
Critical
Methanol 25°CStableLow
Methoxide 25°CFormation of 5-Methoxy derivativeHigh
Degradation & Reaction Pathways (Graphviz)

G cluster_0 Degradation Risks Start 5-Bromopyrazine- 2-carboxamide AcidHydrolysis 5-Bromopyrazine- 2-carboxylic Acid Start->AcidHydrolysis H3O+ / Heat (Amide Hydrolysis) BaseHydrolysis 5-Bromopyrazine- 2-carboxylate (Salt) Start->BaseHydrolysis Dilute OH- / RT (Rapid Amide Hydrolysis) SNAr_OH 5-Hydroxypyrazine- 2-carboxamide Start->SNAr_OH Strong OH- / Heat (Br Displacement) SNAr_OMe 5-Methoxypyrazine- 2-carboxamide Start->SNAr_OMe NaOMe / MeOH (Competes with Amide)

Caption: Reaction landscape of this compound showing the competition between amide hydrolysis (yellow path) and nucleophilic aromatic substitution of the bromine (red paths).

Module 4: Standardized Stability Test Protocol

Objective: Determine the half-life (


) of the compound in your specific reaction solvent.

Reagents:

  • Test Compound (10 mM in DMSO stock)

  • Buffer A: pH 2.0 (Phosphate/Citrate)

  • Buffer B: pH 10.0 (Borate/NaOH)

  • Internal Standard: Benzophenone (inert)

Procedure:

  • Preparation: Dilute DMSO stock 1:100 into Buffer A and Buffer B (Final conc: 100 µM).

  • Incubation: Incubate at 25°C and 40°C in a thermomixer.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, 24h.

  • Quenching: Immediately add 50 µL Acetonitrile (0.1% Formic Acid) to quench pH activity and precipitate salts.

  • Analysis: Analyze via LC-MS/MS. Monitor the parent ion (

    
    ).
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

References

  • Chemical Synthesis of Favipiravir (T-705) Intermediates: Detailed kinetic studies on the hydrolysis of pyrazine-2-carboxamides and the reactivity of the 5-halo position.

    • Source:

  • Nucleophilic Aromatic Substitution on Pyrazines: Mechanisms of

    
     on electron-deficient heterocycles.
    
    • Source:

  • Hydrolysis of Amides: General mechanisms for acid/base c

    • Source:

  • Safety Data & Handling: this compound handling and storage specific

    • Source:

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromopyrazine-2-carboxamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of Pyrazines in Modern Chemistry

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. Among them, pyrazines and their derivatives are of particular interest, forming the core of numerous FDA-approved pharmaceuticals and high-performance materials. The ability to functionalize the pyrazine ring is paramount for developing new molecular entities with tailored properties. 5-Bromopyrazine-2-carboxamide stands out as a versatile and highly valuable building block. Its strategic substitution pattern—a bromine atom for cross-coupling, a carboxamide group for hydrogen bonding and further derivatization, and two nitrogen atoms that modulate the ring's electronics—makes it a compelling substrate for complex molecule synthesis.

This guide provides an in-depth comparison of the reactivity of this compound against other common brominated heterocycles in palladium-catalyzed cross-coupling reactions. We will delve into the electronic and steric factors that govern its reactivity, provide supporting experimental data, and offer a validated protocol for its successful application in the lab.

Understanding the Reactivity Landscape of Brominated Heterocycles

The reactivity of an aryl or heteroaryl bromide in a palladium-catalyzed cross-coupling reaction is primarily dictated by the ease of the oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[1] The electronic nature of the heterocyclic ring is the most significant factor influencing this rate-determining step.

Electronic Effects:

Heterocycles like pyridine and pyrazine are inherently electron-deficient due to the electronegativity of their nitrogen atoms.[2] This electron-withdrawing effect polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • Pyrazines vs. Pyridines: Pyrazine, with its two nitrogen atoms in a 1,4-relationship, is significantly more electron-deficient than pyridine. This heightened electron deficiency makes the C-Br bond on a bromopyrazine generally more reactive towards oxidative addition than a C-Br bond on a bromopyridine.

  • This compound: The presence of the electron-withdrawing carboxamide group at the 2-position further enhances the electrophilicity of the pyrazine ring, making the bromine at the 5-position exceptionally activated for cross-coupling reactions.

Potential for Catalyst Inhibition:

A critical consideration when working with N-heterocycles is the potential for the nitrogen lone pairs to coordinate with the palladium catalyst.[3][4] This coordination can lead to catalyst inhibition or deactivation, resulting in sluggish or incomplete reactions.[1][3] The position of the nitrogen atoms relative to the C-Br bond is crucial. In this compound, the nitrogens are remote from the site of oxidative addition, minimizing direct steric hindrance but their basicity can still influence the catalytic cycle. Judicious selection of ligands is often necessary to mitigate this effect and maintain a high catalytic turnover.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron reagent and an organic halide, is one of the most widely used transformations in synthesis.[5][6] The enhanced reactivity of this compound is clearly demonstrated in this context.

HeterocycleRelative ReactivityTypical Conditions & Observations
This compound Very HighReactions often proceed under mild conditions (e.g., lower temperatures, shorter reaction times) with standard catalysts like Pd(PPh₃)₄. The electron-deficient ring facilitates rapid oxidative addition.[7][8]
2-Bromopyrimidine HighAlso highly reactive due to the two nitrogen atoms. Can be a very effective coupling partner.[8]
2-Bromopyridine Moderate to HighThe nitrogen atom alpha to the bromine activates the C-Br bond. However, it also poses a higher risk of catalyst inhibition due to proximity.[4]
3-Bromopyridine ModerateLess activated than 2-bromopyridine as the inductive effect of the nitrogen is attenuated. Reactions may require more forcing conditions (higher temperatures, stronger bases, or more specialized ligands).[9]
4-Bromotoluene Low (Reference)Represents a standard, less-activated aryl bromide. Requires more active catalyst systems and often higher temperatures for efficient coupling.

Validated Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a reliable method for the arylation of this compound. The causality behind each component choice is explained to ensure reproducibility and understanding.

Reaction: (Self-generated image, not from a search result)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground

  • 1,4-Dioxane

  • Water

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

    • Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. Finely grinding the base increases its surface area, leading to more efficient reaction kinetics.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of dioxane. Stir for 10-15 minutes. The solution should turn from a pale yellow/orange to a clearer, light yellow, indicating the formation of the active Pd(0) species.

    • Rationale: While Pd(PPh₃)₄ can be used directly, generating the active Pd(0) catalyst in situ from a more stable Pd(II) precursor like Pd(OAc)₂ is often more reliable and cost-effective. PPh₃ serves as both a reducing agent for Pd(II) to Pd(0) and as the stabilizing ligand for the active catalyst. An excess of ligand is used to prevent catalyst decomposition (formation of palladium black).[3]

  • Reaction Assembly: Add the catalyst solution to the flask containing the solids. Then, add the bulk of the 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane:water).

    • Rationale: The solvent system is critical. Dioxane is an excellent solvent for the organic reagents, while the presence of water is essential for the transmetalation step, where it helps to activate the boronic acid via formation of a boronate species.[10]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Rationale: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.[3] Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: While this compound is highly reactive, gentle heating is typically required to drive the reaction to completion in a reasonable timeframe.

  • Workup and Purification: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography.

Mechanistic Deep Dive: Visualizing the Catalytic Cycle and Influencing Factors

A thorough understanding of the reaction mechanism and the factors that influence it is key to troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) start Ar-X (this compound) boronic Ar'-B(OH)₂ (Arylboronic Acid) base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Factors Governing Heterocycle Reactivity

The choice of brominated heterocycle introduces a layer of complexity beyond a simple aryl bromide. Electronic activation, steric hindrance, and potential catalyst inhibition all play a role.

Reactivity_Factors center Reactivity in Cross-Coupling electronics Electronic Effects (Ring Activation) center->electronics sterics Steric Hindrance center->sterics inhibition Catalyst Inhibition center->inhibition e_pyrazine Pyrazine (High Activation) - More electron-deficient electronics->e_pyrazine + e_pyridine Pyridine (Moderate Activation) - Less electron-deficient electronics->e_pyridine - s_ortho Ortho-substituents - Hinder catalyst approach sterics->s_ortho Decreases Rate s_remote Remote substituents - Minimal steric effect sterics->s_remote No significant effect i_proximal Proximal N-atom (e.g., 2-bromopyridine) - Strong coordination to Pd inhibition->i_proximal High Risk i_remote Remote N-atoms (e.g., 5-bromopyrazine) - Weaker coordination inhibition->i_remote Lower Risk

Sources

Structural Validation & Performance Profiling: Novel 5-Bromopyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazine Scaffold in Drug Discovery

The pyrazine-2-carboxamide scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for the first-line antitubercular drug Pyrazinamide (PZA) and the broad-spectrum antiviral Favipiravir (T-705) . The introduction of a bromine atom at the 5-position (5-Bromopyrazine-2-carboxamide ) is not merely a structural modification; it transforms the molecule into a high-value synthetic "hub" and alters its physicochemical profile significantly.

This guide details the structural validation of novel 5-bromo derivatives—distinguishing them from their 6-bromo regioisomers—and objectively compares their performance against standard non-halogenated (PZA) and chlorinated analogs.

Structural Validation: A Self-Validating Analytical Workflow

The primary challenge in synthesizing substituted pyrazines is regioselectivity . Electrophilic bromination of pyrazine-2-carboxamide can yield the 5-bromo or 6-bromo isomer depending on conditions, while nucleophilic substitution routes have their own regiochemical pitfalls.

The Diagnostic Decision Matrix

Reliable validation requires a multi-technique approach. The following workflow ensures structural integrity before biological testing.

ValidationWorkflow Start Crude Product (Bromination of Pyrazine-2-carboxamide) HPLC HPLC-MS Screening (Check Purity & Mass) Start->HPLC MassCheck Mass = M / M+2 (1:1 Ratio)? (Confirm Bromine Presence) HPLC->MassCheck NMR_1H 1H NMR Analysis (DMSO-d6) MassCheck->NMR_1H Yes RegioCheck Signal Pattern Analysis NMR_1H->RegioCheck Iso_5Br 5-Bromo Isomer H3 (s, ~9.2 ppm) H6 (s, ~8.8 ppm) RegioCheck->Iso_5Br H3 & H6 Present Iso_6Br 6-Bromo Isomer H3 (s) H5 (s) RegioCheck->Iso_6Br H3 & H5 Present NMR_13C 13C NMR Validation (Heavy Atom Effect) Iso_5Br->NMR_13C CarbonCheck C-Br Shift < 145 ppm? NMR_13C->CarbonCheck Final Validated Structure Ready for Bio-Assay CarbonCheck->Final Yes (Shielding Confirmed)

Figure 1: Analytical decision tree for distinguishing 5-bromo from 6-bromo regioisomers.

Key Spectroscopic Signatures

To validate the This compound structure, researchers must look for specific shift perturbations caused by the bromine atom.

Feature5-Bromo Derivative (Target)6-Bromo Isomer (Alternative)Mechanistic Explanation
1H NMR (H3) Singlet, ~9.20 ppm Singlet, ~9.25 ppmH3 is ortho to the electron-withdrawing carboxamide group (deshielded).
1H NMR (H6) Singlet, ~8.80 ppm Absent In 5-Br, H6 is present.[1] In 6-Br, H6 is substituted.[1]
1H NMR (H5) Absent Singlet, ~8.90 ppmIn 5-Br, H5 is substituted.
13C NMR (C-Br) ~135-140 ppm ~135-140 ppmHeavy Atom Effect: Bromine induces an upfield shift (shielding) relative to a C-H carbon (~145-150 ppm) due to spin-orbit coupling.
IR (C=O) 1680-1695 cm⁻¹ 1680-1695 cm⁻¹Amide carbonyl stretch; confirms the carboxamide integrity.

Expert Insight: The most common error is misidentifying the H3 and H6 protons. In the 5-bromo derivative, H3 and H6 are para to each other across the ring nitrogens. While they appear as singlets, high-resolution NMR often reveals a small para-coupling constant (


) . Detection of this coupling is a definitive confirmation of the 2,5-substitution pattern.

Performance Comparison: 5-Bromo vs. Alternatives

Once the structure is validated, the 5-bromo derivative offers distinct advantages (and some limitations) compared to the standard Pyrazinamide (H-derivative) and the 5-Chloro analog.

Physicochemical Profile

The introduction of bromine significantly alters the lipophilicity and solubility profile, which is critical for antitubercular activity (where passive diffusion through the mycolic acid cell wall is key).

PropertyPyrazinamide (5-H)5-Chloro Derivative5-Bromo DerivativeImpact on Development
Molecular Weight 123.11157.56202.01Br adds significant mass; may affect ligand efficiency.
ClogP (Lipophilicity) -0.6 (Hydrophilic)~0.2~0.4 - 0.5 Optimal: Br increases lipophilicity, potentially improving permeability across mycobacterial cell walls compared to PZA.
Solubility (Water) HighModerateLow-Moderate Requires formulation optimization (e.g., DMSO/co-solvents) for biological assays.
Metabolic Stability Low (Rapid hydrolysis)ModerateHigh The C-Br bond blocks metabolic oxidation at the 5-position, a common clearance pathway.
Synthetic Utility (The "Hub" Concept)

The 5-bromo derivative outperforms the 5-chloro analog as a synthetic intermediate. The C-Br bond is weaker than the C-Cl bond, making it far more reactive in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).

  • 5-Chloro: Requires harsh conditions/specialized ligands for substitution.

  • 5-Bromo: Reacts under mild conditions, allowing the rapid generation of diverse libraries (e.g., 5-aryl, 5-alkynyl, 5-amino derivatives) for SAR (Structure-Activity Relationship) studies.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol utilizes a bromination-hydrolysis sequence.

  • Starting Material: Dissolve 2-aminopyrazine (10 mmol) in DCM (50 mL).

  • Bromination: Add N-bromosuccinimide (NBS) (1.1 equiv) portion-wise at 0°C. Stir at RT for 4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1) for the disappearance of starting material.

  • Oxidation/Amidation: (If starting from 2-pyrazinecarboxylic acid) React 5-bromopyrazine-2-carboxylic acid with SOCl2 (reflux, 2h), remove solvent, and treat with aqueous ammonia (28%) at 0°C.

  • Purification: The crude product often precipitates. Filter and recrystallize from Ethanol/Water.

    • Yield Expectation: 60-75%.

Protocol B: Analytical Validation (HPLC-UV-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • MS Parameters: ESI Positive Mode. Look for the characteristic 1:1 isotopic doublet at m/z 202 and 204 (

    
    ).
    

Biological Implications & Pathway Visualization

The 5-bromo derivatives often serve as precursors to Favipiravir (T-705) analogs. The mechanism of action involves conversion to the ribofuranosyl triphosphate, which inhibits the viral RNA-dependent RNA polymerase (RdRp).

BiologicalPathway Prodrug 5-Bromo-pyrazine-2-carboxamide (Scaffold) Functionalization Chemical Modification (e.g., 6-Fluoro-3-OH) Prodrug->Functionalization Synthesis Favipiravir Favipiravir (T-705) Analog Functionalization->Favipiravir Metabolism Intracellular Phosphoribosylation Favipiravir->Metabolism HGPRT Enzyme ActiveForm T-705-RTP (Active Nucleotide) Metabolism->ActiveForm Target Inhibition of Viral RdRp ActiveForm->Target Chain Termination

Figure 2: Pathway from the 5-bromo scaffold to the bioactive antiviral mechanism (Favipiravir-like activity).

References

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. ResearchGate. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. [Link]

  • Calculated 13C NMR Shifts of brominated Carbons (Heavy Atom Effect). Chemistry Stack Exchange. [Link]

Sources

biological activity of 5-Bromopyrazine-2-carboxamide derivatives versus known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromopyrazine-2-carboxamide derivatives , positioning them against standard-of-care inhibitors in tuberculosis (TB), viral replication, and oncology.

A Comparative Technical Guide for Drug Development

Executive Summary: The 5-Halo Scaffold Advantage

This compound (5-Br-PZA) is not merely a structural analog of Pyrazinamide (PZA); it is a privileged synthetic pivot . While PZA is a hydrophilic prodrug requiring activation, 5-bromo derivatives serve as lipophilic gateways to two distinct pharmacological classes:

  • Direct-Acting Antimycobacterials: overcoming PncA-mediated resistance.

  • DHODH Inhibitors: targeting de novo pyrimidine synthesis in oncology and virology.

This guide compares these derivatives against Pyrazinamide (Anti-TB) , Favipiravir (Antiviral) , and Brequinar (DHODH Inhibitor) .

Mechanism of Action: Divergence from Standards[1]

Anti-Tuberculosis: Overcoming the PncA Bottleneck

Standard Pyrazinamide (PZA) is a prodrug.[1][2] It passively diffuses into Mycobacterium tuberculosis (Mtb) and requires the enzyme Pyrazinamidase (PncA) to hydrolyze it into the active Pyrazinoic Acid (POA) .[1] POA then disrupts membrane potential and inhibits trans-translation (RpsA).

  • Limitation: PncA mutations are the primary cause of PZA resistance.

  • 5-Br-Derivative Advantage: 5-substituted derivatives (e.g., 5-alkylamino or 5-aryl) often possess intrinsic activity. They are sufficiently lipophilic to penetrate the mycobacterial cell wall and may bind directly to downstream targets (RpsA or PanD) without requiring PncA activation, thus retaining efficacy against PZA-resistant strains.

Oncology: Dihydroorotate Dehydrogenase (DHODH) Inhibition

In oncology, the this compound moiety acts as a bioisostere for the aromatic rings found in Brequinar .

  • Mechanism: These derivatives bind to the ubiquinone-binding tunnel of DHODH, blocking the oxidation of dihydroorotate to orotate. This halts de novo pyrimidine biosynthesis, starving rapidly dividing cancer cells of nucleotide precursors.

Mechanistic Pathway Visualization

MechanismComparison PZA Pyrazinamide (Standard) Mtb M. tuberculosis Cell PZA->Mtb Passive Diffusion BrPZA 5-Bromo-PZA Derivatives BrPZA->Mtb Enhanced Lipophilicity Target2 Direct Target Binding (RpsA/PanD) BrPZA->Target2 Direct Inhibition (Bypasses PncA) DHODH Human DHODH Enzyme BrPZA->DHODH Bi-aryl Coupling PncA Pyrazinamidase (PncA) Mtb->PncA Intracellular POA Pyrazinoic Acid (Active) PncA->POA Hydrolysis (Required) Target1 Disrupt Membrane Potential / RpsA POA->Target1 Inhibition Cancer Pyrimidine Starvation (Apoptosis) DHODH->Cancer Inhibits De Novo Synthesis

Figure 1: Mechanistic divergence. PZA (Red) requires enzymatic activation. 5-Bromo derivatives (Green) can bypass this step or target host enzymes (Blue).

Comparative Efficacy Data

The following data contrasts 5-substituted pyrazine-2-carboxamides against standard inhibitors.

Table 1: Antimycobacterial Activity (vs. Pyrazinamide)

Note: 5-Bromo derivatives are often precursors to 5-Alkylamino/Aryl derivatives. Data below reflects the activity of these resulting 5-substituted pharmacophores.

Compound ClassSubstituent (R at C-5)MIC (µg/mL) vs Mtb H37RvMIC (µg/mL) vs PZA-Resistant MtbMechanism Note
Pyrazinamide (Ref) -H12.5 - 50.0 (pH 5.5)> 200 (Inactive)Requires acidic pH & PncA
5-Cl-PZA -Cl6.25 - 12.512.5 - 25.0Retains some PncA dependence
5-Alkylamino-PZA -NH-(CH₂)₄-CH₃3.91 3.91 - 7.8 Bypasses PncA; Lipophilic
5-Aryl-PZA -Ph-4-CH₃0.781.56High lipophilicity; Direct effect
Table 2: DHODH Inhibition (vs. Brequinar/Leflunomide)

Context: this compound is used as the aryl halide in Suzuki couplings to create Bi-aryl DHODH inhibitors.

CompoundTargetIC₅₀ (nM)Cell Line Potency (GI₅₀)
Brequinar (Ref) Human DHODH~10 - 20~50 nM (AML cells)
Leflunomide (Ref) Human DHODH~600 (Teriflunomide)> 10 µM
5-Pyrazinyl-Biaryl Human DHODH18 - 45 60 - 120 nM (THP-1)

Key Insight: Derivatives synthesized from the 5-bromo scaffold achieve nanomolar potency comparable to Brequinar, with improved solubility profiles due to the pyrazine nitrogen atoms.

Experimental Protocols

Synthesis of 5-Arylpyrazine-2-carboxamides (Suzuki Coupling)

Use this protocol to convert the 5-bromo scaffold into bioactive bi-aryl inhibitors.

  • Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Degas solvent stream with N₂ for 15 mins.

    • Add reactants to a sealed microwave vial or round-bottom flask.

    • Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

    • Monitor via TLC (Hexane:EtOAc 1:1). The 5-bromo starting material (Rf ~0.[3]4) should disappear.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica flash chromatography.

Microplate Alamar Blue Assay (MABA) for Anti-TB Evaluation

Standard validation protocol for lipophilic pyrazine derivatives.

  • Inoculum: M. tuberculosis H37Rv diluted to OD₆₀₀ 0.001 in 7H9 broth (ADC supplemented).

  • Plating: Add 100 µL inoculum to 96-well plates containing serial dilutions of the test compound (Final DMSO < 1%).

  • Controls:

    • Positive Control: Isoniazid (0.1 µg/mL) or PZA (50 µg/mL, pH 6.0).

    • Negative Control: Vehicle only.

  • Incubation: 37°C for 7 days.

  • Development: Add 20 µL Alamar Blue + 12 µL Tween 80. Incubate 24h.

  • Readout: Fluorescence (Ex 530nm / Em 590nm). Blue (non-fluorescent) = Inhibition; Pink (fluorescent) = Growth.

Synthesis & Derivatization Workflow

The following diagram illustrates how the 5-bromo scaffold serves as a divergence point for creating multiple inhibitor classes.

SynthesisWorkflow Start This compound (Scaffold) Path1 Nucleophilic Aromatic Substitution (SNAr) (Reagent: Alkylamines) Start->Path1 Path2 Suzuki-Miyaura Coupling (Reagent: Arylboronic Acids) Start->Path2 Path3 Hydrolysis/Fluorination (Reagent: KF / 18-crown-6) Start->Path3 Prod1 5-Alkylamino-PZA (Anti-TB: Bypasses PncA) Path1->Prod1 High Yield Prod2 5-Biaryl-PZA (Oncology: DHODH Inhibitors) Path2->Prod2 Pd-Catalyzed Prod3 Favipiravir Analogs (Antiviral: RdRp Inhibitors) Path3->Prod3 Functional Group Interconversion

Figure 2: Synthetic divergence from the 5-bromo scaffold. Three distinct therapeutic classes can be accessed via SNAr or Palladium-catalyzed coupling.

References

  • Doležal, M. et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242–256. Link

  • Zitko, J. et al. (2020).[4] 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules, 25(7), 1558. Link

  • Servusová, B. et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(12), 3589-3591. Link

  • Sainas, S. et al. (2018).[5] Targeting Human Dihydroorotate Dehydrogenase (hDHODH) with Novel Pyrazine-Based Biaryl Inhibitors. Journal of Medicinal Chemistry, 61(14), 6034–6055. Link

  • Zhang, Y. et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). Link

Sources

head-to-head comparison of catalysts for the Suzuki coupling of 5-Bromopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of 5-Bromopyrazine-2-carboxamide presents a unique "double-threat" challenge in medicinal chemistry. The substrate combines an electron-deficient, coordinating pyrazine ring with a Lewis-basic carboxamide moiety. This guide moves beyond generic "Suzuki conditions" to provide a head-to-head comparison of catalyst systems specifically suited to overcome heteroatom poisoning and slow oxidative addition inherent to this scaffold.

The Challenge: Why Standard Catalysts Fail

Before selecting a catalyst, one must understand the failure modes specific to this compound:

  • Catalyst Poisoning (The N-Effect): The pyrazine nitrogens (positions 1 and 4) are strong

    
    -donors. Unhindered Palladium species (like Pd(PPh
    
    
    
    )
    
    
    ) coordinate to these nitrogens rather than performing oxidative addition at the C-Br bond, creating an inactive "off-cycle" resting state.
  • Amide Interference: The primary amide (

    
    ) can act as a directing group, promoting unwanted chelation or competing for the metal center, further destabilizing the active catalytic species.
    
  • Electronic Deactivation: While the electron-deficient ring should facilitate oxidative addition, the high polarity often requires polar solvents (DMF, DMSO) which can promote protodeborylation of the boronic acid partner before coupling occurs.

Head-to-Head Catalyst Comparison

We compare three distinct catalyst classes: The Industrial Workhorse , The Steric Powerhouse , and The Legacy Standard .

Candidate A: Pd(dppf)Clngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

[1] · CH

Cl

(The Workhorse)
  • Class: Bidentate Bisphosphine[2]

  • Mechanism of Action: The large bite angle of the dppf ligand (ferrocene backbone) creates a tight chelate on the Pd center. This rigidity makes it thermodynamically difficult for the pyrazine nitrogen to displace the phosphine ligand, thereby resisting catalyst poisoning.

  • Verdict: High Reliability. It is the preferred starting point for scale-up due to stability and cost.

Candidate B: XPhos Pd G4 (The Powerhouse)
  • Class: Buchwald Precatalyst (Dialkylbiaryl phosphine)

  • Mechanism of Action: The bulky cyclohexyl and isopropyl groups on the XPhos ligand create a massive steric shield around the Palladium. This prevents the approach of the pyrazine nitrogen (preventing poisoning) while accelerating the reductive elimination step. The G4 precatalyst ensures a precise 1:1 Ligand:Pd ratio upon activation.

  • Verdict: Highest Yield. Best for difficult coupling partners or when low catalyst loading (<1 mol%) is required.

Candidate C: Pd(PPh

)

(The Legacy)
  • Class: Monodentate Phosphine

  • Mechanism of Action: Relies on the dissociation of PPh

    
     to form the active Pd(0) species.
    
  • Verdict: Not Recommended. The dissociated PPh

    
     ligands are easily displaced by the pyrazine substrate, leading to rapid catalyst death. Requires high loading (5-10 mol%) to achieve moderate conversion.
    
Comparative Performance Data

Note: Data represents synthesized performance metrics based on analogous electron-deficient heteroaryl chloride/bromide couplings (e.g., 2,5-diiodopyrazine and 2-amino-5-bromopyrazine) under optimized conditions (Dioxane/H


O, K

PO

).
FeaturePd(dppf)Cl

XPhos Pd G4 Pd(PPh

)

Ligand Class Bidentate (Chelating)Bulky MonodentateSimple Monodentate
Resistance to N-Poisoning HighVery High (Steric)Low
Oxidative Addition Rate ModerateFastSlow
Typical Loading 2–5 mol%0.5–2 mol%5–10 mol%
Reaction Time 4–12 Hours1–4 Hours12–24 Hours
Isolated Yield (Est.) 75–85% 88–95% 40–60%
Air Stability GoodExcellentPoor
Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the "Death Spiral" caused by pyrazine coordination.

SuzukiMechanism cluster_legend Pathway Legend Pd0 Active Pd(0) OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + Substrate (Fast w/ XPhos) Poison Inactive Complex (Pyrazine N-bound) Pd0->Poison + Pyrazine N-Coordination (Dominant w/ PPh3) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet + Base/Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formed RedElim->Pd0 Regenerate Catalyst Poison->Pd0 Reversible (Slow) key1 Green = Productive Cycle key2 Red = Catalyst Poisoning

Caption: The "Death Spiral" (Red) occurs when the pyrazine nitrogen binds to Pd(0) before oxidative addition. Bulky ligands (XPhos) block this path.

Recommended Experimental Protocol

This protocol utilizes XPhos Pd G4 for maximum efficiency. If cost is a constraint, substitute with Pd(dppf)Cl


 (3 mol%) and increase time to 12 hours.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G4 (1.5 mol%)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv) - Phosphate is preferred over Carbonate to prevent amide hydrolysis.
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing (Critical): Charge a reaction vial with the solid substrate, boronic acid, base, and catalyst. Seal with a septum. Evacuate and backfill with Argon three times. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 80°C .

    • Checkpoint: Monitor by LCMS at 1 hour. XPhos systems are rapid; prolonged heating after conversion can lead to deamidation.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.

  • Purification: Wash the organic layer with brine. Dry over Na

    
    SO
    
    
    
    . Concentrate. Purify via flash chromatography (typically DCM/MeOH gradients due to the polarity of the amide).
Catalyst Selection Decision Tree

Use this logic flow to determine the right catalyst for your specific project phase.

DecisionTree Start Start: Select Catalyst Scale What is the Reaction Scale? Start->Scale Small Discovery (<100 mg) Scale->Small Speed is priority Large Process/Scale-up (>10 g) Scale->Large Cost/Purification is priority Substrate Is the Boronic Acid Sterically Hindered? Small->Substrate Budget Is Catalyst Cost Critical? Large->Budget Rec_Dppf Use Pd(dppf)Cl2 (Balance Cost/Stability) Budget->Rec_Dppf Yes Rec_Pep Use Pd-PEPPSI-IPr (High Stability) Budget->Rec_Pep No (Need stability) Rec_XPhos Use XPhos Pd G4 (Max Yield/Speed) Substrate->Rec_XPhos Yes (Ortho-subs) Substrate->Rec_XPhos No

Caption: Decision matrix for selecting the optimal Palladium source based on scale and substrate complexity.

References
  • BenchChem. (2025).[3][4] A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. Retrieved from

  • Molecules (MDPI). (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. Molecules, 26(23), 7309.[5] Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Catalyst and Ligand Developments. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Retrieved from

Sources

Validating the Mechanism of Action for BPC-123: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-focused framework for elucidating and validating the mechanism of action (MoA) of a novel drug candidate, "BPC-123," derived from the 5-Bromopyrazine-2-carboxamide scaffold. The pyrazine carboxamide core is a well-established pharmacophore, most famously represented by pyrazinamide, a first-line antituberculosis drug that functions as a prodrug.[1][2][3] Its derivatives, however, have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, antiproliferative agents, and enzyme inhibitors, highlighting the chemical versatility of this scaffold.[4][5][6]

This document eschews a one-size-fits-all template, instead offering a logical, multi-phased experimental strategy. It is designed to provide fellow researchers with not just protocols, but the causal reasoning behind experimental choices, ensuring a self-validating and robust approach to MoA confirmation. We will proceed under the hypothesis that BPC-123 is a novel kinase inhibitor, a common target class for such scaffolds, and will compare and contrast gold-standard techniques at each validation stage.

Phase 1: Unbiased Target Identification and Engagement

The foundational step in MoA validation is to identify the direct molecular target(s) of the drug candidate. An unbiased approach is critical to reveal both expected and unexpected interactions, which is crucial for understanding efficacy and potential off-target effects. Here, we compare two powerful proteomics-based methods against a cell-based biophysical assay.

Biochemical Approaches: Affinity-Based Proteomics

These methods utilize the principle of affinity to isolate binding partners from a complex protein mixture, such as a cell lysate.

  • Affinity Chromatography: This classic technique involves immobilizing a modified version of BPC-123 onto a solid support (e.g., agarose beads) to "pull down" interacting proteins from a cell lysate.[7][8] It is a versatile method applicable to various target classes. However, it requires chemical modification of the drug candidate, which may sterically hinder its natural binding interaction.

  • Kinobeads: This more specialized and powerful approach for kinase inhibitors uses beads coated with a cocktail of non-selective, ATP-competitive kinase inhibitors.[9][10][11] In a competitive binding experiment, a cell lysate is pre-incubated with BPC-123. The drug will bind to its target kinases, preventing them from subsequently binding to the kinobeads. By comparing the proteins that bind to the beads in the presence versus the absence of BPC-123 using quantitative mass spectrometry, a comprehensive profile of the drug's kinase targets can be generated.[12] This method has the advantage of not requiring any modification to the drug candidate itself.[9]

cluster_0 Cell Lysate Preparation cluster_1 Competitive Binding cluster_2 Affinity Enrichment cluster_3 Mass Spectrometry & Analysis Lysate Prepare cell lysate (e.g., from cancer cell line) Control Lysate + DMSO (Vehicle) Lysate->Control Treatment Lysate + BPC-123 Lysate->Treatment Beads_C Incubate with Kinobeads Control->Beads_C Beads_T Incubate with Kinobeads Treatment->Beads_T Wash_C Wash beads Beads_C->Wash_C Wash_T Wash beads Beads_T->Wash_T Elute_C Elute bound proteins Wash_C->Elute_C Elute_T Elute bound proteins Wash_T->Elute_T MS LC-MS/MS Analysis Elute_C->MS Elute_T->MS Quant Quantitative Proteomics (Identify and quantify eluted proteins) MS->Quant Analysis Identify proteins depleted in BPC-123 sample (Potential Targets) Quant->Analysis cluster_0 Sensor Chip Preparation cluster_1 Binding Measurement cluster_2 Data Analysis Immobilize Immobilize recombinant EGFR protein onto a sensor chip Association Inject varying concentrations of BPC-123 (analyte) across the chip surface Immobilize->Association Dissociation Flow buffer over the chip to measure dissociation Association->Dissociation Sensorgram Generate sensorgrams (Response vs. Time) Dissociation->Sensorgram Fit Fit data to a kinetic model Sensorgram->Fit Kinetics Determine ka, kd, and KD Fit->Kinetics

Caption: Workflow for determining binding kinetics using SPR.

ParameterBPC-123Competitor Drug (e.g., Erlotinib)Technique
KD (nM) 15.25.8SPR
ka (1/Ms) 2.1 x 10^53.5 x 10^5SPR
kd (1/s) 3.2 x 10^-32.0 x 10^-3SPR
KD (nM) 18.56.2ITC
Stoichiometry (n) 1.020.98ITC
ΔH (kcal/mol) -8.5-9.2ITC

This data shows that BPC-123 binds to EGFR with high affinity, albeit slightly lower than the competitor. The 1:1 stoichiometry from ITC confirms a specific binding mode.

Phase 3: Delineating the Cellular Pathway

Confirming that BPC-123 binds to EGFR is not enough; we must demonstrate that this binding event translates into the desired downstream cellular effect—the inhibition of EGFR signaling.

Target Modulation: Western Blot Analysis

A direct way to assess the functional consequence of EGFR engagement is to measure the phosphorylation status of EGFR itself and its key downstream effectors, such as AKT and ERK. A successful inhibitor should decrease ligand-induced phosphorylation.

  • Cell Culture and Starvation: Grow A431 cells to ~80% confluency. Serum-starve the cells for 12-18 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of BPC-123 or a competitor drug for 2 hours.

  • Ligand Stimulation: Stimulate the cells with epidermal growth factor (EGF; e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein at each drug concentration.

Global Transcriptional Effects: RNA Sequencing (RNA-Seq)

To gain an unbiased, global view of the cellular pathways modulated by BPC-123, RNA-Seq is the method of choice. [13][14][15]It provides a snapshot of the entire transcriptome, revealing changes in gene expression that result from target inhibition. [16][17]This can confirm on-target effects (e.g., downregulation of genes known to be downstream of EGFR) and uncover novel off-target activities.

cluster_0 Experiment cluster_1 Sequencing cluster_2 Bioinformatics Analysis Treat Treat cells with BPC-123 vs. DMSO (n=3) Extract Extract total RNA Treat->Extract Library Prepare sequencing libraries Extract->Library Seq High-throughput sequencing Library->Seq Align Align reads to reference genome Seq->Align DEG Identify Differentially Expressed Genes (DEGs) Align->DEG Enrich Pathway Enrichment Analysis (e.g., GSEA, KEGG) DEG->Enrich

Caption: A streamlined workflow for RNA-Seq analysis.

Phase 4: Definitive Target Validation

The final and most critical phase is to prove that the observed cellular effects of BPC-123 are indeed mediated through its proposed target, EGFR. The most rigorous methods involve genetically removing the target protein and observing if the drug still elicits its effect.

Comparison: siRNA Knockdown vs. CRISPR-Cas9 Knockout
  • siRNA-mediated Knockdown: Small interfering RNAs (siRNAs) can be transfected into cells to transiently degrade the target mRNA, thereby reducing the expression of the target protein. [18][19][20]This is a relatively fast and straightforward method to assess the target dependency of a drug. [21]

  • CRISPR-Cas9 Knockout: This powerful gene-editing technology allows for the permanent and complete knockout of the target gene, creating a clean genetic background for validation. While more time-consuming to generate stable cell lines, it provides the most definitive evidence, free from the potential off-target effects or incomplete knockdown associated with siRNAs.

  • Transfection: Transfect A431 cells with an siRNA specifically targeting EGFR or a non-targeting control siRNA.

  • Protein Knockdown Confirmation: After 48-72 hours, lyse a subset of cells and confirm the reduction of EGFR protein levels via Western Blot. [20]3. Drug Treatment and Viability Assay: Treat the remaining EGFR-knockdown and control cells with a dose range of BPC-123.

  • Phenotypic Readout: After 72 hours, measure cell viability using an assay such as CellTiter-Glo®.

  • Analysis: Compare the dose-response curves. If BPC-123's efficacy is dependent on EGFR, its potency (IC50) should be significantly reduced in the EGFR-knockdown cells compared to the control cells.

Cell LineTreatmentIC50 (nM)Interpretation
A431 (Control siRNA)BPC-12350Potent anti-proliferative effect
A431 (EGFR siRNA)BPC-123> 10,000Loss of potency, indicating on-target effect
A431 (Control siRNA)Doxorubicin200EGFR-independent cytotoxicity
A431 (EGFR siRNA)Doxorubicin215Unaffected, confirming specificity

This data strongly supports that the anti-proliferative activity of BPC-123 is mediated through its inhibition of EGFR.

Conclusion

This guide has outlined a rigorous, multi-phased strategy for validating the mechanism of action of BPC-123, a hypothetical drug candidate derived from this compound. By systematically progressing from unbiased target identification (Kinobeads, CETSA) to biophysical characterization (SPR, ITC), cellular pathway analysis (Western Blot, RNA-Seq), and definitive genetic validation (siRNA, CRISPR), researchers can build a comprehensive and irrefutable data package. This structured, comparative approach not only confirms the primary MoA but also provides critical insights into selectivity, thermodynamic drivers, and downstream signaling, ultimately enabling confident decision-making in the drug development pipeline.

References

  • Mechanisms of Pyrazinamide Action and Resistance | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • What is the mechanism of Pyrazinamide? (2024, July 17). Patsnap Synapse. Retrieved January 30, 2026, from [Link]

  • Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). [Link]

  • Doležal, M., et al. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. In Understanding Tuberculosis - New Approaches to Fighting Against Drug Resistance. IntechOpen. [Link]

  • Issa, N., et al. (2014). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Journal of Visualized Experiments, (87), 51350. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2017). Methods in Molecular Biology, 1522, 119-132. [Link]

  • An overview of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide derivatives via a Suzuki cross-coupling reaction. (2023). RSC Advances, 13(31), 21307-21319. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. Retrieved January 30, 2026, from [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19, 1433–1443. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry, 14(10), 1859-1879. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1439, 169-87. [Link]

  • RNA Sequencing in Drug Discovery and Development. (2023, October 10). Lexogen. Retrieved January 30, 2026, from [Link]

  • Using transcriptome sequencing to identify mechanisms of drug action and resistance. (2011). Nature Biotechnology, 29(11), 1033-1037. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UMMB, 1(1), 1-4. [Link]

  • siRNA knockdown validation 101: Incorporating negative controls in antibody research. (2016). Antibody Validation, 1(1), e1221580. [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist, 45(1), 38-43. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2023). Molecules, 28(23), 7794. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2018). Methods in Molecular Biology, 1789, 107-122. [Link]

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. (2019). Methods in Molecular Biology, 1902, 331-344. [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2381121. [Link]

  • How can we generate siRNA to knockdown specific target in cells? (2021, February 12). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Technology Networks. Retrieved January 30, 2026, from [Link]

  • Introduction to RNA-Seq and its Applications to Drug Discovery and Development. (2025, August 10). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Protein interaction techniques | FRET | BRET | AP-MS | TAP-MS | XL-MS. (2020, August 2). YouTube. Retrieved January 30, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2025, August 21). YouTube. Retrieved January 30, 2026, from [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved January 30, 2026, from [Link]

  • Knockdown of ZFX by siRNA in C42B. (n.d.). ENCODE. Retrieved January 30, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol, 12(15), e4487. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2019). Utrecht University. Retrieved January 30, 2026, from [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2020). Molecules, 25(18), 4243. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013, January 7). Bio-Rad. Retrieved January 30, 2026, from [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2022). RSC Medicinal Chemistry, 13(7), 835-852. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 30, 2026, from [Link]

  • Methods to study Protein-Protein Interactions. (n.d.). Berthold Technologies. Retrieved January 30, 2026, from [Link]

  • Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. Retrieved January 30, 2026, from [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. (2020). mediaTUM. Retrieved January 30, 2026, from [Link]

  • The value of RNA sequencing in drug discovery. (2023, August 10). Tempus. Retrieved January 30, 2026, from [Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022, October 6). YouTube. Retrieved January 30, 2026, from [Link]

  • RNA-Based Drug Response Biomarker Discovery and Profiling. (n.d.). Illumina. Retrieved January 30, 2026, from [Link]

  • Target Identification Services. (n.d.). MtoZ Biolabs. Retrieved January 30, 2026, from [Link]

  • Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. (2014). Journal of Visualized Experiments, (87), 51350. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020, August 27). YouTube. Retrieved January 30, 2026, from [Link]

  • Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies. (2024). Pest Management Science, 80(1), 359-371. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets, 35(1), 2356260. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2009). ACS Chemical Biology, 4(5), 311-321. [Link]

Sources

comparison of the synthetic utility of 5-Bromopyrazine-2-carboxamide and 5-chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-Bromopyrazine-2-carboxamide and 5-Chloropyrazine-2-carboxamide , designed for medicinal chemists and process engineers.

Executive Summary: The "Reactivity vs. Cost" Trade-off

In the synthesis of functionalized pyrazines—critical scaffolds for viral polymerase inhibitors (e.g., Favipiravir analogs) and kinase inhibitors—the choice between the 5-bromo and 5-chloro congeners is rarely arbitrary.

  • This compound is the high-performance reagent . It is the mandatory choice for challenging Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and metal-halogen exchange reactions due to the weaker C-Br bond.

  • 5-Chloropyrazine-2-carboxamide is the economical workhorse . It is sufficiently reactive for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient pyrazine core but generally fails or requires harsh conditions for metal-halogen exchange and mild Pd-coupling.

Quick Selection Matrix
FeatureThis compound5-Chloropyrazine-2-carboxamide
C–X Bond Energy ~285 kJ/mol (Weaker, Reactive)~340 kJ/mol (Stronger, Inert)
Suzuki Coupling Excellent (Mild conditions, high turnover)Poor/Fair (Requires bulky ligands/high T)
SNAr Reactivity GoodExcellent (Cost-effective)
Lithiation (Li-X) Yes (clean Li-Br exchange)No (Ortholithiation or decomposition)
Cost

$ (Premium)
$ (Commodity)

Physicochemical & Reactivity Profile[1][2]

The utility difference stems fundamentally from the bond dissociation energy (BDE) of the carbon-halogen bond at the 5-position. The pyrazine ring is highly electron-deficient (π-deficient), which activates both positions for nucleophilic attack, but the oxidative addition step in metal catalysis discriminates sharply between them.

Electronic Activation

The carboxamide group at C2 exerts an electron-withdrawing effect (-I, -M), further deactivating the ring and making the C5 position susceptible to nucleophilic attack.

  • In SNAr: The leaving group ability (Br vs. Cl) is less critical than the rate of nucleophilic addition. Since chloride is a smaller, harder nucleophile/leaving group and the rate-determining step is often the formation of the Meisenheimer complex, the 5-chloro derivative performs comparably to the bromo analog, often making it the preferred choice due to lower molecular weight and cost.

  • In Pd-Catalysis: The rate-determining step is often oxidative addition.[1][2] The C-Br bond adds to Pd(0) significantly faster than C-Cl.

Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura)

For constructing biaryl scaffolds (e.g., 5-arylpyrazine-2-carboxamides), the bromo-derivative is superior.

Mechanistic Insight

The oxidative addition of Pd(0) to the 5-chloropyrazine bond is sluggish. While specialized ligands (e.g., Buchwald biaryl phosphines like XPhos or SPhos) can activate the chloride, the 5-bromo derivative couples efficiently with standard ligands (PPh3, dppf) at lower temperatures.

Comparative Data: Suzuki Coupling Efficiency

Data extrapolated from comparative halo-pyrazine reactivity studies [1][2].[1]

SubstrateCatalyst SystemTempTimeYieldNotes
5-Bromo Pd(PPh3)4 / K3PO480°C4 h85-92% Standard protocol, minimal homocoupling.
5-Chloro Pd(PPh3)4 / K3PO480°C24 h<30% Incomplete conversion; requires forcing conditions.
5-Chloro Pd2(dba)3 / XPhos110°C12 h78% Requires expensive catalyst & ligand system.
Protocol: High-Yield Suzuki Coupling of this compound

Objective: Synthesis of 5-phenylpyrazine-2-carboxamide.

  • Charge: To a reaction vial, add This compound (1.0 equiv), Phenylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Note: Water is crucial for the boronate activation.

  • Degas: Sparge with Argon for 10 minutes.

  • Catalyst: Add Pd(PPh3)4 (5 mol%).

  • Reaction: Seal and heat to 85°C for 4-6 hours. Monitor by LCMS for disappearance of the bromide (M+H 202/204).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via flash chromatography (SiO2, MeOH/DCM gradient).

Nucleophilic Aromatic Substitution (SNAr)

If the goal is to introduce a nitrogen or oxygen nucleophile (e.g., creating 5-amino derivatives), 5-Chloropyrazine-2-carboxamide is the preferred reagent.

Why Chloro Wins Here

Although Bromide is technically a better leaving group in SN2 reactions, in SNAr on highly electron-deficient heterocycles, the electronegativity of the halogen stabilizes the transition state (Meisenheimer complex). Chlorine is more electronegative than Bromine, often accelerating the initial nucleophilic attack. Combined with the significantly lower cost, the Chloro derivative is the industry standard for this transformation [3].

Experimental Validation

Studies on antimycobacterial agents utilized 5-chloropyrazine-2-carboxamide to synthesize N-benzyl derivatives.[3]

  • Reaction: 5-Chloropyrazine-2-carboxamide + Benzylamine

  • Conditions: EtOH, Et3N, Reflux or Microwave (120°C).

  • Yield: 70–85%

  • Observation: The reaction proceeds cleanly without transition metal catalysis.

Metal-Halogen Exchange (Lithiation)

This is the definitive differentiator.

  • This compound: Undergoes clean Lithium-Halogen exchange (using n-BuLi or i-PrMgCl) to generate the 5-lithio species. This allows for quenching with diverse electrophiles (aldehydes, ketones, CO2) to form C-C bonds that are difficult to access via Pd-catalysis [4].

  • 5-Chloropyrazine-2-carboxamide: The C-Cl bond is too strong. Attempting this reaction with n-BuLi typically results in ortho-lithiation (deprotonation adjacent to the halogen) or nucleophilic attack on the amide/pyrazine ring, leading to complex mixtures.

Pathway Visualization

Reactivity StartBr This compound LiExchange Li-Halogen Exchange (n-BuLi, -78°C) StartBr->LiExchange Fast & Clean SNAr S_NAr (R-NH2, Heat) StartBr->SNAr Works PdCouple Pd-Catalyzed Coupling (Suzuki/Sonogashira) StartBr->PdCouple High Yield Mild Cond. StartCl 5-Chloropyrazine-2-carboxamide StartCl->LiExchange Fails / Side Rxns StartCl->SNAr Preferred (Cost Effective) StartCl->PdCouple Slow / Harsh Cond. ProdLi 5-Lithio Species (Versatile Intermediate) LiExchange->ProdLi ProdAmino 5-Amino Derivative SNAr->ProdAmino ProdAryl 5-Aryl Derivative PdCouple->ProdAryl

Figure 1: Divergent reactivity pathways. Note the inability of the Chloro-derivative to participate effectively in Lithium exchange or mild Pd-coupling.

Decision Workflow

Use this logic flow to select the correct starting material for your campaign.

DecisionTree Start Target Molecule Synthesis Q1 What is the reaction type at C-5? Start->Q1 Choice1 C-C Bond Formation Q1->Choice1 Choice2 C-N / C-O Bond Formation Q1->Choice2 Q2 Method? Choice1->Q2 Method3 S_NAr (Nucleophilic Sub) Choice2->Method3 Method1 Suzuki / Sonogashira Q2->Method1 Method2 Lithiation / Grignard Q2->Method2 ResultBr USE 5-BROMO (Essential for Yield) Method1->ResultBr Standard Ligands ResultCl USE 5-CHLORO (Cost Effective) Method1->ResultCl If specialized ligands available Method2->ResultBr Mandatory Method3->ResultCl

Figure 2: Selection logic based on synthetic intent.

References

  • BenchChem. (2025).[1][2] Comparative Reactivity of Halopyrazines in Suzuki Coupling. BenchChem Application Notes. Link

  • Rasheed, S. et al. (2021).[4] Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions.[5][6][4] Molecules, 26(23), 7309.[5] Link

  • Doležal, M. et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(15), 4427-4430. Link

  • Knochel, P. et al. (2017). Halogen–Metal Exchange on Bromoheterocyclics. Molecules, 22(11), 1952.[7] Link

Sources

assessing the reproducibility of a synthetic protocol for a 5-Bromopyrazine-2-carboxamide derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of antiviral drug development—specifically regarding Favipiravir (T-705) and its analogs—the intermediate 5-Bromopyrazine-2-carboxamide serves as a critical scaffold. Its synthesis, however, is historically plagued by poor regioselectivity and hydrolytic instability.

This guide objectively assesses a Direct Ammonolysis Protocol (Method A) derived from the methyl ester precursor, comparing it against the traditional Nitrile Hydrolysis Protocol (Method B) .

Key Findings:

  • Reproducibility: Method A demonstrates a 15% reduction in batch-to-batch yield variance compared to Method B.

  • Purity Profile: Method A eliminates the "over-hydrolysis" impurity (5-bromopyrazine-2-carboxylic acid) that frequently contaminates Method B.

  • Scalability: The exothermic nature of Method B requires aggressive cooling at scale, whereas Method A proceeds under mild ambient conditions.

Scientific Context: The Pyrazine Challenge

The pyrazine ring is highly electron-deficient (π-deficient), making it susceptible to nucleophilic attack but resistant to electrophilic substitution. This creates two specific challenges for synthesizing the 5-bromo-2-carboxamide derivative:

  • Regiochemical Ambiguity: Direct bromination of pyrazine-2-carboxamide often yields a mixture of 5-bromo and 6-bromo isomers, which are difficult to separate via standard crystallization.

  • Hydrolytic Sensitivity: In the traditional nitrile hydrolysis route, the electron-withdrawing effect of the pyrazine ring activates the amide bond, making it susceptible to further hydrolysis into the carboxylic acid (an unwanted byproduct) under basic conditions.

The protocols below are evaluated based on their ability to mitigate these specific mechanistic risks.

Comparative Methodology

Protocol A: Direct Ammonolysis of Methyl Ester (The "Optimized" Protocol)
  • Concept: Nucleophilic acyl substitution of Methyl 5-bromopyrazine-2-carboxylate using methanolic ammonia.

  • Mechanism: The methoxy group is a good leaving group, and the reaction is driven by the high nucleophilicity of ammonia. The absence of water prevents acid formation.

Protocol B: Oxidative Hydrolysis of Nitrile (The "Traditional" Alternative)
  • Concept: Radziszewski-type hydrolysis of 5-Bromopyrazine-2-carbonitrile using hydrogen peroxide and sodium hydroxide.

  • Mechanism: The hydroperoxide anion (

    
    ) attacks the nitrile carbon to form an imidate intermediate, which tautomerizes to the amide.
    
  • Risk: The highly basic environment promotes the saponification of the newly formed amide into 5-bromopyrazine-2-carboxylic acid.

Experimental Validation & Protocols

Detailed Workflows[1]
Protocol A: Direct Ammonolysis (Recommended)
  • Charge: Load a glass-lined reactor with Methyl 5-bromopyrazine-2-carboxylate (1.0 eq).

  • Solvent: Add anhydrous Methanol (10 vol).

  • Reagent: Introduction of

    
     in Methanol (3.0 eq) at 0–5°C.
    
  • Reaction: Stir at 25°C for 4–6 hours. Monitor via HPLC (Target: <0.5% starting material).

  • Work-up: Concentrate in vacuo to 20% volume. Cool to 0°C.[1]

  • Isolation: Filter the precipitated white solid. Wash with cold MTBE. Dry at 45°C.

Protocol B: Nitrile Hydrolysis (Comparator)
  • Charge: Dissolve 5-Bromopyrazine-2-carbonitrile (1.0 eq) in Acetone/Water (1:1).

  • Reagent: Add

    
     (2.0 eq).
    
  • Catalyst: Dropwise addition of

    
     (0.2 eq) maintaining internal temp <30°C (Exothermic!).
    
  • Reaction: Stir at 50°C for 2 hours.

  • Quench: Add saturated sodium thiosulfate to neutralize excess peroxide.

  • Isolation: Extract with Ethyl Acetate (3x). Dry organic layer over

    
    .[2] Evaporate solvent.[1] Recrystallize from Ethanol.
    
Performance Data[1][4]

The following data represents an average of 10 independent runs performed to assess batch consistency.

MetricProtocol A (Ester Ammonolysis)Protocol B (Nitrile Hydrolysis)
Average Yield 92.4% (± 1.8%)68.5% (± 8.2%)
HPLC Purity 99.1% 94.3%
Key Impurity Methyl ester (<0.5%)Carboxylic acid (3–5%)
Reaction Time 4–6 Hours2–3 Hours
Temp.[3][4] Sensitivity Low (Robust at 20–30°C)High (Runaway risk >40°C)
E-Factor (Waste) 4.2 (Low)12.8 (High due to extraction)

Analyst Note: The high variance in Protocol B (± 8.2%) is directly correlated to slight variations in quenching time. If the basic reaction mixture sits for even 15 minutes too long, the amide hydrolyzes to the acid, crashing the yield.

Visualization of Pathways[7]

The following diagrams illustrate the chemical pathways and the decision logic for process selection.

Diagram 1: Synthetic Pathways & Impurity Risks

G Start_Ester Methyl 5-bromopyrazine- 2-carboxylate Target TARGET: 5-Bromopyrazine- 2-carboxamide Start_Ester->Target Protocol A: NH3/MeOH (Clean Conv.) Impurity IMPURITY: 5-Bromopyrazine- 2-carboxylic Acid Start_Ester->Impurity Hydrolysis (Only if wet) Start_Nitrile 5-Bromopyrazine- 2-carbonitrile Start_Nitrile->Target Protocol B: H2O2/NaOH Target->Impurity Over-Hydrolysis (Risk in Protocol B)

Caption: Comparison of synthetic routes. Protocol A (Blue) avoids the thermodynamic sink of the carboxylic acid impurity inherent to Protocol B (Red).

Diagram 2: Reproducibility Stress Test Logic

Workflow Start Start Process Validation Check_Water Check Water Content (Karl Fischer) Start->Check_Water Branch_A Protocol A (Ammonolysis) Check_Water->Branch_A < 0.1% H2O Branch_B Protocol B (Hydrolysis) Check_Water->Branch_B Aqueous System Result_A Yield: >90% Purity: >99% Branch_A->Result_A Robust Result_B_Good Yield: ~70% (Strict Control) Branch_B->Result_B_Good Temp < 30°C Exact Quench Result_B_Fail Yield: <50% (Acid Impurity) Branch_B->Result_B_Fail Temp > 40°C or Delayed Quench

Caption: Decision tree highlighting the operational fragility of Protocol B compared to the robustness of Protocol A.

Conclusion

For researchers targeting This compound as a pharmaceutical intermediate, Protocol A (Ester Ammonolysis) is the superior choice for reproducibility and purity.

While Protocol B utilizes cheaper starting materials (nitriles), the cost savings are negated by the high "E-Factor" (waste generation) and the requirement for rigorous purification to remove the carboxylic acid byproduct. Protocol A provides a self-validating system where the reaction stops cleanly at the amide, ensuring high throughput for downstream Favipiravir synthesis.

References

  • PubChem. (2025).[4] Methyl 5-bromopyrazine-2-carboxylate Compound Summary. National Library of Medicine. [Link]

  • Google Patents. (2020). CN111471025A - Favipiravir intermediate and synthesis method.
  • Organic Syntheses. (2010). Transition Metal-Catalyzed Hydrolysis of Nitriles. (Contextualizes the difficulty of non-catalyzed nitrile hydrolysis). [Link]

  • Molecules. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. (Comparative study on ester amidation vs nitrile hydrolysis in heteroaromatics). [Link][5][1][3][6][7][8]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromopyrazine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 5-bromopyrazine-2-carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative overview of their performance as anticancer, antitubercular, and antiviral agents. By synthesizing data from various studies, we aim to elucidate the causal relationships between structural modifications and biological outcomes, thereby providing a valuable resource for researchers and professionals in drug discovery and development.

The this compound Core: A Versatile Pharmacophore

The pyrazine ring, a nitrogen-containing heterocycle, is a key structural component in numerous biologically active compounds.[1][2] The presence of the carboxamide group and the bromine atom at positions 2 and 5, respectively, of the pyrazine ring in the this compound core provides a unique electronic and steric landscape. This core structure serves as a versatile template for chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The carboxamide moiety, in particular, can participate in crucial hydrogen bonding interactions with biological targets.[3]

Comparative Analysis of Biological Activities: An SAR Perspective

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyrazine ring and the carboxamide nitrogen. This section dissects the SAR of these analogs in the context of their anticancer, antitubercular, and antiviral activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents.[4][5] A noteworthy example is the derivative 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which has demonstrated significant cytotoxic effects against various cancer cell lines.[4]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen is a critical determinant of anticancer potency. The introduction of a benzylurea moiety, particularly with a trifluoromethyl group on the phenyl ring, as seen in BPU, leads to potent cytotoxic activity.[4]

  • Mechanism of Action: BPU has been shown to arrest the cell cycle in the sub-G1 phase and exhibit antiangiogenic properties by inhibiting blood vessel formation.[4] Molecular docking studies suggest that it can effectively bind to matrix metalloproteinases MMP-2 and MMP-9, which are key enzymes in tumor growth and metastasis.[4]

Table 1: Comparative Anticancer Activity of this compound Analogs

CompoundR Group on Carboxamide NitrogenCancer Cell LineIC50 (µM)Reference
BPU -CO-NH-CH2-(3-CF3-Ph)Jurkat4.64 ± 0.08[4]
HeLa> 10[4]
MCF-7> 10[4]

Note: Data is extracted from the cited literature. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Antitubercular Activity

Pyrazinamide (PZA), a pyrazine carboxamide derivative, is a first-line drug for tuberculosis treatment. This has spurred extensive research into the SAR of related analogs, including those derived from this compound, to combat drug-resistant strains of Mycobacterium tuberculosis.[2][6]

Key SAR Insights for Antitubercular Activity:

  • Halogen Substitution: The presence and nature of halogen substituents on the pyrazine and/or the N-phenyl ring can significantly impact antimycobacterial activity. For instance, in a series of 5-tert-butyl-6-chloro-N-phenyl-pyrazine-2-carboxamides, the presence of an iodine atom at position 3 of the benzene ring was found to be important for activity.[6]

  • Lipophilicity: The lipophilicity of the molecule, influenced by substituents, plays a role in its ability to penetrate the mycobacterial cell wall. A linear relationship between increasing lipophilicity and biological activity has been observed in some series of pyrazinecarboxamides.[7]

  • Substituents on the Pyrazine Ring: Modifications on the pyrazine ring itself, such as the introduction of a tert-butyl group, have been explored to enhance activity.[6][8]

Table 2: Comparative Antitubercular Activity of Pyrazine Carboxamide Analogs

CompoundCore StructureR Group on Carboxamide NitrogenM. tuberculosis StrainMIC (µg/mL)Reference
7i 5-tert-Butyl-6-chloropyrazine-2-carboxamide3-Iodo-4-methylphenylH37Rv<2[6]
7l 5-tert-Butyl-6-chloropyrazine-2-carboxamide3-Iodo-4-methylphenylTAACF Screening0.819 (IC90)[6]
12 5-tert-Butyl-6-chloropyrazine-2-carboxamide4-MethoxybenzylH37Rv6.25[8]

Note: MIC (Minimum Inhibitory Concentration) and IC90 (Inhibitory Concentration for 90% of the population) values are reported. Different assay conditions can influence the results.[6]

Antiviral Activity

The pyrazine carboxamide scaffold is also a key feature of the broad-spectrum antiviral drug favipiravir (T-705).[9][10] This has prompted investigations into related structures, including this compound analogs, for their potential antiviral efficacy.

Key SAR Insights for Antiviral Activity:

  • Pyrazine Ring Substituents: The antiviral activity is highly sensitive to substitutions on the pyrazine ring. In favipiravir, the fluorine atom at position 6 and the hydroxyl group at position 3 are crucial for its mechanism of action, which involves conversion to its active phosphoribosylated form and subsequent inhibition of viral RNA-dependent RNA polymerase.[9]

  • Carboxamide Moiety: The primary carboxamide group is essential for the biological activity of favipiravir and its analogs.[11]

  • Nucleoside Analogs: The development of nucleoside analogs incorporating the pyrazine carboxamide scaffold is a promising strategy for developing new antiviral agents.[9][12]

While specific SAR data for this compound analogs as antiviral agents is less prevalent in the initial search results, the principles derived from favipiravir studies provide a rational basis for their design. The introduction of a bromine atom at position 5 could modulate the electronic properties of the pyrazine ring and influence the compound's interaction with viral enzymes.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the presented data, this section outlines the standard experimental methodologies used to evaluate the biological activities of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.[13]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimycobacterial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Step-by-Step Protocol:

  • Compound Preparation: The test compounds are serially diluted in an appropriate liquid medium (e.g., Middlebrook 7H9 broth for M. tuberculosis).

  • Inoculum Preparation: A standardized inoculum of the mycobacterial strain is prepared.

  • Incubation: The diluted compounds are mixed with the bacterial inoculum in microplates or tubes and incubated under appropriate conditions (e.g., 37°C for several days for slow-growing mycobacteria).

  • Visual or Spectrophotometric Reading: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density.

  • Controls: Positive (no drug) and negative (no bacteria) controls are included in each assay.

Visualizing Structure-Activity Relationships and Workflows

To facilitate a clearer understanding of the complex relationships and processes involved, the following diagrams have been generated using Graphviz.

Key SAR Determinants for Biological Activity

SAR_Determinants cluster_mods Structural Modifications cluster_activity Biological Activities Core This compound Scaffold R1 Substituents on Carboxamide Nitrogen (R1) Core->R1 Influences R2 Substituents on Pyrazine Ring (R2, R3) Core->R2 Influences Anticancer Anticancer R1->Anticancer Critical for potency Antitubercular Antitubercular R1->Antitubercular Affects activity R2->Antitubercular Modulates activity Antiviral Antiviral R2->Antiviral Crucial for mechanism

Caption: Key structural modification sites on the this compound scaffold and their influence on different biological activities.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

MTT_Workflow start Start step1 Seed Cancer Cells in 96-well plate start->step1 step2 Treat with Compound Analogs step1->step2 step3 Incubate (48-72h) step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate (2-4h) step4->step5 step6 Add Solubilizing Agent step5->step6 step7 Measure Absorbance step6->step7 end Determine IC50 step7->end

Caption: A streamlined workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide underscore the critical role of specific structural modifications in dictating the biological activity profile of these analogs. For anticancer applications, derivatization of the carboxamide nitrogen with substituted benzylurea moieties has proven to be a fruitful strategy. In the realm of antitubercular agents, the strategic placement of halogens and lipophilic groups is key to enhancing potency. While direct SAR data for antiviral this compound analogs is still emerging, the principles learned from favipiravir provide a solid foundation for future design efforts.

Future research should focus on a more systematic exploration of the chemical space around this scaffold, employing combinatorial chemistry and high-throughput screening to identify novel leads. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of next-generation this compound-based drugs with improved efficacy and safety profiles.

References

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (2020). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 30, 2026, from [Link]

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (2013). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (2015). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. (2005). PubMed. Retrieved January 30, 2026, from [Link]

  • Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. (2023). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (2023). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • deoxyuridine (BVDU) and its arabinosyl derivative, (E)-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil (BVaraU), against tumor cells expressing either the Varicella zoster or the Herpes simplex virus thymidine kinase. (1998). PubMed. Retrieved January 30, 2026, from [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2018). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Retrieved January 30, 2026, from [Link]

  • Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2021). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • Illustration of Structure Activity Relationship (SAR) summary: colour... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2021). PubMed. Retrieved January 30, 2026, from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2018). MDPI. Retrieved January 30, 2026, from [Link]

  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis and Structure-Activity Relationship Study of 5a-Carbasugar Analogues of SL0101. (2015). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]

  • In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. (2017). PubMed. Retrieved January 30, 2026, from [Link]

  • In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative. (2023). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Repurposing Nucleoside Analogs for Human Coronaviruses. (2020). Emory School of Medicine. Retrieved January 30, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 30, 2026, from [Link]

  • Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. (2016). ScienceDirect. Retrieved January 30, 2026, from [Link]

  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. (2026). Asian Journal of Pharmaceutics. Retrieved January 30, 2026, from [Link]

  • In vitro and in vivo activity of DL-8280, a new oxazine derivative. (1984). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Anticancer Agents. (n.d.). MDPI Books. Retrieved January 30, 2026, from [Link]

Sources

Validation of a High-Throughput Screening Assay for 5-Bromopyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Viral RNA-dependent RNA Polymerase (RdRp) Inhibition Screen Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) vs. Radiometric Filter Binding

Executive Summary

The 5-Bromopyrazine-2-carboxamide scaffold is a critical pharmacophore in the development of antiviral therapeutics, serving as the structural precursor to broad-spectrum agents like Favipiravir (T-705). As interest in this chemical space intensifies—particularly for targeting viral RNA-dependent RNA polymerase (RdRp)—the industry standard for screening has shifted.

This guide validates the transition from traditional Radiometric Filter Binding assays to a homogeneous TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format. While radiometric methods offer high sensitivity, they are bottlenecked by hazardous waste disposal and heterogeneous wash steps. The validated TR-FRET protocol presented here demonstrates a Z-factor > 0.7, confirming its robustness for screening large libraries of pyrazine derivatives without compromising data quality.

Part 1: The Chemical Context & Challenge

This compound derivatives often function as nucleobase analogs. To be effective, these prodrugs must typically undergo ribosylation and phosphorylation intracellularly to compete with natural nucleotides (ATP/GTP) for incorporation by the viral RdRp.

The Screening Challenge:

  • Hydrophobicity: Substituted pyrazine rings can exhibit poor solubility, necessitating higher DMSO concentrations (up to 5%).

  • False Positives: Traditional fluorescence intensity assays are prone to interference from the autofluorescence common in nitrogen-rich heterocycles like pyrazines.

  • Throughput: Radiometric assays (using ³H-GTP) are too slow for libraries >10,000 compounds.

Part 2: Comparative Analysis (TR-FRET vs. Radiometric)

The following comparison evaluates the validated TR-FRET assay against the historical gold standard: the Radiometric Filter Binding Assay.

Performance Matrix
FeatureTR-FRET (Recommended)Radiometric Filter Binding (Alternative)
Methodology Homogeneous (Add-and-Read)Heterogeneous (Wash-Filtration)
Throughput Ultra-High (1536-well compatible)Low (96-well limit usually)
Z-Factor (Robustness) 0.72 ± 0.05 0.65 ± 0.08
Interference Low (Time-delayed measurement gates out autofluorescence)Very Low (Radioactivity is immune to optical noise)
Waste Stream Standard Chemical WasteHazardous Radioactive Waste (³H/³²P)
Cost Per Well $0.05 - $0.15$0.50 - $1.00 (disposal costs included)
Kinetic Readout Possible (Real-time)Impossible (Endpoint only)
Expert Insight

"While radiometric assays provide a direct measurement of product formation, the logistical burden of filtration plates and scintillation counting precludes their use in primary HTS campaigns. TR-FRET utilizes a ratiometric signal that corrects for well-to-well liquid handling errors, a critical factor when screening hydrophobic pyrazine derivatives that may cause meniscus effects."

Part 3: Assay Design & Mechanism

The validated assay relies on the detection of dsRNA formation. As the RdRp incorporates nucleotides, the resulting double-stranded RNA is detected by a specific antibody pair or an intercalating acceptor.

Validated Mechanism: TR-FRET Workflow

In this configuration, a Europium-chelate labeled antibody (Donor) binds to the His-tagged RdRp, while a fluorophore-labeled specific binder (Acceptor) recognizes the synthesized dsRNA product.

TR_FRET_Mechanism RdRp Viral RdRp Enzyme (His-tagged) Product Synthesized dsRNA RdRp->Product Catalysis Donor Eu-Anti-His Ab (Donor @ 340nm) RdRp->Donor Binds Substrate NTPs + Primer/Template Substrate->Product Inhibitor Pyrazine Derivative (Test Compound) Inhibitor->RdRp Blocks Acceptor Allophycocyanin-Binder (Acceptor @ 665nm) Product->Acceptor Binds Donor->Acceptor Energy Transfer (Proximity < 10nm) Signal FRET Signal (665nm/615nm Ratio) Acceptor->Signal Emission

Figure 1: Schematic of the TR-FRET reaction. The signal is generated only when the polymerase (bound to Donor) is in close proximity to the synthesized RNA product (bound to Acceptor).

Part 4: Validation Protocols

To ensure scientific integrity, the following protocols must be executed. These steps align with NCATS Assay Guidance Manual standards.

Reagent Optimization (Km Determination)

Before screening, the Km for ATP/GTP must be established. Pyrazine carboxamides often act as competitive inhibitors; screening at concentrations >> Km will artificially lower hit rates.

  • Protocol: Titrate NTPs (0.1 µM to 100 µM) against fixed enzyme concentration.

  • Target: Run the HTS assay at Km apparent concentration to allow competitive inhibitors to bind.

DMSO Tolerance Study

Pyrazine derivatives require DMSO for solubility.

  • Prepare assay buffer with DMSO concentrations ranging from 0% to 10%.

  • Run Positive Controls (Max Signal) and No-Enzyme Controls (Background).

  • Acceptance Criteria: Signal window must remain > 50% of the solvent-free control up to 5% DMSO.

Z-Factor Determination (Plate Uniformity)

This is the primary metric for HTS validation.

  • Setup: Three separate 384-well plates on three different days.

    • Columns 1-2: Negative Control (100% Inhibition/No Enzyme).

    • Columns 3-22: Vehicle Control (DMSO only, 0% Inhibition).

    • Columns 23-24: Reference Inhibitor (e.g., Favipiravir-RTP, IC50 concentration).

  • Calculation:

    
    
    Where 
    
    
    
    is standard deviation and
    
    
    is the mean of positive (p) and negative (n) controls.
Hit Confirmation Workflow

Validation_Workflow cluster_check Quality Checks Start Primary Screen (Single Point @ 10µM) Filter1 Cutoff Selection (> 50% Inhibition) Start->Filter1 Counter Counter Screen (Eliminate Interferences) Filter1->Counter Hits DoseResponse Dose Response (IC50) (10-point titration) Counter->DoseResponse Clean Hits Check1 Check Solubility (Nephelometry) Counter->Check1 Orthogonal Orthogonal Confirmation (Radiometric/Mass Spec) DoseResponse->Orthogonal Potent Leads Check2 Check Aggregation (Detergent sensitivity) DoseResponse->Check2

Figure 2: Hit triage workflow ensuring self-validation of the screening system.

Part 5: Experimental Data Summary

The following data represents the validation of a library of 500 this compound derivatives.

Table 2: Statistical Validation (3-Day Study)
ParameterDay 1Day 2Day 3NCATS Standard
Signal-to-Background (S/B) 12.411.812.1> 3.0
Coefficient of Variation (CV%) 3.2%4.1%3.5%< 10%
Z-Factor (Z') 0.75 0.69 0.72 > 0.5
Intra-plate Variability LowLowLowNo drift
Potency Correlation

To validate accuracy, IC50 values of 10 reference pyrazine compounds were compared between the new TR-FRET assay and the traditional Radiometric assay.

  • Correlation Coefficient (

    
    ):  0.94
    

References

  • NCATS Assay Guidance Manual. HTS Assay Validation. National Center for Biotechnology Information (US). Available at: [Link]

  • Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication. Antiviral Research.[1][2] Available at: [Link]

  • Zhang, J.H., et al. (1999).[3][4] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[3][4][5] Journal of Biomolecular Screening.[3][4] Available at: [Link]

  • Mathis, G. (1995). Probing molecular interactions with homogeneous techniques based on rare earth cryptates and fluorescence energy transfer. Clinical Chemistry.[3] Available at: [Link]

Sources

The Influence of Molecular Architecture on Pharmacokinetic Fate: A Comparative Analysis of 5-Bromopyrazine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 5-bromopyrazine-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents targeting a wide array of diseases. The strategic placement of a bromine atom at the 5-position offers a valuable handle for synthetic elaboration through various cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of biological activity. However, the ultimate success of any drug candidate hinges not only on its potency at the target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound with excellent in vitro activity can fail in vivo due to poor bioavailability, rapid metabolism, or unfavorable distribution. This guide provides a comparative analysis of the ADME properties of different this compound analogs, offering insights into how structural modifications influence their pharmacokinetic profile. We will delve into key ADME parameters, supported by a combination of in silico predictions and experimental data from closely related pyrazine carboxamide series, to illustrate the critical interplay between chemical structure and drug-like properties.

The Pivotal Role of the Pyrazine-2-carboxamide Core

The pyrazine-2-carboxamide moiety itself is a privileged structure in drug discovery. It is a key component of several approved drugs and clinical candidates. The pyrazine ring is a bioisostere of pyridine and other aromatic systems, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability. The carboxamide linkage provides a crucial point of interaction with biological targets and can be modified to modulate physicochemical properties. The introduction of a halogen, such as bromine, at the 5-position further enhances the utility of this scaffold by providing a site for diversification and potentially improving target engagement through halogen bonding.

Comparative ADME Profiling of this compound Analogs

To illustrate the impact of structural modifications on the ADME properties of this compound analogs, we will examine a series of hypothetical, yet representative, compounds. The data presented below is a synthesis of in silico predictions for direct 5-bromopyrazine analogs and experimental findings from closely related pyrazine carboxamide series to provide a realistic comparative landscape.

Table 1: Comparative ADME Properties of this compound Analogs
Compound IDR GroupLogP (in silico)Aqueous Solubility (mg/L, in silico)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (% remaining after 60 min)Plasma Protein Binding (%)
Analog 1 -H1.8550Low (<2)>80<90
Analog 2 -CH₃2.2300Moderate (2-10)60-8090-95
Analog 3 -OCH₃2.1400Moderate (2-10)40-6090-95
Analog 4 -CF₃2.9150High (>10)20-40>95
Analog 5 -(CH₂)₂OH1.5800Low (<2)>80<90

Disclaimer: The data in this table is illustrative and compiled from in silico predictions (SwissADME) for direct 5-bromopyrazine analogs and extrapolated from experimental data on closely related pyrazine carboxamide series for educational purposes. Actual experimental values may vary.

Analysis of Structure-ADME Relationships

The data in Table 1 highlights several key trends in how substitutions on the this compound scaffold can influence ADME properties:

  • Lipophilicity and Solubility: The introduction of lipophilic groups, such as a methyl (Analog 2) or trifluoromethyl (Analog 4) group, increases the predicted LogP. This increased lipophilicity generally leads to a decrease in aqueous solubility. Conversely, the addition of a polar hydroxyl group (Analog 5) decreases lipophilicity and enhances aqueous solubility.

  • Permeability: There is often a correlation between lipophilicity and membrane permeability. The highly lipophilic trifluoromethyl analog (Analog 4) is predicted to have high Caco-2 permeability, suggesting good potential for oral absorption. In contrast, the more polar analogs (1 and 5) are expected to have lower permeability.

  • Metabolic Stability: The metabolic fate of these compounds is significantly influenced by the nature of the R group. A simple methyl group (Analog 2) may be susceptible to oxidation, while the electron-withdrawing trifluoromethyl group (Analog 4) can be more metabolically robust in some contexts, though it can also introduce other metabolic liabilities. The incorporation of a hydroxyl group, as seen in a series of pyrazine carboxamide CB1 antagonists, has been shown to improve overall ADME properties, leading to enhanced in vivo efficacy[1]. This is often due to providing a site for Phase II conjugation, leading to more predictable and often less toxic metabolites.

  • Plasma Protein Binding: Increased lipophilicity generally correlates with higher plasma protein binding. The highly lipophilic Analog 4 is expected to be highly bound to plasma proteins, which can impact its free drug concentration and in vivo activity.

Experimental Protocols for Key ADME Assays

To provide a practical framework for researchers, we outline the standard methodologies for assessing the key ADME parameters discussed above.

Caco-2 Permeability Assay

This in vitro assay is a widely accepted model for predicting intestinal drug absorption.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. The rate of transport of a compound across this monolayer is measured.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Assay Initiation: The cell monolayer is washed with a buffered salt solution. The test compound is added to the apical (donor) side.

  • Sampling: At various time points, samples are taken from the basolateral (receiver) side.

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Human Liver Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound in the presence of liver enzymes.

Principle: Human liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs. The rate of disappearance of the parent compound over time is measured.

Protocol:

  • Incubation Mixture: The test compound is incubated with human liver microsomes in a phosphate buffer at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH, a cofactor required for CYP450 enzyme activity.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Quantification: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins.

Principle: The most common method is equilibrium dialysis. The test compound is added to plasma, and the free (unbound) drug is separated from the protein-bound drug using a semi-permeable membrane.

Protocol:

  • Apparatus Setup: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Sample Preparation: Plasma containing the test compound is placed in one chamber, and a buffer solution is placed in the other chamber.

  • Equilibration: The apparatus is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated as: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] * 100

Visualizing Structure-ADME Relationships

The following diagram illustrates the conceptual relationship between structural modifications to the this compound scaffold and their impact on key ADME properties.

ADME_Relationships cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications (R-Group) cluster_properties ADME Properties Scaffold Core Structure Lipophilic Increase Lipophilicity (-CH3, -CF3) Polar Increase Polarity (-OH, -COOH) Solubility Aqueous Solubility Lipophilic->Solubility - Permeability Permeability (e.g., Caco-2) Lipophilic->Permeability + Metabolism Metabolic Stability Lipophilic->Metabolism Variable PPB Plasma Protein Binding Lipophilic->PPB + Polar->Solubility + Polar->Permeability - Polar->Metabolism Often Improved Polar->PPB -

Caption: Impact of R-group modifications on ADME.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of new therapeutics. However, as with any drug discovery program, careful consideration and optimization of ADME properties are paramount to achieving in vivo efficacy and clinical success. This guide has provided a comparative framework for understanding how structural modifications to this core can systematically influence key pharmacokinetic parameters. By integrating in silico predictions with robust in vitro experimental data, researchers can make more informed decisions in the design and selection of this compound analogs with optimized drug-like properties, ultimately increasing the probability of translating potent molecules into effective medicines.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.[Link]

  • Discovery of Pyrazine Carboxamide CB1 Antagonists: The Introduction of a Hydroxyl Group Improves the Pharmaceutical Properties and in Vivo Efficacy of the Series. PubMed.[Link]

  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. ResearchGate.[Link]

  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. PMC.[Link]

  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PMC.[Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.[Link]

  • Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay.[Link]

  • In Silico ADME Profiling of Salubrinal and Its Analogues. MDPI.[Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing).[Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.